molecular formula C17H28N4O9 B605871 Azido-PEG5-NHS ester

Azido-PEG5-NHS ester

Cat. No.: B605871
M. Wt: 432.4 g/mol
InChI Key: UBITXOFSGXNPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBITXOFSGXNPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the structure of Azido-PEG5-NHS ester?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azido-PEG5-NHS Ester

Introduction

This compound is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, featuring three distinct chemical moieties, allows for a versatile two-step labeling strategy.[3] This enables the precise and efficient attachment of a wide range of molecules, such as fluorophores, biotin, or drug compounds, to proteins and other biomolecules.[3][4]

This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols for its use.

Molecular Structure and Functional Components

The power of this compound lies in its tripartite structure: an amine-reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic polyethylene glycol (PEG) spacer, and a bioorthogonal azide group.

  • N-Hydroxysuccinimide (NHS) Ester : This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction, which is most efficient at a pH of 7-9, forms a stable and covalent amide bond, securely linking the molecule to the target protein.

  • Polyethylene Glycol (PEG) Spacer (PEG5) : The central component is a five-unit PEG linker. This hydrophilic spacer enhances the solubility of the entire molecule and its conjugates in aqueous buffers, which is crucial for biological applications. The flexibility and length of the PEG chain also help to minimize steric hindrance, ensuring that the terminal functional groups are accessible for subsequent reactions.

  • Azide Group (N₃) : The azide moiety is a bioorthogonal functional group, meaning it does not react with native biological molecules. It serves as a handle for "click chemistry," a set of highly specific and efficient reactions. The azide group can react with alkyne-containing molecules in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.

Below is a diagram illustrating the distinct functional components of the molecule.

G cluster_0 This compound Structure Azide N₃— PEG5 —(CH₂CH₂O)₅— Azide->PEG5 Azide Group (for Click Chemistry) Propanoate —(CH₂)₂COO— PEG5->Propanoate PEG Spacer (Hydrophilic Linker) NHS —N(COCH₂)₂ Propanoate->NHS NHS Ester (Amine-Reactive Group)

Caption: Functional components of the this compound molecule.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₈N₄O₉
Molecular Weight 432.4 g/mol
CAS Number 1433996-86-1
Purity Typically >95% (can degrade over time, guaranteed >90%)
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Conditions Store at -20°C, desiccated and protected from moisture

Experimental Protocols

The use of this compound typically involves a two-stage process: (1) labeling of a primary amine-containing molecule (e.g., a protein) via the NHS ester, and (2) conjugation of a second molecule via the azide group using click chemistry.

Protocol 1: Protein Labeling with this compound

This protocol details the covalent attachment of the azide linker to a protein.

A. Materials Required:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

B. Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed via dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not store this solution, as the NHS ester readily hydrolyzes.

  • Calculate Reagent Volume: To achieve a sufficient degree of labeling, a molar excess of the NHS ester is required. A 20-fold molar excess is a common starting point for labeling antibodies at 1-10 mg/mL. The optimal ratio may need to be determined empirically.

  • Labeling Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS). The resulting azide-labeled protein is now ready for storage or subsequent click chemistry reactions.

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.

A. Materials Required:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent: Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh)

  • Copper-chelating ligand: THPTA solution (e.g., 100 mM in water)

  • Desalting column or dialysis equipment

B. Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically 2-5 fold molar excess over the protein).

  • Add Ligand: Add the THPTA ligand to the mixture to a final concentration of 1 mM.

  • Prepare Catalyst: In a separate tube, premix the CuSO₄ (to a final reaction concentration of 1 mM) and sodium ascorbate (to a final reaction concentration of 5 mM).

  • Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

  • Incubation: Incubate for 1-2 hours at room temperature, protecting from light if using a fluorescent probe.

  • Purification: Purify the final protein conjugate from excess reagents and catalyst using a desalting column or dialysis.

The diagram below illustrates the complete experimental workflow.

G cluster_0 Stage 1: NHS Ester Labeling cluster_1 Stage 2: Click Chemistry Conjugation cluster_2 Catalysts P Protein (with -NH₂) PL Azide-Labeled Protein P->PL L This compound L->PL A Alkyne Probe (e.g., Fluorophore) C Final Conjugate A->C PL_ref->C Cat CuSO₄ / Na-Ascorbate Cat->C

Caption: Two-stage workflow for protein bioconjugation.

References

An In-depth Technical Guide to Azido-PEG5-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Azido-PEG5-NHS ester, a versatile heterobifunctional crosslinker. Its unique structure, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, makes it an invaluable tool in bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

This compound is characterized by its dual reactivity and the physicochemical contributions of its constituent parts. The NHS ester allows for covalent conjugation to primary amines on biomolecules, while the azide group enables subsequent modification via "click chemistry."[1] The PEG spacer enhances the water solubility of the molecule and its conjugates, reducing aggregation and improving biocompatibility.[2][3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₈N₄O₉[3]
Molecular Weight 432.43 g/mol [3]
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and water
Storage Conditions -20°C, desiccated
Reactive Groups N-hydroxysuccinimide (NHS) ester, Azide
Spacer Arm PEG5 (Pentaethylene glycol)

Reaction Mechanisms and Workflows

The utility of this compound lies in its two distinct reaction capabilities, which can be employed in a sequential manner to achieve specific bioconjugation goals.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is highly pH-dependent, with optimal reactivity occurring in the range of pH 7.2-8.5.

NHS_Ester_Reaction Azido-PEG5-NHS This compound Conjugate Azido-PEG5-Protein Conjugate (Stable Amide Bond) Azido-PEG5-NHS->Conjugate + Protein-NH₂ (pH 7.2-8.5) Protein-NH2 Protein-NH₂ Protein-NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.

Azide "Click Chemistry" Reaction

The terminal azide group provides a bioorthogonal handle for further modifications. It can react with alkyne-containing molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. SPAAC is particularly advantageous for in vivo applications as it does not require a cytotoxic copper catalyst.

Click_Chemistry_Workflow Azido-Protein Azido-PEG5-Protein Conjugate Labeled-Protein Fully Labeled Protein (Stable Triazole Linkage) Azido-Protein->Labeled-Protein + Alkyne-Molecule Alkyne- or DBCO- functionalized Molecule (e.g., Fluorophore, Drug) Alkyne-Molecule->Labeled-Protein Click Reaction (CuAAC or SPAAC)

Caption: Click chemistry conjugation of an azide-modified protein.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in protein labeling. These are generalized procedures and may require optimization for specific applications.

Part 1: Labeling a Protein with this compound

This protocol describes the initial conjugation of the NHS ester to primary amines on a target protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound. A 10- to 20-fold molar excess over the protein is a common starting point for optimization. For dilute protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 4 hours at room temperature or overnight at 4°C) can also be used.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Part 2: Click Chemistry Conjugation of the Azide-Labeled Protein

This protocol describes the subsequent conjugation of an alkyne-containing molecule to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-functionalized molecule (e.g., fluorophore, biotin, drug)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 500 mM in water, prepare fresh)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 100 mM in water)

  • Purification System: Desalting column or dialysis cassettes

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-fluorophore, CuSO₄, sodium ascorbate, and THPTA as indicated above.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-functionalized molecule (2- to 5-fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Initiate the Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage: Determine the final concentration of the labeled protein and the degree of labeling. Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

Visualization of the Experimental Workflow

The two-part experimental process can be visualized as a clear and logical workflow.

Experimental_Workflow cluster_part1 Part 1: Azide Labeling cluster_part2 Part 2: Click Chemistry Prepare_Protein Prepare Protein Solution (pH 7.2-8.5) React React Protein + NHS Ester (RT, 30-60 min) Prepare_Protein->React Prepare_NHS Prepare Azido-PEG5-NHS Ester Stock (DMSO/DMF) Prepare_NHS->React Purify1 Purify Azide-Protein (Desalting/Dialysis) React->Purify1 Prepare_Click Prepare Alkyne-Molecule and Click Reagents Purify1->Prepare_Click Click_React Perform Click Reaction (CuAAC or SPAAC) Prepare_Click->Click_React Purify2 Purify Final Conjugate (Desalting/Dialysis) Click_React->Purify2 Characterize Characterize and Store Purify2->Characterize

Caption: A two-part workflow for protein conjugation using this compound.

Conclusion

This compound is a powerful and versatile reagent for the precise modification of biomolecules. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward development of complex bioconjugates for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this tool to advance their scientific objectives.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, proteomics, and drug development. This reagent is meticulously designed with three distinct chemical entities: an N-hydroxysuccinimide (NHS) ester, a five-unit polyethylene glycol (PEG5) spacer, and a terminal azide group. This unique architecture enables a powerful, two-step sequential conjugation strategy.

First, the amine-reactive NHS ester facilitates the covalent attachment of the linker to a biomolecule, such as a protein or antibody. Subsequently, the azide group serves as a bioorthogonal handle, allowing for a highly specific secondary ligation reaction with a molecule bearing a complementary functional group, such as an alkyne or a phosphine. The hydrophilic PEG5 spacer enhances the solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[1][2][3] This guide provides a detailed examination of the core mechanisms, quantitative parameters, and experimental protocols associated with this compound.

Core Mechanism: A Two-Step Conjugation Strategy

The utility of this compound lies in its ability to facilitate a controlled, two-stage modification of biomolecules.

Step 1: Amine Acylation via the NHS Ester

The initial conjugation step involves the reaction of the NHS ester with primary amines.[4] On proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of each polypeptide chain.[5]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient and specific for primary amines within a defined pH range.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Azido_PEG_NHS Azido-PEG5-O-C(=O)-O-N(C=O)₂ (NHS Ester) Amide_Bond Azido-PEG5-C(=O)-NH-Protein (Stable Amide Bond) Azido_PEG_NHS->Amide_Bond NHS N-hydroxysuccinimide Azido_PEG_NHS->NHS Release Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Nucleophilic Attack pH 7.2 - 9.0

Caption: Mechanism of NHS ester reaction with a primary amine.

Step 2: Bioorthogonal Ligation of the Azide Group

Once the Azido-PEG5 linker is attached to the target biomolecule, the terminal azide group becomes available for a secondary, highly selective "bioorthogonal" reaction. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is ideal for this as it is virtually absent in biological systems and stable in aqueous environments. There are two primary, highly efficient pathways for azide ligation.

1. Azide-Alkyne Cycloaddition (Click Chemistry)

"Click chemistry" describes reactions that are high-yielding, stereospecific, and create no byproducts. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring, is the quintessential click reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, where a copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. While highly efficient, the copper catalyst can be toxic to living cells, though this can be mitigated with specific ligands.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed for use in living systems. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly with an azide without the need for a metal catalyst.

2. Staudinger Ligation

The Staudinger ligation is another powerful, metal-free bioorthogonal reaction. It occurs between an azide and a phosphine, typically a triarylphosphine engineered with an electrophilic trap. The reaction proceeds through an aza-ylide intermediate, which rearranges to form a stable amide bond, covalently linking the two molecules.

Azide_Reactions cluster_click Azide-Alkyne Click Chemistry cluster_staudinger Staudinger Ligation Azide_Protein Protein-PEG5-N₃ (Azide-labeled Protein) CuAAC CuAAC Azide_Protein->CuAAC SPAAC SPAAC Azide_Protein->SPAAC Staudinger Staudinger Ligation Azide_Protein->Staudinger Alkyne R'-Alkyne Alkyne->CuAAC Terminal Alkyne Triazole Protein-PEG5-Triazole-R' (Stable Triazole Linkage) CuAAC->Triazole SPAAC->Triazole Strained_Alkyne R'-Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC Copper-Free Phosphine R''-Phosphine Phosphine->Staudinger Metal-Free Amide Protein-PEG5-Amide-R'' (Stable Amide Linkage) Staudinger->Amide

Caption: Bioorthogonal reaction pathways for the azide group.

The Role of the PEG5 Spacer

The polyethylene glycol (PEG) component is not merely a linker; it imparts critical properties to the reagent and the resulting bioconjugate. The defined length of five ethylene glycol units offers precise spatial control between the conjugated molecules.

  • Hydrophilicity: The PEG chain significantly increases the water solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Biocompatibility: PEG is non-toxic and generally possesses low immunogenicity, making it suitable for in vivo applications.

  • Reduced Aggregation: By increasing the hydrophilicity of the modified biomolecule, the PEG linker helps prevent aggregation, which can be a significant issue in protein solutions.

  • Steric Hindrance Reduction: The flexible and extended nature of the PEG5 spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Quantitative Data for Reaction Optimization

The efficiency of the two-step conjugation process is dependent on several key parameters. The following tables summarize important quantitative data for optimizing these reactions.

Table 1: NHS Ester Reaction Parameters
ParameterRecommended Range/ValueNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Below pH 7.2, the reaction is slow as most primary amines are protonated. Above pH 9.0, hydrolysis of the NHS ester becomes rapid.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow both the conjugation and hydrolysis reactions, often with overnight incubation.
Incubation Time 30 minutes to 4 hours (at RT) or overnight (at 4°C)The optimal time depends on the protein concentration and reactivity.
Molar Excess 5- to 20-fold molar excess of this compound over the proteinThe ideal ratio must be determined empirically to achieve the desired degree of labeling without compromising protein function.
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris, Glycine) as they compete with the target molecule for reaction.
Table 2: NHS Ester Hydrolysis Half-life
ConditionHalf-life
pH 7.0, 0°C4 - 5 hours
pH 8.6, 4°C10 minutes

Experimental Protocols

This section provides a generalized protocol for the two-step labeling of a protein, such as an antibody, using this compound followed by a CuAAC click chemistry reaction.

Overall Experimental Workflow

Workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry Conjugation A Prepare Protein in Amine-Free Buffer (pH 8.3) B Prepare fresh this compound Solution in DMSO A->B C Add NHS Ester to Protein Solution (20x molar excess) B->C D Incubate (e.g., 1h at RT) C->D E Remove Excess Reagent (Desalting Column / Dialysis) D->E G Combine Azide-Protein and Alkyne-Reporter E->G Azide-Labeled Protein F Prepare Alkyne-Reporter Stock (e.g., Alkyne-Dye in DMSO) F->G I Incubate (e.g., 1-2h at RT) G->I H Add Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate + THPTA) H->I J Purify Final Conjugate I->J

Caption: Experimental workflow for two-step protein labeling.

Part A: Protocol for Protein Labeling with this compound
  • Buffer Exchange: Prepare the protein (e.g., 1-10 mg/mL) in an amine-free buffer, such as 1X PBS (Phosphate-Buffered Saline) at pH 8.0-8.5. If the protein is in a buffer containing Tris or glycine, it must be exchanged using a desalting column or dialysis.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent like anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Calculate Reagent Volume: Determine the volume of the 10 mM NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

  • Reaction Incubation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess and hydrolyzed NHS ester reagent from the azide-labeled protein using a desalting column or dialysis against a suitable buffer (e.g., PBS pH 7.4). The resulting azide-labeled protein is now ready for Step 2 or can be stored under conditions optimal for the unlabeled protein.

Part B: Protocol for CuAAC "Click" Reaction
  • Prepare Reagents:

    • Alkyne-Reporter: Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorescent probe) in DMSO.

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution should be made fresh.

    • Ligand (e.g., THPTA): Prepare a 100 mM stock solution of a Cu(I)-stabilizing ligand like THPTA in water. The ligand enhances reaction efficiency and reduces copper-mediated damage to the protein.

  • Click Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (from Part A) with the alkyne-reporter (a 2- to 5-fold molar excess over the protein is typical).

  • Add Catalyst Components: Add the THPTA ligand to the protein/alkyne mixture to a final concentration of 1 mM. In a separate tube, premix the CuSO₄ (to 1 mM final concentration) and sodium ascorbate (to 5 mM final concentration). Add the premixed catalyst solution to the reaction mixture to initiate the click reaction.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Final Purification: Purify the final protein conjugate from excess reporter and catalyst components using a desalting column, dialysis, or other appropriate chromatography method. The purified conjugate can be characterized by methods such as mass spectrometry to determine the degree of labeling.

References

Navigating the Solubility of Azido-PEG5-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG5-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is paramount for designing robust and reproducible experimental protocols, ensuring efficient reactions, and achieving desired product yields. This document outlines the known qualitative solubility of this compound, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of this compound is governed by the physicochemical properties of its three key components: the azide group, the polyethylene glycol (PEG) spacer, and the N-hydroxysuccinimide (NHS) ester.

  • Polyethylene Glycol (PEG) Spacer: The PEG5 spacer is hydrophilic and significantly influences the overall solubility of the molecule. Generally, PEG chains enhance solubility in aqueous solutions and a variety of organic solvents.[1] PEGs are known to be very soluble in water, as well as in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The hydrophilic nature of the PEG spacer in this compound is frequently highlighted as a feature that increases its solubility in aqueous media.[2]

  • N-hydroxysuccinimide (NHS) Ester: Standard NHS esters, particularly those that are non-sulfonated, often exhibit limited aqueous solubility.[3] Consequently, they typically require initial dissolution in a water-miscible organic solvent, such as DMSO or DMF, before being introduced into an aqueous reaction mixture.[3] The NHS ester group is also susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with higher pH.

  • Azide Group: The contribution of the azide group to the overall solubility is less pronounced than the PEG spacer. While simple inorganic azides like sodium azide have low solubility in some organic solvents like DMSO, the solubility of the azido moiety in the context of the larger this compound molecule is primarily dictated by the dominant PEG component.

Qualitative Solubility of this compound

SolventQualitative SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO) Soluble / Highly SolubleRecommended as a primary solvent for preparing concentrated stock solutions. Use anhydrous grade to minimize hydrolysis of the NHS ester.
Dimethylformamide (DMF) Soluble / Highly SolubleAn alternative to DMSO for stock solution preparation. Anhydrous grade is essential.
Dichloromethane (DCM) SolubleSuitable for reactions conducted in organic media.
Water / Aqueous Buffers (e.g., PBS) Sparingly Soluble / Enhanced by PEGDirect dissolution in aqueous buffers can be challenging. The PEG spacer improves aqueous solubility compared to non-PEGylated NHS esters. It is standard practice to add the compound to aqueous buffers from a concentrated stock in a water-miscible organic solvent (e.g., DMSO, DMF), keeping the final organic solvent concentration low (<10%).

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

For researchers requiring precise solubility values for their specific applications, the equilibrium solubility shake-flask method is the gold standard. This protocol provides a reliable means to determine the concentration of this compound in a saturated solution.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS pH 7.4, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or other compatible material)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution is saturated.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically.

  • Phase Separation:

    • After the incubation period, visually confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved material.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed or transferred.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates. It is crucial to use a filter material that does not bind the compound.

    • Accurately dilute the filtered supernatant with an appropriate analytical solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or LC-MS.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant based on the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48 hours) seal_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter_supernatant Filter supernatant (0.22 µm filter) collect_supernatant->filter_supernatant dilute Dilute for analysis filter_supernatant->dilute quantify Quantify concentration (e.g., HPLC, LC-MS) dilute->quantify end End: Solubility Value quantify->end

References

Stability of Azido-PEG5-NHS Ester in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Azido-PEG5-N-hydroxysuccinimide (NHS) ester in aqueous solutions. Understanding the hydrolytic stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and surface modification applications. This document details the chemistry of NHS ester hydrolysis, factors influencing its rate, quantitative stability data for related compounds, and detailed experimental protocols for assessing stability.

Introduction to Azido-PEG5-NHS Ester

This compound is a heterobifunctional crosslinker that incorporates a terminal azide group and an amine-reactive NHS ester, connected by a 5-unit polyethylene glycol (PEG) spacer. The azide group is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation to alkyne-modified molecules. The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugates, reduces immunogenicity, and improves pharmacokinetic profiles of biotherapeutics.

The utility of this compound is, however, intrinsically linked to the stability of the NHS ester moiety in aqueous media, where it is susceptible to hydrolysis. This competing reaction can significantly reduce the efficiency of the desired conjugation.

The Chemistry of NHS Ester Hydrolysis

The primary pathway for the degradation of this compound in aqueous solution is the hydrolysis of the succinimidyl ester. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the release of N-hydroxysuccinimide (NHS) and the corresponding azido-PEG5-carboxylic acid. This hydrolysis product is no longer reactive towards primary amines, thus diminishing the yield of the desired conjugate.

The rate of this hydrolysis is in direct competition with the rate of the intended aminolysis reaction (conjugation). Therefore, a thorough understanding of the factors that govern the rate of hydrolysis is paramount for optimizing conjugation protocols.

Hydrolysis_vs_Aminolysis Azido_PEG5_NHS This compound Hydrolysis_Product Azido-PEG5-Carboxylic Acid + NHS Azido_PEG5_NHS->Hydrolysis_Product Hydrolysis (H2O) (Undesired Pathway) Conjugate Azido-PEG5-Amide Conjugate + NHS Azido_PEG5_NHS->Conjugate Aminolysis (Desired Pathway) Primary_Amine Primary Amine (e.g., Protein-NH2)

Figure 1: Competing reactions of this compound in aqueous solution.

Factors Influencing the Stability of this compound

The stability of the NHS ester is not absolute and is significantly influenced by several experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency.

pH of the Aqueous Solution

The pH of the reaction buffer is the most critical factor affecting the rate of NHS ester hydrolysis. The rate of hydrolysis increases significantly with increasing pH.[1] At acidic pH, the ester is relatively stable. However, the desired reaction with primary amines is also pH-dependent and is inefficient at acidic pH due to the protonation of the amine group, rendering it non-nucleophilic. The optimal pH for NHS ester conjugations is typically in the range of 7.2 to 8.5, which represents a compromise between minimizing hydrolysis and ensuring efficient aminolysis.[2]

Temperature

Higher temperatures accelerate the rate of both the desired aminolysis and the competing hydrolysis reaction.[1] Reactions are often performed at room temperature (20-25°C) for shorter incubation times (0.5-4 hours) or at 4°C for longer periods (e.g., overnight) to slow down the rate of hydrolysis, particularly when working with sensitive proteins.[2]

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, and borate are recommended for NHS ester conjugation reactions.

Linker Structure

The chemical structure of the linker arm between the PEG chain and the NHS ester can also influence stability. Some evidence suggests that succinimidyl propionate (SPA) esters, which are structurally analogous to the NHS ester portion of this compound, are more stable in aqueous solutions compared to succinimidyl carboxymethylated (SCM) esters.

Influencing_Factors cluster_factors Factors Influencing Stability pH pH Stability This compound Aqueous Stability pH->Stability Higher pH -> Faster Hydrolysis Temperature Temperature Temperature->Stability Higher Temp -> Faster Hydrolysis Buffer Buffer Composition Buffer->Stability Amine-free buffers -> Higher Conjugation Yield Linker Linker Structure Linker->Stability SPA > SCM (Generally more stable)

Figure 2: Key factors influencing the aqueous stability of this compound.

Quantitative Stability Data

Precise kinetic data for the hydrolysis of this compound is not extensively published. However, data for structurally similar PEG-NHS esters provide a valuable reference for estimating its stability. The following table summarizes the hydrolysis half-lives of various PEG-NHS esters at pH 8.0 and 25°C.

PEG-NHS Ester Linker TypeAbbreviationHydrolysis Half-life (minutes) at pH 8.0, 25°CReference
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl Propionate SPA 16.5 ****
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

Note: The half-life of an NHS ester typically triples for every one-unit decrease in pH. Based on this data, this compound, which has a succinimidyl propionate (SPA) linker, is expected to have a half-life of approximately 16.5 minutes at pH 8.0 and 25°C. This highlights the importance of performing conjugation reactions promptly after preparing the reagent solution.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using several analytical techniques. The following are detailed protocols for the most common methods.

Spectrophotometric Method for Monitoring Hydrolysis

This method is based on the fact that the N-hydroxysuccinimide (NHS) released upon hydrolysis has a characteristic UV absorbance at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Anhydrous, amine-free DMSO or DMF

Procedure:

  • Prepare a stock solution of this compound: Immediately before use, dissolve a known quantity of this compound in a small volume of anhydrous DMSO or DMF.

  • Initiate hydrolysis: Add a small aliquot of the stock solution to the pre-warmed (if applicable) aqueous buffer in a quartz cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.

  • Monitor absorbance: Immediately begin monitoring the absorbance at 260 nm over time. Record measurements at regular intervals.

  • Determine endpoint: To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be treated with a small amount of a dilute base (e.g., to pH > 10) to rapidly and completely hydrolyze the ester.

  • Calculate the half-life: The pseudo-first-order rate constant (k) for hydrolysis can be determined by plotting the natural logarithm of the fraction of remaining active ester versus time. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

HPLC-Based Method for Stability Assessment

A more quantitative and specific method for assessing stability is to use High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact this compound from its hydrolysis product.

Materials:

  • This compound

  • Amine-free buffer of desired pH

  • HPLC system with a UV detector

  • Appropriate reversed-phase HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)

  • Anhydrous, amine-free DMSO or DMF

Procedure:

  • Prepare samples: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubate: Incubate the solution at the desired temperature.

  • Take time points: At various time intervals, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding a suitable quenching agent (e.g., acidifying the solution) or by flash-freezing the sample.

  • HPLC analysis: Analyze the samples by HPLC. Develop a gradient method that allows for the separation of the this compound peak from the hydrolysis product peak.

  • Quantify peak areas: Integrate the peak areas for both the intact ester and the hydrolysis product at each time point.

  • Calculate stability: The percentage of remaining this compound at each time point can be calculated from the peak areas. This data can then be used to determine the hydrolysis rate and half-life.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_spectro Spectrophotometry cluster_hplc HPLC cluster_data Data Analysis start Dissolve Azido-PEG5-NHS in aqueous buffer incubate Incubate at controlled temp & pH start->incubate monitor_abs Monitor Absorbance at 260 nm over time incubate->monitor_abs take_aliquots Take aliquots at time points incubate->take_aliquots calc_rate Calculate hydrolysis rate and half-life monitor_abs->calc_rate quench Quench hydrolysis take_aliquots->quench hplc_run Analyze by HPLC quench->hplc_run hplc_run->calc_rate

Figure 3: General experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that dictates the success of bioconjugation reactions. The primary route of degradation is hydrolysis, which is significantly influenced by pH and temperature. By understanding and controlling these factors, researchers can minimize the impact of hydrolysis and maximize the efficiency of their conjugation protocols. The quantitative data provided for analogous compounds and the detailed experimental protocols in this guide offer a solid foundation for the effective use and characterization of this compound in a variety of research and development applications. For optimal results, it is always recommended to use freshly prepared solutions of this compound and to carefully control the reaction conditions.

References

An In-depth Technical Guide to the Bifunctional Crosslinker: Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Azido-PEG5-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile reagent in a variety of bioconjugation applications. This guide will delve into the core chemistry, physical properties, and detailed experimental protocols for its use, with a particular focus on its role in antibody-drug conjugates (ADCs) and proteomic studies.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are chemical reagents that possess two reactive functional groups, enabling the covalent linkage of two or more molecules.[1] These crosslinkers are instrumental in numerous applications, including the creation of bioconjugates, the investigation of protein-protein interactions, and the development of novel biomaterials.[2] They can be classified as either homobifunctional, containing two identical reactive groups, or heterobifunctional, featuring two different reactive moieties.[1][2] Heterobifunctional crosslinkers, such as this compound, offer controlled, sequential reactions, which minimizes the formation of undesirable homoconjugates.[1]

This compound is a prominent member of the PEGylated class of crosslinkers. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity. This crosslinker features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group.

  • N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.

  • Azide Group: This moiety is a key component for "click chemistry," a set of bioorthogonal reactions. The azide group can specifically react with an alkyne-containing molecule in a highly efficient and selective manner to form a stable triazole linkage.

This dual functionality allows for a two-step conjugation strategy, making this compound a powerful tool for creating complex biomolecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its successful application. The following table summarizes key quantitative data for this crosslinker.

PropertyValueReference(s)
Chemical Formula C₁₇H₂₈N₄O₉
Molecular Weight 432.4 g/mol
CAS Number 1433996-86-1
Purity Typically >95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, DCM, THF
Storage Conditions -20°C, stored with desiccant
Spacer Arm Length (PEG) 5 ethylene glycol units (~21.7 Å)

Core Chemistries and Reaction Mechanisms

The utility of this compound is rooted in two highly specific and efficient chemical reactions: the NHS ester-amine reaction and the azide-alkyne cycloaddition.

NHS Ester Reaction with Primary Amines

The NHS ester moiety of the crosslinker reacts with primary amines on a target molecule (e.g., a protein) via nucleophilic acyl substitution to form a stable covalent amide bond. This reaction is highly efficient and proceeds readily in aqueous buffers at a slightly alkaline pH.

The general workflow for this reaction involves the dissolution of the NHS ester in a water-miscible organic solvent, such as DMSO or DMF, immediately before its addition to the protein solution in a suitable buffer.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Azido_PEG_NHS This compound Azido_PEG_Protein Azide-PEG5-Protein Conjugate (Stable Amide Bond) Azido_PEG_NHS->Azido_PEG_Protein pH 7.2-8.5 Aqueous Buffer NHS_byproduct N-hydroxysuccinimide (NHS) (Byproduct) Azido_PEG_NHS->NHS_byproduct Protein_Amine Protein with Primary Amine (e.g., Lysine) Protein_Amine->Azido_PEG_Protein

Caption: Reaction of this compound with a primary amine.
Azide-Alkyne Cycloaddition ("Click Chemistry")

Once the azide functionality is introduced onto the target molecule, it can be conjugated to a second molecule containing an alkyne group. This reaction, a cornerstone of "click chemistry," is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. There are two primary methods for catalyzing this reaction:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole. It is highly efficient and widely used.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free method employs a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with the azide due to the release of ring strain. SPAAC is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Click_Chemistry cluster_reactants Reactants cluster_products Product Azido_Protein Azide-Modified Protein Triazole_Conjugate Stable Triazole Conjugate Azido_Protein->Triazole_Conjugate Cu(I) Catalyst (CuAAC) or Strained Alkyne (SPAAC) Alkyne_Molecule Alkyne-Containing Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Triazole_Conjugate

Caption: Azide-Alkyne Cycloaddition (Click Chemistry).

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Labeling of an Antibody with this compound

This protocol outlines the steps for conjugating this compound to an antibody.

Materials:

  • Antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the antibody. This ratio may require optimization.

    • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the azide introduces a chromophore.

    • Store the azide-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Antibody_Labeling_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) start->antibody_prep conjugation Conjugation Reaction (10-20x molar excess, RT, 30-60 min) antibody_prep->conjugation nhs_prep Prepare 10 mM Azido-PEG5-NHS in DMSO/DMF nhs_prep->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purification Purification (Desalting Column / Dialysis) quenching->purification characterization Characterization (DOL) & Storage purification->characterization end End characterization->end CuAAC_Workflow start Start reagent_prep Prepare Reagents (Alkyne, CuSO4, Ligand, Ascorbate) start->reagent_prep reaction_mix Combine Azide-Protein, Alkyne, and Buffer reagent_prep->reaction_mix add_catalyst Add Copper/Ligand Premix reaction_mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4 hours) initiate->incubate purify Purification (SEC / TFF) incubate->purify characterize Characterization (SDS-PAGE, MS, HPLC) purify->characterize end End characterize->end ADC_Logic cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Drug Conjugation Antibody Monoclonal Antibody (Targets Cancer Cells) Crosslinker This compound Antibody->Crosslinker NHS-Amine Reaction ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Drug Cytotoxic Drug (Alkyne-Modified) Crosslinker->Drug Click Chemistry Crosslinker->ADC Drug->ADC

References

An In-depth Technical Guide to Azido-PEG5-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG5-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and therapeutic development. We will delve into its chemical properties, explore its primary applications with detailed experimental protocols, and present a logical workflow for its use in advanced biomedical constructs.

Core Concepts: A Bifunctional Tool for Covalent Modification

This compound is a versatile molecule designed for two-step sequential conjugations. It features two key reactive groups separated by a polyethylene glycol (PEG) spacer:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable amide bonds with primary amines (-NH₂) found on proteins (e.g., lysine residues, N-terminus), amine-modified oligonucleotides, and other molecules. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]

  • Azide Group (N₃): This functional group is stable under most biological conditions and serves as a bioorthogonal handle for "click chemistry." It can specifically react with alkyne-containing molecules, such as those bearing Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) groups, through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. Alternatively, it can undergo a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with terminal alkynes.[2][3]

  • PEG5 Spacer: The five-unit polyethylene glycol linker is hydrophilic, which helps to increase the aqueous solubility of the molecule and its conjugates.[2][3] This spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Physicochemical Properties

A clear understanding of the molecular properties of this compound is essential for accurate experimental design and data interpretation.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₈N₄O₉
Molecular Weight 432.43 g/mol
CAS Number 1433996-86-1
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Conditions Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation.

Key Applications & Experimental Protocols

The dual reactivity of this compound makes it a valuable tool in a multitude of applications, from basic research to the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Protein and Antibody Labeling

This is a primary application where an azide handle is introduced onto a protein for subsequent conjugation of a reporter molecule (e.g., fluorophore, biotin) or another biomolecule.

Experimental Protocol: Azide Labeling of an IgG Antibody

Materials:

  • IgG antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. Do not store the reconstituted solution.

  • Reaction Setup:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10- to 50-fold molar excess over the antibody. The optimal ratio should be determined empirically.

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the labeled antibody using a standard protein assay (e.g., BCA).

    • The degree of labeling (the average number of azide groups per antibody) can be determined using methods such as mass spectrometry.

Nanoparticle Functionalization

This compound is used to introduce azide groups onto the surface of amine-functionalized nanoparticles, preparing them for subsequent conjugation with targeting ligands, drugs, or imaging agents via click chemistry.

Experimental Protocol: Functionalization of Amine-Coated Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Centrifugal filtration units or dialysis

Procedure:

  • Nanoparticle and Reagent Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer.

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved NHS ester to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by washing the nanoparticles multiple times with the Reaction Buffer using centrifugal filtration or by extensive dialysis.

  • Characterization and Storage:

    • Confirm successful functionalization through methods like Dynamic Light Scattering (DLS) to observe an increase in hydrodynamic diameter and Zeta Potential measurements.

    • Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.

Quantitative Data for Experimental Design

The efficiency and outcome of conjugation reactions are highly dependent on reaction conditions. The following tables provide key quantitative data to aid in experimental planning.

Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours~1 hour
8.0~1 hour10-20 minutes
8.610 minutes< 5 minutes
9.0< 10 minutes< 1 minute

Data synthesized from multiple sources indicating the general trend of NHS ester stability. Hydrolysis is a competing reaction that reduces the efficiency of amine conjugation, especially at higher pH values.

Table 2: Typical Parameters for Protein Labeling with NHS Esters

ParameterTypical Range/ValueMethod of Determination
Molar Excess of NHS Ester 10 - 50 foldEmpirically determined for each protein
Reaction pH 7.2 - 8.5pH meter
Reaction Time 30 min - 2 hours (RT) or 2-4 hours (4°C)Time-course experiment
Degree of Labeling (DoL) 1 - 10Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy
Protein Recovery > 85%Protein concentration measurement (e.g., BCA assay)
Click Reaction Efficiency > 90%Gel-based fluorescence scanning or mass spectrometry

Logical Workflow: Synthesis of a PROTAC

This compound is a valuable linker for the modular synthesis of PROTACs. The following diagram illustrates a typical workflow where a warhead (targeting a protein of interest) is first conjugated to the linker, followed by the attachment of an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal Click Chemistry cluster_step3 Step 3: Purification & Characterization Warhead Warhead with Primary Amine (Targets Protein of Interest) Intermediate Azido-PEG5-Warhead Conjugate Warhead->Intermediate NHS Ester Reaction (pH 8.0-8.5) Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC SPAAC Reaction (Click Chemistry) E3_Ligand E3 Ligase Ligand with Alkyne Group (e.g., DBCO) E3_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of a PROTAC using this compound.

This technical guide provides a foundational understanding of this compound, empowering researchers to effectively utilize this versatile crosslinker in their scientific endeavors. For optimal results, it is always recommended to empirically determine the ideal reaction conditions for each specific application.

References

Technical Guide: Azido-PEG5-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, applications, and experimental protocols for Azido-PEG5-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development.

Core Concepts: Understanding this compound

This compound is a versatile molecule featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. This unique structure enables a powerful two-step bioconjugation strategy.

  • NHS Ester: This amine-reactive group facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine residues and the N-terminus of proteins. The reaction forms a stable amide bond.

  • Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules, even in complex biological environments.

  • PEG5 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize steric hindrance.

The primary application of this compound lies in its ability to first functionalize a biomolecule with an azide "handle." This azide-modified biomolecule can then be selectively conjugated to a second molecule bearing a compatible alkyne group through a click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Physicochemical and Technical Data

Quantitative data for this compound is summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1433996-86-1[1][2][3][4][5]
Molecular Formula C17H28N4O9
Molecular Weight 432.43 g/mol
Purity Typically >90% to 98%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Conditions -20°C, under inert gas, desiccated

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical two-step bioconjugation workflow: protein labeling followed by click chemistry.

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Desalting column (e.g., spin column or gel filtration) or dialysis cassette suitable for the protein size.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve ~4.3 mg in 1 mL of solvent. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be assessed using techniques like mass spectrometry.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) with the Azide-Labeled Protein

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate (prepare fresh)

  • Copper chelator: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, prepared fresh), THPTA or TBTA (e.g., 100 mM in water or DMSO), and the alkyne-containing molecule (e.g., 10 mM in DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically 2-5 fold molar excess over the protein).

    • Add the copper chelator to the reaction mixture (final concentration ~1 mM).

    • In a separate tube, premix the CuSO4 (final concentration ~1 mM) and sodium ascorbate (final concentration ~5 mM).

    • Add the CuSO4/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.

  • Purification:

    • Remove the excess reagents and byproducts using a desalting column or dialysis.

  • Characterization and Storage:

    • Characterize the final conjugate. For example, if a fluorescent alkyne was used, measure the absorbance at 280 nm and the excitation maximum of the fluorophore to determine the protein concentration and degree of labeling.

    • Store the final conjugate under appropriate conditions, protected from light if necessary.

Mandatory Visualizations

Two-Step Bioconjugation Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein Protein (-NH2) Azide_Protein Azide-Labeled Protein (-N3) Protein->Azide_Protein NHS Ester Reaction (pH 7.2-8.5) AzidoPEG_NHS This compound AzidoPEG_NHS->Azide_Protein Final_Conjugate Final Conjugate Azide_Protein->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Final_Conjugate

Caption: A diagram illustrating the two-step bioconjugation process using this compound.

Logical Workflow for Optimizing Protein Labeling

Optimization_Workflow Start Start: Define Desired Degree of Labeling (DOL) Setup_Reaction Set up Small-Scale Reactions (e.g., 10, 20, 40-fold molar excess of this compound) Start->Setup_Reaction Incubate Incubate under Controlled Conditions (Time, Temperature) Setup_Reaction->Incubate Purify Purify Labeled Protein (Desalting Column) Incubate->Purify Analyze Analyze DOL (e.g., Mass Spectrometry) Purify->Analyze Decision Is DOL Optimal? Analyze->Decision Scale_Up Scale-Up Reaction with Optimal Conditions Decision->Scale_Up Yes Adjust_Ratio Adjust Molar Ratio of This compound Decision->Adjust_Ratio No Adjust_Conditions Adjust Reaction Time or Temperature Decision->Adjust_Conditions No, fine-tune Adjust_Ratio->Setup_Reaction Adjust_Conditions->Setup_Reaction

Caption: A decision-making workflow for optimizing the degree of protein labeling.

Applications in Research and Development

The versatility of this compound makes it a valuable tool in various fields:

  • Antibody-Drug Conjugates (ADCs): For the site-specific or non-specific conjugation of cytotoxic drugs to antibodies.

  • PROTACs (Proteolysis-Targeting Chimeras): Used as a linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.

  • Fluorescent Labeling and Imaging: For attaching fluorescent probes to proteins or other biomolecules for use in microscopy, flow cytometry, and other imaging applications.

  • Surface Modification: To immobilize proteins or peptides onto surfaces for applications in biosensors and immunoassays.

  • Hydrogel Formation: As a crosslinker in the formation of biocompatible hydrogels for 3D cell culture and tissue engineering.

  • Drug Delivery: To PEGylate proteins or peptides, which can improve their pharmacokinetic properties.

References

Azido-PEG5-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Azido-PEG5-NHS ester, a heterobifunctional crosslinker pivotal for advancements in bioconjugation, diagnostics, and targeted therapeutics. This document outlines its chemical properties, supplier details, experimental protocols for its application, and its role in innovative biomedical research.

Introduction to this compound

This compound is a versatile molecule that facilitates the covalent linkage of biomolecules. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds. The azide group serves as a bioorthogonal handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. This dual functionality allows for a two-step conjugation strategy, enabling the precise attachment of a wide range of molecules, including fluorophores, biotin, or therapeutic agents, to proteins, antibodies, and other biomolecules.[1][2] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]

Supplier and Quantitative Data

A variety of suppliers offer this compound, each with specific product grades and formulations. The following table summarizes key quantitative data from several suppliers to aid in the selection of the most suitable product for your research needs.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityCAS NumberStorage Conditions
BroadPharm BP-21659C17H28N4O9432.4>98%1433996-86-1-20°C
MedchemExpress HY-140757C17H28N4O9432.43>98%1433996-86-1-20°C (in solvent)
CD Bioparticles CDPB-041192C17H28N4O9432.4>98%1433996-86-1-20°C
Precise PEG AG-1130C17H28N4O9432.43>90%1433996-86-1-20°C
Santa Cruz Biotechnology sc-484223C17H28N4O9432.43-1433996-86-1-20°C

Experimental Protocols

The following protocols provide a detailed methodology for a common application of this compound: the labeling of a protein or antibody.

Protocol 1: Amine-Reactive Labeling of a Protein with this compound

This protocol outlines the initial step of conjugating the this compound to a protein via its primary amines.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Buffers containing primary amines like Tris should be avoided as they compete with the reaction.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-functionalized protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the final conjugate to remove excess reagents using a desalting column or dialysis.

Visualizations

The following diagrams illustrate the experimental workflow and a key application of this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Protein Protein with Primary Amines (e.g., Antibody) Reaction1 Conjugation Reaction (pH 7.2-8.5) Protein->Reaction1 AzidoPEG This compound AzidoPEG->Reaction1 AzidoProtein Azide-Functionalized Protein Reaction1->AzidoProtein Reaction2 Click Reaction (CuAAC) [CuSO4, Ascorbate] AzidoProtein->Reaction2 AlkyneMolecule Alkyne-Containing Molecule (e.g., Drug, Fluorophore) AlkyneMolecule->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action TargetLigand Target Protein Ligand (with Alkyne) ClickReaction Click Chemistry TargetLigand->ClickReaction E3LigaseLigand E3 Ligase Ligand AzidoPEG This compound E3LigaseLigand->AzidoPEG Amine Reaction AzidoPEG_E3 Azido-PEG-E3 Ligase AzidoPEG->AzidoPEG_E3 AzidoPEG_E3->ClickReaction PROTAC PROTAC Molecule ClickReaction->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of this compound in the synthesis and action of PROTACs for targeted protein degradation.

Applications in Drug Development and Research

This compound is instrumental in a multitude of applications within drug development and life science research:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are used in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to degrade specific target proteins.

  • Diagnostic Imaging: Fluorophores or imaging agents can be conjugated to targeting molecules for in vivo imaging and diagnostic applications.

  • Surface Modification: The azide group allows for the immobilization of proteins or other biomolecules onto alkyne-modified surfaces for applications such as biosensors and microarrays.

  • Peptide and Protein PEGylation: The attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with chemical probes is a fundamental technique in modern life sciences and drug development. Azido-PEG5-NHS ester is a versatile, amine-reactive reagent that facilitates the introduction of an azide group onto a protein of interest. This bioorthogonal handle enables a powerful two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][2] The incorporated azide group can then be specifically and efficiently conjugated to a variety of molecules containing an alkyne group through "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3][4] This allows for the attachment of reporter molecules like fluorophores, biotin, or drug compounds. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.

Principle of the Method

The protein labeling process using this compound is a two-stage process:

  • Amine-reactive Labeling: The NHS ester of the Azido-PEG5 reagent reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic. This step results in a stable amide bond, covalently attaching the azido-pegylated linker to the protein.

  • Bioorthogonal "Click" Chemistry: The azide group introduced onto the protein serves as a bioorthogonal handle for subsequent ligation. It can react with an alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule) via click chemistry. This reaction is highly specific and efficient, proceeding with high yield under mild, aqueous conditions, and the azide and alkyne groups are largely inert to other functional groups found in biological systems.

Quantitative Data for Protein Labeling

The efficiency of protein labeling with this compound is influenced by several factors, including the protein concentration, the molar ratio of the reagent to the protein, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody, which can be used as a starting point for optimization.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher protein concentrations can improve labeling efficiency.
Molar Excess of Reagent 10- to 20-foldThis is a common starting point and should be optimized for each specific protein.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
Reaction Temperature 4°C to Room TemperatureIncubation at 4°C for a longer duration can help to minimize protein degradation.
Incubation Time 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°CThe optimal time should be determined empirically.
Quenching Reagent 50-100 mM Tris or GlycineAdded to stop the reaction by consuming any unreacted NHS ester.

Experimental Protocols

Part 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., from Tris buffer or ammonium salts), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at -20°C or -80°C.

Part 2: Click Chemistry Reaction with an Alkyne-Probe

This protocol describes the subsequent conjugation of an alkyne-containing reporter molecule (e.g., a fluorophore) to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-labeled protein

  • Alkyne-fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the labeled protein from the excess reagents and byproducts using a desalting column or dialysis.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_reagent Prepare 10 mM Azido-PEG5-NHS in DMSO or DMF add_reagent Add this compound (10-20x Molar Excess) to Protein prep_reagent->add_reagent prep_protein Prepare Protein (1-10 mg/mL) in Amine-Free Buffer (pH 7.2-8.5) prep_protein->add_reagent incubate Incubate: RT for 1-2h or 4°C overnight add_reagent->incubate quench Quench with Tris or Glycine incubate->quench purify Purify via Desalting Column or Dialysis quench->purify characterize Characterize (Concentration, DoL) purify->characterize store Store Labeled Protein (-20°C or -80°C) characterize->store

Caption: Experimental workflow for protein labeling with this compound.

G cluster_pathway Illustrative Signaling Pathway Application receptor Cell Surface Receptor protein_x Protein X (Azide-Labeled) receptor->protein_x complex Labeled Protein Complex (X-Y) protein_x->complex Click Chemistry (in situ or in vitro) protein_y Protein Y (Alkyne-Probe) protein_y->complex downstream Downstream Signaling complex->downstream detection Detection/ Purification complex->detection stimulus External Stimulus stimulus->receptor

Caption: Application of azide-labeled protein in studying protein-protein interactions.

References

Application Notes and Protocols for Azido-PEG5-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG5-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation chemistry.[1] It features two distinct reactive groups at opposite ends of a hydrophilic, five-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, while the azide group serves as a bioorthogonal handle for "click chemistry".[2][3] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media.[3][4]

This combination of features makes this compound an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the specific labeling of proteins and other biomolecules for imaging and diagnostic purposes.

Principle of the Method

The use of this compound involves a two-stage sequential conjugation strategy. This approach allows for the precise and efficient coupling of two different molecules to a target biomolecule.

  • Stage 1: Amine Labeling. The NHS ester group reacts efficiently with primary amines (-NH₂), such as the N-terminus of a polypeptide chain or the ε-amine of lysine residues, to form a stable and covalent amide bond. This reaction is typically performed in a buffer with a pH of 7-9 and results in the introduction of a PEG linker with a terminal azide group onto the target biomolecule.

  • Stage 2: Bioorthogonal Click Chemistry. The azide group is exceptionally stable and non-reactive towards functional groups found in biological systems. It serves as a versatile handle for a secondary reaction, known as click chemistry. This can be either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne derivative like DBCO or BCN, forming a stable triazole linkage.

G cluster_stage1 Stage 1: Amine Labeling cluster_stage2 Stage 2: Click Chemistry Protein Protein (with primary amines) Reaction1 NHS Ester Reaction (pH 7-9) Protein->Reaction1 AzidoPEG This compound AzidoPEG->Reaction1 AzidoProtein Azide-Labeled Protein Reaction1->AzidoProtein Reaction2 CuAAC or SPAAC Reaction AzidoProtein->Reaction2 AlkyneMolecule Alkyne-Containing Molecule (e.g., Drug, Fluorophore) AlkyneMolecule->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate

Diagram 1: Two-stage bioconjugation strategy using this compound.

Data Presentation

Table 1: Storage and Handling of this compound
ParameterRecommendationRationale
Storage Temperature -20°CPrevents degradation of the reactive NHS ester.
Storage Conditions Store with desiccant in a tightly sealed vial.The NHS ester is highly sensitive to moisture and can hydrolyze, rendering it non-reactive.
Reagent Preparation Equilibrate vial to room temperature before opening.Prevents moisture condensation inside the vial.
Solution Stability Dissolve in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for storage.The NHS ester moiety readily hydrolyzes in the presence of water.
Table 2: Recommended Reaction Conditions for Protein Labeling (Stage 1)
ParameterRange/ValueNotes
Reaction Buffer Phosphate-buffered saline (PBS) or Bicarbonate buffer.Must be free of primary amines (e.g., Tris, glycine) which compete for reaction with the NHS ester.
pH 7.0 - 9.0Reaction is more efficient at slightly alkaline pH (8-9), but a lower pH (7.2-7.4) can be used for sensitive proteins.
Protein Concentration 1 - 10 mg/mLDilute protein solutions may require a greater molar excess of the labeling reagent.
Molar Excess of Reagent 10 to 20-fold molar excess over the protein.Can be adjusted to achieve the desired degree of labeling. A 20-fold excess typically results in 4-6 PEGs per antibody.
Reaction Temperature Room Temperature or 4°C (on ice)Lower temperatures can be used to slow the reaction and minimize protein degradation.
Reaction Time 30 - 60 minutes at Room Temperature; 2 hours on ice.Longer incubation may be required at lower pH.
Organic Solvent Final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.High concentrations of organic solvents can denature proteins.
Table 3: Recommended Reaction Conditions for CuAAC Click Chemistry (Stage 2)
ReagentRecommended Concentration/RatioNotes
Azide-Labeled Protein ~1-5 mg/mLStarting material from Stage 1.
Alkyne-Molecule 2 to 5-fold molar excess over the protein.Ensures efficient conjugation to the azide sites.
Copper(II) Sulfate (CuSO₄) 1 mM (final concentration)The catalyst precursor.
Sodium Ascorbate 5 mM (final concentration)Reducing agent to generate the active Cu(I) catalyst. Prepare fresh.
Ligand (e.g., THPTA) 1 mM (final concentration)Stabilizes the Cu(I) ion and improves reaction efficiency.
Reaction Time 1 - 2 hours at Room TemperatureReaction should be protected from light.

Experimental Protocols

G cluster_prep Reagent Preparation cluster_labeling Stage 1: NHS Ester Labeling cluster_click Stage 2: CuAAC Click Reaction A 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.4) B 2. Prepare Protein Solution (1-10 mg/mL in Buffer) D 4. Add NHS Ester to Protein (20x molar excess) B->D C 3. Prepare Azido-PEG5-NHS (10 mM in anhydrous DMSO) C->D E 5. Incubate (1 hr at RT or 2 hr at 4°C) D->E F 6. Quench Reaction (Optional, e.g., add Tris buffer) E->F G 7. Purify Azide-Labeled Protein (Desalting column / Dialysis) F->G H 8. Combine Azide-Protein, Alkyne-Molecule, and Ligand G->H J 10. Initiate Reaction (Add Cu mix to protein solution) H->J I 9. Prepare fresh CuSO₄/ Sodium Ascorbate mix I->J K 11. Incubate (1-2 hr at RT, protected from light) J->K L 12. Purify Final Conjugate (Desalting column / Dialysis) K->L

Diagram 2: Detailed experimental workflow for bioconjugation.
Protocol 1: Labeling of Proteins with this compound

  • Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.0-8.0) using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the reaction buffer.

  • Prepare Labeling Reagent: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Reaction: Add the calculated volume of the 10 mM this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Gently mix by pipetting. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis. The resulting azide-labeled protein is now ready for storage under appropriate conditions or for immediate use in a click chemistry reaction.

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
  • Prepare Reagents:

    • Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

  • Set up Click Reaction: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (2-5 fold molar excess), and the THPTA ligand (final concentration 1 mM).

  • Prepare Catalyst: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, ensuring it is protected from light.

  • Purification: Purify the final bioconjugate to remove excess reagents and catalyst using a desalting column or dialysis.

Characterization of the Conjugate

Confirmation of successful conjugation is critical. Several analytical techniques can be employed:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. A successful reaction will show a mass shift corresponding to the addition of the Azido-PEG5 linker and the subsequent click-conjugated molecule. MS can also help determine the degree of labeling.

  • Chromatography: Size Exclusion Chromatography (SEC) can be used to separate the conjugate from the unlabeled protein and detect changes in hydrodynamic radius.

  • SDS-PAGE: A noticeable shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation, particularly if the attached molecule is large (e.g., another protein or a large polymer).

Applications and Use Cases

The versatility of this compound enables its use in several cutting-edge applications:

  • PROTAC Synthesis: PROTACs are molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for this linker, connecting the two ligand components.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the NHS ester end can be used to attach the linker to lysine residues on an antibody. The azide end can then be used to click-conjugate a potent cytotoxic drug, creating a targeted therapeutic agent.

  • Fluorescent Labeling: Researchers can label proteins with an azide handle and subsequently attach an alkyne-modified fluorophore. This two-step approach is often more efficient and provides greater flexibility than using a direct NHS ester-fluorophore conjugate.

Diagram 3: Logical structure of a PROTAC utilizing a PEG linker.

References

Application Notes and Protocols for Azido-PEG5-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects these two components, is a critical element in the design of a safe and effective ADC. Azido-PEG5-NHS ester is a heterobifunctional linker that has gained prominence in ADC development due to its advantageous properties. It features a discrete polyethylene glycol (PEG) chain of five units, which imparts hydrophilicity, and two reactive handles: an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on the antibody and an azide group for subsequent "click" chemistry with an alkyne-modified drug.

The incorporation of a PEGylated linker, such as this compound, offers several benefits for ADC development. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, particularly when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2] This can lead to improved pharmacokinetics, including a longer plasma half-life and reduced clearance rates, which can enhance tumor accumulation and overall efficacy.[1][3][4] Furthermore, the PEG chain can shield the cytotoxic payload, potentially reducing the immunogenicity of the ADC.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It includes a comprehensive overview of the synthetic workflow, methods for characterization, and a summary of the impact of PEGylation on ADC performance.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C17H28N4O9
Molecular Weight 432.4 g/mol
CAS Number 1433996-86-1
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Reactive Groups NHS ester (reacts with primary amines), Azide (reacts with alkynes via click chemistry)
Storage Store at -20°C, desiccated. Allow to come to room temperature before opening to prevent moisture condensation.

Impact of PEG Linkers on ADC Performance: A Comparative Overview

The inclusion of a PEG linker can significantly influence the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from preclinical studies, comparing ADCs with PEG linkers of varying lengths to non-PEGylated or other linker types.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerAverage DARClearance Rate (mL/day/kg)Plasma Half-life (t1/2)Reference
Non-PEGylated~4HighShorter
PEG2~8~15Not specified
PEG4~8~7Moderate Increase
PEG5 Interpolated~6-7Moderate Increase
PEG8~8~5Longer
PEG12~8~5Longer
PEG24~8~5Longest

Data for PEG5 is interpolated based on the trend observed in the referenced studies.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeCell LineIC50 (nM)Reference
Hydrophobic LinkerSK-BR-31.2
Hydrophilic PEG Linker SK-BR-3 0.8
Non-cleavable LinkerKPL-4~10
Enzymatically Cleavable (Val-Cit)KPL-4~1

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers

Linker TypeTumor ModelTumor Growth Inhibition (%)Reference
Hydrophobic LinkerBreast Cancer Xenograft60
Hydrophilic PEG Linker Breast Cancer Xenograft >90
Non-cleavable LinkerOvarian Cancer XenograftModerate
Cleavable LinkerOvarian Cancer XenograftHigh

Experimental Protocols

The synthesis of an ADC using this compound is a two-step process:

  • Antibody Modification: Conjugation of the this compound to primary amines (primarily the ε-amino groups of lysine residues) on the antibody.

  • Drug Conjugation: "Click" chemistry reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic drug.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Ab Antibody Step1 Step 1: Antibody-Linker Conjugation (NHS Ester Reaction) Ab->Step1 Linker This compound Linker->Step1 Drug Alkyne-Modified Drug Step2 Step 2: Drug Conjugation (Click Chemistry) Drug->Step2 Purify1 Purification 1 (Size Exclusion Chromatography) Step1->Purify1 Purify1->Step2 Purify2 Purification 2 (Size Exclusion Chromatography) Step2->Purify2 DAR_Analysis DAR Analysis (HIC / MS / UV-Vis) Purify2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purify2->Purity_Analysis Final_ADC Final ADC DAR_Analysis->Final_ADC Purity_Analysis->Final_ADC

Caption: Experimental workflow for ADC synthesis using this compound.
Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL.

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer (0.1 M, pH 8.3-8.5). Avoid buffers containing primary amines (e.g., Tris).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification System: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10-20 kDa MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains stabilizers with primary amines (e.g., Tris, glycine, BSA), they must be removed. Perform buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2.5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. Do not store the stock solution.

  • Conjugation Reaction:

    • The molar ratio of this compound to the antibody will determine the degree of labeling. A molar excess of 10-20 fold is a common starting point.

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess.

    • Slowly add the calculated volume of the linker stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove unreacted this compound and byproducts by size exclusion chromatography (SEC) or dialysis.

    • Equilibrate the SEC column or dialysis cassette with a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column or dialyze against the chosen buffer.

    • Collect the fractions containing the purified azide-modified antibody. Monitor the protein concentration by measuring the absorbance at 280 nm.

Protocol 2: Drug Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified cytotoxic drug to the azide-modified antibody.

Materials:

  • Purified azide-modified antibody.

  • Alkyne-modified cytotoxic drug.

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 200 mM in water or DMSO/water).

  • Reducing Agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Reaction Buffer: PBS, pH 7.4.

  • Purification System: SEC column or dialysis cassettes.

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

    • Prepare fresh sodium ascorbate solution.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody and the alkyne-modified drug. A molar excess of the drug (typically 4-10 fold over the antibody) is used to drive the reaction to completion.

    • Prepare the copper(I) catalyst by pre-mixing CuSO4 and the ligand (e.g., THPTA) in a 1:2 molar ratio.

    • Add the copper(I)/ligand complex to the antibody-drug mixture. A final concentration of 1-2 mM copper is a good starting point.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing is recommended.

  • Purification of the ADC:

    • Remove unreacted drug, catalyst, and other small molecules using SEC or dialysis as described in Protocol 1, Step 5.

    • The final ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).

Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • Hydrophobic Interaction Chromatography (HIC): This is the most common method for DAR analysis. ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and will elute at different times from the HIC column. The weighted average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the molecular weight of the different ADC species and thus calculate the DAR.

  • UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the drug, the concentrations of each component can be determined, and the average DAR can be calculated. This method requires accurate knowledge of the extinction coefficients of the antibody and the drug.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates) and fragments.

General Mechanism of Action of an ADC

The therapeutic effect of an ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen and culminates in the targeted killing of the cancer cell.

ADC_MoA cluster_extracellular Extracellular Space cluster_cellular Tumor Cell ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Release Payload Release (Linker Cleavage) Lysosome->Release 4. Release Action Payload Action (e.g., DNA damage, microtubule disruption) Release->Action 5. Action Apoptosis Apoptosis Action->Apoptosis 6. Cell Death

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

The process involves:

  • Targeting: The ADC circulates in the bloodstream and its antibody component specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.

  • Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.

  • Payload Action: The released payload then exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubule polymerization.

  • Cell Death: The action of the payload ultimately leads to the programmed death (apoptosis) of the cancer cell.

In some cases, the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".

Conclusion

This compound is a versatile and valuable tool for the synthesis of next-generation ADCs. Its discrete PEG linker offers the advantages of increased hydrophilicity, which can lead to improved stability and pharmacokinetics. The orthogonal reactive groups allow for a controlled, two-step conjugation process, enabling the production of more homogeneous and well-defined ADCs. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this compound in their ADC programs, ultimately contributing to the development of more effective and safer cancer therapies.

References

Application Notes: Azido-PEG5-NHS Ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical component of any PROTAC, as it dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex.[3] The linker's length, composition, and flexibility influence the PROTAC's efficacy, solubility, and cell permeability. Azido-PEG5-NHS ester is a versatile, PEG-based bifunctional linker designed for the modular and efficient synthesis of PROTACs.

Mechanism of Action: The Role of this compound

This compound offers a dual-functional design for a two-step PROTAC synthesis strategy.

  • NHS Ester Reactivity: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on a protein or an amine-functionalized small molecule ligand (e.g., an E3 ligase ligand like pomalidomide). This reaction is typically the first step in the synthesis.

  • Azide Group for Click Chemistry: The terminal azide (N3) group enables covalent ligation to a second molecule containing an alkyne group via "click chemistry." This is an extremely efficient and specific reaction, with two common variations:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in the presence of a copper(I) catalyst.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained alkynes like DBCO or BCN.

  • PEG5 Spacer: The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances the aqueous solubility and cell permeability of the final PROTAC molecule. PEG linkers are flexible and can help the PROTAC adopt a suitable conformation for effective ternary complex formation.

This modular approach allows researchers to easily connect a variety of E3 ligase ligands and POI ligands, facilitating the rapid generation of PROTAC libraries for screening and optimization.

Visualizing PROTAC Concepts and Workflows

The following diagrams illustrate the key concepts and processes involved in PROTAC development using this compound.

PROTAC_Mechanism cluster_synthesis Modular PROTAC Synthesis cluster_action Cellular Mechanism of Action E3_Ligand E3 Ligase Ligand (with amine) Linker_NHS This compound E3_Ligand->Linker_NHS Amide Bond Formation (NHS reaction) PROTAC Final PROTAC POI_Ligand POI Ligand (with alkyne) Linker_NHS->POI_Ligand Triazole Ring Formation (Click Chemistry) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Modular synthesis and cellular mechanism of a PROTAC.

Western_Blot_Workflow start 1. Cell Seeding & Culture treat 2. Treat cells with PROTAC (dose-response and time-course) start->treat lyse 3. Cell Lysis & Harvest treat->lyse quantify 4. Protein Quantification (e.g., BCA Assay) lyse->quantify sds 5. SDS-PAGE quantify->sds transfer 6. Protein Transfer to Membrane (e.g., PVDF) sds->transfer block 7. Blocking transfer->block probe 8. Primary & Secondary Antibody Incubation block->probe detect 9. Chemiluminescent Detection probe->detect analyze 10. Densitometry & Data Analysis (Calculate DC50 / Dmax) detect->analyze end Results analyze->end

Caption: Experimental workflow for a Western Blot degradation assay.

Quantitative Data Presentation

The selection of a linker and its length is paramount for PROTAC efficacy. The following tables provide illustrative data, compiled from public research, on how PEG linker length can influence the physicochemical properties and degradation performance of PROTACs targeting the BRD4 protein.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl Chain785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area. Data shows that increasing PEG length can decrease lipophilicity (lower cLogP) and increase polarity (higher TPSA), which often improves solubility.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-Targeting PROTAC

Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG2 45~855.2
PEG3 21>954.1
PEG4 33>953.5
PEG5 89~902.8

DC50: half-maximal degradation concentration; Dmax: maximum degradation. This representative data illustrates that there is often an optimal linker length for maximum potency (lowest DC50), and that further increases in length can impact permeability.

Experimental Protocols

Herein are detailed protocols for the synthesis and evaluation of a PROTAC developed using this compound.

Protocol 1: Two-Step Synthesis of a PROTAC Molecule

This protocol describes a general method for synthesizing a PROTAC by first reacting this compound with an amine-containing E3 ligase ligand, followed by a CuAAC click chemistry reaction with an alkyne-functionalized POI ligand.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide derivative)

  • This compound

  • Alkyne-functionalized POI ligand

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-Butanol

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Copper(II) sulfate pentahydrate (CuSO4·5H2O), Sodium L-ascorbate

  • Purification: Preparative HPLC

Step 1: Amide Bond Formation

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting azide-linker-ligand intermediate, for example, by using preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified azide-linker-ligand intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a 1:1 mixture of DCM and t-Butanol.

  • Prepare a fresh solution of sodium L-ascorbate (0.5 eq) in water.

  • Prepare a solution of CuSO4·5H2O (0.2 eq) in water.

  • Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction vigorously at room temperature for 2-16 hours. The mixture may become heterogeneous.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify the final PROTAC compound by preparative HPLC.

Protocol 2: Target Protein Degradation Assay via Western Blot

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and capture the signal using an imaging system.

  • Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Target Protein Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.

Materials:

  • All materials from Protocol 2

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against Ubiquitin for Western Blot

Procedure:

  • Cell Treatment: Seed cells in 10 cm dishes. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

  • PROTAC Treatment: Treat the cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) and a vehicle control for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells using IP lysis buffer as described in Protocol 2.

  • Immunoprecipitation (IP):

    • Normalize protein amounts for all samples.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysates with the IP-grade primary antibody against the POI overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Wash the beads three to five times with cold IP lysis buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the protein from the beads by boiling in 1x Laemmli sample buffer.

  • Detection: Perform a Western Blot as described in Protocol 2, but probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the downstream functional effect of POI degradation on cell health and proliferation.

Materials:

  • Opaque-walled 96-well plates for luminescence assays

  • Cell line of interest

  • Synthesized PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of each concentration to the appropriate wells. Include vehicle-only and media-only (background) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

References

Application Notes and Protocols for Cell Surface Modification Using Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-NHS ester is a versatile bifunctional linker used for the modification of cell surfaces. This reagent enables the covalent attachment of azide functionalities to primary amines on cell surface proteins. The introduced azide groups serve as bioorthogonal chemical handles for subsequent "click chemistry" reactions, allowing for the attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug molecules, without interfering with cellular processes.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[4][5] This two-step labeling strategy offers high specificity and efficiency for various applications in cell biology, drug development, and diagnostics.

Principle of the Method

The cell surface modification process using this compound involves two main steps:

  • Amine Labeling: The N-hydroxysuccinimide (NHS) ester group of the reagent reacts with primary amines (-NH2) on cell surface proteins, primarily on lysine residues and the N-terminus of polypeptides, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.

  • Bioorthogonal Click Chemistry: The azide group introduced onto the cell surface can then be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. SPAAC is often preferred for live-cell applications as it does not require a cytotoxic copper catalyst.

Data Presentation

The following tables provide representative quantitative data for cell surface modification using this compound. Optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Labeling Efficiency of Jurkat Cells with this compound

Concentration of this compound (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) after Click Reaction with DBCO-FluorophorePercentage of Labeled Cells (%)
0 (Control)3015.2 ± 2.1< 1%
5030350.6 ± 25.8> 95%
10030890.4 ± 55.1> 98%
250301520.7 ± 98.3> 99%
500301580.3 ± 102.5> 99%

Data are represented as mean ± standard deviation.

Table 2: Cell Viability of HeLa Cells after Labeling with this compound

Concentration of this compound (µM)Incubation Time (minutes)Cell Viability (%) - Trypan Blue Exclusion AssayCell Viability (%) - MTT Assay
0 (Control)3098.5 ± 1.2100.0 ± 3.5
503097.8 ± 1.598.2 ± 4.1
1003096.5 ± 2.095.7 ± 4.8
2503095.2 ± 2.392.3 ± 5.2
5003090.1 ± 3.185.6 ± 6.3

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Surface Azide Labeling with this compound

This protocol describes the general procedure for labeling primary amines on the surface of live cells with this compound.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Bovine serum albumin (BSA)

  • Quenching buffer (e.g., 100 mM glycine in PBS)

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash twice with cold PBS.

    • For adherent cells, wash the monolayer twice with cold PBS.

    • Resuspend or cover the cells in cold PBS containing 1% BSA to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 100-250 µM).

    • Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize internalization of the labeling reagent.

  • Quenching and Washing:

    • Add quenching buffer to a final concentration of 10-20 mM glycine to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 5-10 minutes.

    • Wash the cells three times with cold PBS containing 1% BSA to remove excess reagent and byproducts.

  • Downstream Processing:

    • The azide-labeled cells are now ready for the subsequent click chemistry reaction or other downstream applications.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol describes the fluorescent labeling of azide-modified cells using a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • PBS, pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO according to the manufacturer's instructions.

  • Click Reaction:

    • Resuspend the azide-labeled cells in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Add the DBCO-dye stock solution to the cell suspension to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted dye.

  • Analysis:

    • The fluorescently labeled cells can now be analyzed by flow cytometry to quantify labeling efficiency or visualized by fluorescence microscopy.

Visualization of Workflows and Pathways

Experimental Workflow for Cell Surface Modification

G cluster_prep Cell Preparation cluster_labeling Amine Labeling cluster_click Click Chemistry (SPAAC) cluster_analysis Analysis prep_cells Prepare Cell Suspension (1x10^6 - 1x10^7 cells/mL in PBS + 1% BSA) prep_reagent Prepare 10 mM this compound in DMSO add_reagent Add this compound (Final Conc: 100-250 µM) prep_cells->add_reagent prep_reagent->add_reagent incubate_label Incubate 30 min (RT or on ice) add_reagent->incubate_label quench Quench with Glycine incubate_label->quench wash_label Wash Cells x3 (PBS + 1% BSA) quench->wash_label prep_dye Prepare DBCO-Fluorophore Stock Solution add_dye Add DBCO-Fluorophore (Final Conc: 10-50 µM) wash_label->add_dye prep_dye->add_dye incubate_click Incubate 30-60 min (RT or 37°C) add_dye->incubate_click wash_click Wash Cells x3 (PBS + 1% BSA) incubate_click->wash_click analysis Flow Cytometry or Fluorescence Microscopy wash_click->analysis

Experimental workflow for cell surface modification.

Integrin Signaling Pathway

Cell surface modifications can potentially influence cell adhesion and signaling. Integrins are key transmembrane receptors that mediate cell-matrix and cell-cell interactions, and their function can be modulated by changes in the cell surface environment. The following diagram illustrates a simplified integrin signaling cascade.

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ecm ECM Ligand (e.g., Fibronectin) integrin Integrin Receptor (αβ heterodimer) ecm->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt downstream Downstream Effects (Cell Proliferation, Survival, Migration) akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream

Simplified Integrin signaling pathway.

Disclaimer: These protocols and data are intended for guidance and informational purposes only. Researchers should optimize conditions for their specific cell types and experimental systems. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for Labeling Peptides with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of peptides with Azido-PEG5-NHS ester. This process introduces a bioorthogonal azide group onto a peptide, enabling its subsequent conjugation to other molecules via "click chemistry." This two-step labeling strategy is a powerful tool for various applications in research and drug development, including the creation of targeted drug delivery systems, imaging agents, and tools for studying protein-protein interactions.[1][2][3][4][5]

Introduction

This compound is a chemical reagent used to attach an azide group to peptides and proteins. It consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

  • Polyethylene Glycol (PEG) Spacer (PEG5): A short, hydrophilic PEG chain that increases the solubility of the labeled peptide in aqueous solutions.

  • Azide Group: A bioorthogonal functional group that can specifically react with an alkyne-containing molecule in a highly efficient "click chemistry" reaction.

The labeling process involves the reaction of the NHS ester with a primary amine on the peptide, resulting in the formation of a stable amide linkage and the introduction of a terminal azide group. This azide-labeled peptide can then be used in a variety of downstream applications.

Principle of the Method

The labeling of peptides with this compound is a two-stage process:

  • Amine Labeling: The NHS ester of the Azido-PEG5 reagent reacts with primary amines on the peptide (N-terminus or lysine side chains) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).

  • Click Chemistry: The newly introduced azide group on the peptide serves as a handle for covalent attachment to a molecule containing a terminal alkyne. This is typically achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).

Key Experimental Considerations

  • Buffer Selection: Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided.

  • Solvent for this compound: The this compound reagent is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.

  • Molar Excess of Reagent: The optimal molar ratio of this compound to peptide depends on the desired degree of labeling and the concentration of the peptide solution. A 20-fold molar excess is a common starting point for labeling antibodies, which can result in 4-6 labels per molecule. For peptides, a lower molar excess may be sufficient. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific peptide.

  • Reaction Conditions: The reaction can be carried out at room temperature for 30-60 minutes or on ice for two hours. Longer incubation times (up to 4 hours) may be used, particularly at a lower pH like 7.4.

  • Quenching the Reaction: Although not always necessary, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine.

  • Purification: After the reaction, it is crucial to remove unreacted this compound and any byproducts. This is typically achieved through size-exclusion chromatography (e.g., gel filtration) or dialysis.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for labeling peptides with this compound.

ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 5 to 20-foldThe optimal ratio should be determined empirically for each peptide.
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for NHS ester reactions.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to control the reaction rate.
Reaction Time 30 minutes to 4 hoursDependent on temperature, pH, and peptide concentration.
Organic Solvent in Reaction < 10% (v/v)High concentrations of organic solvents can denature the peptide.
Reagent/MaterialSpecificationPurpose
This compound High purity (>90%)Labeling reagent.
Peptide PurifiedThe molecule to be labeled.
Reaction Buffer Amine-free (e.g., PBS, bicarbonate)Maintains pH without interfering with the reaction.
Organic Solvent Anhydrous DMSO or DMFTo dissolve the this compound.
Purification System Gel filtration column or dialysis cassetteTo remove excess reagent and byproducts.

Experimental Protocols

Protocol for Labeling a Peptide with this compound

This protocol provides a general procedure for labeling a peptide with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., gel filtration) or dialysis equipment.

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.

  • Calculate the Volume of this compound to Add:

    • Determine the moles of peptide in your reaction.

    • Decide on the desired molar excess of the this compound (e.g., 10-fold).

    • Calculate the moles of this compound needed.

    • Calculate the volume of the 10 mM this compound solution required.

  • Reaction: Add the calculated volume of the this compound solution to the peptide solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Purify the azide-labeled peptide from unreacted this compound and byproducts using a desalting column (gel filtration) or dialysis.

  • Characterization and Storage:

    • Determine the concentration of the labeled peptide using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled peptide under conditions that are optimal for the unlabeled peptide.

Protocol for Copper-Catalyzed Click Reaction (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled peptide.

Materials:

  • Azide-labeled peptide

  • Alkyne-containing molecule (e.g., Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled peptide (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the peptide), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the peptide/alkyne mixture to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorophore.

  • Purification: Purify the final conjugate to remove excess reagents using gel filtration or dialysis.

Visualizations

G cluster_workflow Experimental Workflow Start Start Prepare_Peptide Prepare Peptide Solution (1-10 mg/mL in amine-free buffer) Start->Prepare_Peptide Prepare_Reagent Prepare this compound (10 mM in DMSO/DMF) Start->Prepare_Reagent Calculate_Volume Calculate Reagent Volume (e.g., 10x molar excess) Prepare_Peptide->Calculate_Volume Prepare_Reagent->Calculate_Volume Reaction Combine and Incubate (RT for 30-60 min or 4°C for 2h) Calculate_Volume->Reaction Purification Purify Labeled Peptide (Gel Filtration or Dialysis) Reaction->Purification Characterization Characterize and Store (Mass Spec, BCA Assay) Purification->Characterization Click_Chemistry Downstream Application (e.g., Click Chemistry) Characterization->Click_Chemistry End End Click_Chemistry->End

Caption: Experimental workflow for labeling peptides with this compound.

G cluster_reaction Chemical Reaction Pathway Peptide Peptide-NH2 (Primary Amine) Labeled_Peptide Peptide-NH-CO-PEG5-N3 (Azide-Labeled Peptide) Peptide->Labeled_Peptide + Reagent This compound Reagent->Labeled_Peptide pH 7-9 NHS_byproduct NHS (N-Hydroxysuccinimide) Reagent->NHS_byproduct releases Final_Conjugate Peptide-Triazole-Molecule Labeled_Peptide->Final_Conjugate + Alkyne Alkyne-Molecule Alkyne->Final_Conjugate Cu(I) Catalyst 'Click Chemistry'

Caption: Reaction pathway for peptide labeling and subsequent click chemistry.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This technique is particularly valuable in bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules. Azido-PEG5-NHS ester is a heterobifunctional linker designed to facilitate a two-step bioconjugation strategy. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues on a protein) and an azide group that serves as a handle for the subsequent CuAAC reaction with an alkyne-containing molecule. The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation process, encompassing the initial amine labeling followed by the copper-catalyzed click reaction.

Principle of the Method

The bioconjugation process using this compound involves two sequential reactions:

  • Amine Labeling: The NHS ester of the Azido-PEG5-NHS linker reacts with primary amines on a target molecule, such as the ε-amine of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.[5] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent competition with the target molecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified biomolecule is then reacted with an alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) in the presence of a copper(I) catalyst. The catalytically active Cu(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect the biomolecule from potential damage by reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Labeling with this compound
ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 10- to 20-foldThis is a general starting point and may require optimization.
Reaction Buffer Phosphate, Carbonate-bicarbonate, HEPES, or Borate bufferAmine-free buffers are essential to avoid side reactions.
pH 7.2 - 8.5A pH of 8.0-8.5 is often optimal for protein labeling.
Temperature 4°C to Room TemperatureIncubation at 4°C can be performed overnight.
Incubation Time 30 minutes to 2 hours at room temperature, or overnight at 4°CThe optimal time should be determined empirically.
Quenching Agent (Optional) Tris buffer or glycine (50-100 mM final concentration)Can be used to stop the reaction.
Table 2: Recommended Reaction Conditions for CuAAC
ParameterRecommended Concentration/RatioNotes
Azide-Labeled Protein ~1-5 mg/mL
Alkyne-Containing Molecule 2- to 5-fold molar excess over the protein
Copper(II) Sulfate (CuSO₄) 1 mM
Sodium Ascorbate 5 mMShould be prepared fresh.
THPTA (Ligand) 1 mMA 5:1 ligand to copper ratio is often recommended.
Temperature Room Temperature
Incubation Time 1-2 hoursThe reaction should be protected from light if using a fluorescent alkyne.

Experimental Protocols

Part 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein with this compound to introduce an azide functional group.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.

  • Calculate the Volume of this compound to Add: Determine the desired molar excess of the this compound (a 20-fold molar excess is a common starting point). Calculate the required volume of the 10 mM stock solution to add to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepared fresh)

  • THPTA stock solution (e.g., 100 mM in water)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of ~1-5 mg/mL) and the alkyne-containing molecule (at a 2-5 fold molar excess over the protein). Add THPTA to a final concentration of 1 mM.

  • Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ (to a final reaction concentration of 1 mM) and sodium ascorbate (to a final reaction concentration of 5 mM).

  • Initiate the Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. If using a fluorescent alkyne, protect the reaction from light.

  • Purification: Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage: Determine the concentration of the final conjugate using a standard protein assay. The degree of labeling can be determined by measuring the absorbance at 280 nm and the excitation maximum of the attached molecule (if it has a chromophore). Store the final conjugate under appropriate conditions, protected from light if fluorescently labeled.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: CuAAC Reaction protein Protein with Primary Amines azide_protein Azide-Labeled Protein protein->azide_protein Reaction azido_peg_nhs This compound azido_peg_nhs->azide_protein reaction1 Amine-Free Buffer (pH 7.2-8.5) reaction1->azide_protein purification1 Purification (Desalting/Dialysis) azide_protein->purification1 final_conjugate Final Bioconjugate purification1->final_conjugate Reaction alkyne_molecule Alkyne-Containing Molecule alkyne_molecule->final_conjugate catalyst CuSO₄ / Sodium Ascorbate THPTA catalyst->final_conjugate purification2 Purification (Desalting/Dialysis) final_conjugate->purification2

Caption: Experimental workflow for two-step bioconjugation.

reaction_mechanism cluster_amine_labeling Amine Labeling cluster_cuaac CuAAC Reaction protein_amine Protein-NH₂ azide_protein Protein-NH-CO-PEG5-N₃ protein_amine->azide_protein azido_peg_nhs N₃-PEG5-NHS azido_peg_nhs->azide_protein triazole_conjugate Protein-NH-CO-PEG5-Triazole-R azide_protein->triazole_conjugate alkyne Alkyne-R alkyne->triazole_conjugate catalyst Cu(I) catalyst->triazole_conjugate

Caption: Reaction mechanism of the two-step bioconjugation.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and stability of nanoparticles in biological environments. PEGylation creates a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), minimize aggregation, and prolong circulation half-life.

Azido-PEG5-NHS ester is a heterobifunctional linker designed for the efficient and versatile surface modification of nanoparticles. This linker possesses two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups (-NH2) on the nanoparticle surface to form stable amide bonds.

  • A terminal azide group (-N3) that enables covalent conjugation of targeting ligands, imaging agents, or therapeutic molecules via highly efficient and biocompatible "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

This document provides detailed protocols for the surface functionalization of amine-modified nanoparticles with this compound, along with methods for the characterization of the resulting PEGylated nanoparticles.

Data Presentation

Successful functionalization of nanoparticles with this compound results in predictable changes to their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification.

ParameterBefore Functionalization (Amine-NP)After Functionalization (Azido-PEG5-NP)Characterization Method
Hydrodynamic Diameter 100 nm120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.150.18Dynamic Light Scattering (DLS)
Zeta Potential +25 mV-5 mVLaser Doppler Velocimetry
Surface Chemistry Presence of primary aminesPresence of azide groups and PEG chainsFTIR or XPS Spectroscopy

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifugal filter units (with a molecular weight cutoff appropriate for the nanoparticle size)

  • Deionized (DI) water

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Disperse the amine-functionalized nanoparticles in 0.1 M PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. The NHS ester is moisture-sensitive and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound solution to the nanoparticle suspension. The volume of DMSO added should not exceed 10% of the total reaction volume to maintain the stability of the nanoparticles.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching of Unreacted NHS Ester:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted this compound is hydrolyzed or quenched.

  • Purification of Azido-PEG5-Functionalized Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to separate the nanoparticles from the solution containing unreacted linker and byproducts.

    • Wash the nanoparticles by resuspending the pellet in DI water and repeating the centrifugation step. Perform at least three wash cycles to ensure complete removal of impurities.

    • After the final wash, resuspend the purified Azido-PEG5-functionalized nanoparticles (Azido-PEG5-NPs) in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

This protocol outlines the key characterization techniques to confirm the successful functionalization of the nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after functionalization) in DI water or PBS to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI of the nanoparticles.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the attached PEG chains. A slight increase in PDI may also be observed.[2]

2. Zeta Potential Measurement:

  • Instrument: Laser Doppler Velocimetry (often integrated with DLS)

  • Procedure:

    • Use the same diluted samples prepared for DLS analysis.

    • Measure the zeta potential of the nanoparticles.

  • Expected Outcome: A significant shift in the zeta potential is expected. For example, if starting with positively charged amine-functionalized nanoparticles, the zeta potential will become neutral or slightly negative after successful PEGylation.[2]

3. Confirmation of Surface Chemistry:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS)

  • Procedure (FTIR):

    • Lyophilize the nanoparticle samples (both before and after functionalization) to obtain a dry powder.

    • Acquire the FTIR spectra of the samples.

  • Expected Outcome (FTIR): The spectrum of the functionalized nanoparticles should show a characteristic peak for the azide group (around 2100 cm⁻¹) and may show changes in the amide region, confirming the covalent attachment of the linker.[3]

  • Procedure (XPS):

    • Prepare samples of the lyophilized nanoparticles for XPS analysis.

    • Acquire the XPS spectra, focusing on the N 1s and C 1s regions.

  • Expected Outcome (XPS): The high-resolution N 1s spectrum of the functionalized nanoparticles should show a signal corresponding to the azide group. The C 1s spectrum will show an increased contribution from C-O-C bonds of the PEG chain.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Amine_NP Amine-Functionalized Nanoparticles in PBS Conjugation Conjugation Reaction (2 hrs, RT) Amine_NP->Conjugation PEG_Linker This compound in DMSO PEG_Linker->Conjugation Quenching Quenching (30 mins, RT) Conjugation->Quenching Add Quenching Buffer Purification Centrifugal Filtration (3x Wash Cycles) Quenching->Purification Final_Product Azido-PEG5-NPs in PBS (4°C) Purification->Final_Product

Caption: Workflow for nanoparticle functionalization.

logical_relationship NP Amine-Functionalized Nanoparticle Functionalized_NP Azido-PEG5-Functionalized Nanoparticle NP->Functionalized_NP NHS Ester Reaction (Amide Bond Formation) Linker This compound Linker->Functionalized_NP Final_Conjugate Targeted Nanoparticle Conjugate Functionalized_NP->Final_Conjugate Click Chemistry (Triazole Linkage) Click_Molecule Alkyne-Modified Molecule (e.g., Targeting Ligand) Click_Molecule->Final_Conjugate

Caption: Reaction scheme for surface modification.

References

Application Notes and Protocols for Protein PEGylation using Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the PEGylation of proteins using Azido-PEG5-NHS ester. This bifunctional linker enables the covalent attachment of a polyethylene glycol (PEG) spacer and a terminal azide group to proteins, which can be further functionalized via click chemistry. This methodology is particularly relevant for the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Key benefits of PEGylation include an increased serum half-life due to reduced renal clearance, enhanced stability against proteolytic degradation, improved solubility, and decreased immunogenicity.[1][2][3]

This compound is a versatile reagent that facilitates a two-step modification of proteins. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[4][5] This reaction introduces a flexible 5-unit PEG spacer and a terminal azide (N₃) group. The azide group serves as a bioorthogonal handle for subsequent conjugation with molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".

Chemical Reaction

The PEGylation process using this compound involves the reaction of the NHS ester with a primary amine on the protein surface, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Protein Protein-NH₂ Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic attack Reagent This compound Reagent->Intermediate Product Protein-NH-CO-PEG5-N₃ Intermediate->Product Amide bond formation Biproduct NHS Intermediate->Biproduct Release of NHS cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Add_Reagent Add Reagent to Protein Solution Protein_Prep->Add_Reagent Reagent_Prep Prepare this compound Stock Solution Reagent_Prep->Add_Reagent Incubate Incubate (RT or 4°C) Add_Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify by SEC or Dialysis Quench->Purify Characterize Characterize by SDS-PAGE / MS Purify->Characterize cluster_binding Binding & Internalization cluster_release Payload Release & Action ADC ADC Binding ADC binds to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell Tumor_Cell->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Cell_Death Payload induces Cell Death Payload_Release->Cell_Death cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Protein-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC & E3 Ligase are Recycled Degradation->Recycling

References

Application Notes and Protocols for Biotinylation using Azido-PEG5-NHS Ester and Alkyne-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a two-step biotinylation strategy utilizing Azido-PEG5-NHS ester and an alkyne-biotin derivative. This method offers a robust and versatile approach for the specific and efficient labeling of proteins and other biomolecules. The initial step involves the modification of primary amines with an azide-functionalized polyethylene glycol (PEG) linker. The subsequent step employs "click chemistry," either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, to attach a biotin moiety. This modular approach provides excellent control over the labeling process and is applicable to a wide range of research, diagnostic, and therapeutic development endeavors.

Introduction

Biotinylation is a fundamental technique for the non-radioactive labeling of biomolecules, enabling their detection, purification, and immobilization. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of numerous applications in life sciences. The two-step biotinylation method described herein offers several advantages over traditional single-step biotinylation with NHS-biotin reagents. By separating the initial protein modification from the biotinylation event, researchers can optimize each step independently. The introduction of a PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, which can improve the accessibility of the biotin for streptavidin binding. Furthermore, the bioorthogonal nature of click chemistry ensures that the biotin is introduced with high specificity and efficiency.

This two-step process is particularly valuable for applications requiring precise control over the labeling stoichiometry and for labeling in complex biological environments. Key applications include the biotinylation of antibodies for immunoassays, the labeling of cell surface proteins for proteomic studies, and the preparation of biotinylated probes for studying protein-protein interactions.[1][2][3]

Principle of the Method

The biotinylation process is carried out in two sequential steps:

Step 1: Azide-Modification of the Target Molecule The N-hydroxysuccinimide (NHS) ester of the Azido-PEG5-NHS reagent reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the target protein or biomolecule to form a stable amide bond.[4][5] This reaction introduces an azide group at the end of a flexible PEG5 spacer arm. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5).

Step 2: Biotinylation via Click Chemistry The azide-modified biomolecule is then reacted with an alkyne-functionalized biotin derivative. This reaction can be performed using one of two methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne on the biotin molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), linked to biotin. The reaction proceeds rapidly without the need for a catalyst, making it ideal for applications in living cells or where copper cytotoxicity is a concern.

The resulting biotinylated molecule can then be used in a variety of downstream applications.

Data Presentation

The efficiency of the two-step biotinylation process is influenced by several factors, including the molar ratio of reagents, reaction time, temperature, and the nature of the target molecule. The following tables provide a summary of typical reaction conditions and expected outcomes for the labeling of a generic IgG antibody.

Table 1: Azide-Modification of IgG with this compound

ParameterRecommended RangeTypical OutcomeReference(s)
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Molar Excess of this compound 10- to 30-foldA 20-fold excess typically results in 4-6 azide groups per IgG.
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.5Maintains the reactivity of the NHS ester and the nucleophilicity of the primary amines.
Reaction Temperature 4°C or Room TemperatureRoom temperature for 30-60 minutes or 4°C for 2 hours.
Incubation Time 30 minutes - 2 hoursLonger incubation times at 4°C can minimize protein degradation.

Table 2: Biotinylation of Azide-Modified IgG via Click Chemistry

ParameterCuAAC (Alkyne-Biotin)SPAAC (DBCO-Biotin)Reference(s)
Molar Excess of Biotin Reagent 2- to 10-fold excess over azide groups1.5- to 5-fold excess over azide groups
Catalyst 50-250 µM CuSO₄ with a 5-fold excess of a copper ligand (e.g., THPTA) and a reducing agent (e.g., sodium ascorbate)None
Reaction Buffer PBS, pH 7.4PBS, pH 7.4
Reaction Temperature Room TemperatureRoom Temperature or 37°C
Incubation Time 1-4 hours1-2 hours
Labeling Efficiency High to very highHigh, dependent on the reactivity of the cyclooctyne

Experimental Protocols

4.1. Protocol for Azide-Modification of a Protein

This protocol describes the modification of a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: a. Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein. b. Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against PBS, pH 7.4.

  • Characterization (Optional): The degree of azide labeling can be determined using mass spectrometry or by reacting with a fluorescently labeled alkyne and measuring the fluorescence.

  • Storage: Store the azide-modified protein at 4°C for short-term use or at -80°C for long-term storage.

4.2. Protocol for Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of an azide-modified protein using alkyne-biotin and a copper(I) catalyst.

Materials:

  • Azide-modified protein in PBS, pH 7.4

  • Alkyne-biotin

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of alkyne-biotin in DMSO. b. Prepare a 20 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water. d. Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction: a. To the azide-modified protein solution, add the alkyne-biotin stock solution to a final concentration that is a 2- to 10-fold molar excess over the estimated number of azide groups. b. In a separate tube, premix the CuSO₄ and copper ligand solutions. A 1:5 molar ratio of copper to ligand is recommended. c. Add the copper/ligand mixture to the protein-alkyne solution to a final copper concentration of 50-250 µM. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. e. Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove the excess reagents and copper catalyst by buffer exchange using a desalting column or dialysis.

  • Quantification of Biotinylation: The degree of biotinylation can be determined using methods such as the HABA assay or mass spectrometry.

  • Storage: Store the biotinylated protein at 4°C or -80°C.

4.3. Protocol for Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free biotinylation of an azide-modified protein using a DBCO-biotin conjugate.

Materials:

  • Azide-modified protein in PBS, pH 7.4

  • DBCO-biotin

  • DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-biotin in DMSO.

  • Click Reaction: a. Add the DBCO-biotin stock solution to the azide-modified protein solution to achieve a 1.5- to 5-fold molar excess of DBCO-biotin over the azide groups. b. Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle shaking.

  • Purification: Remove the excess, unreacted DBCO-biotin using a desalting column or dialysis.

  • Quantification of Biotinylation: Determine the degree of biotinylation using a suitable method such as the HABA assay or mass spectrometry.

  • Storage: Store the biotinylated protein at 4°C or -80°C.

Mandatory Visualizations

G cluster_0 Step 1: Azide Modification cluster_1 Step 2: Biotinylation (Click Chemistry) Target Protein Target Protein Reaction 1 NHS Ester Reaction (pH 7.2-8.5) Target Protein->Reaction 1 This compound This compound This compound->Reaction 1 Azide-Modified Protein Azide-Modified Protein Reaction 1->Azide-Modified Protein Purification 1 Purification (Desalting/Dialysis) Azide-Modified Protein->Purification 1 Purified Azide-Modified Protein Purified Azide-Modified Protein Purification 1->Purified Azide-Modified Protein Reaction 2 CuAAC or SPAAC Purified Azide-Modified Protein->Reaction 2 Alkyne-Biotin Alkyne-Biotin Alkyne-Biotin->Reaction 2 Biotinylated Protein Biotinylated Protein Reaction 2->Biotinylated Protein Purification 2 Purification (Desalting/Dialysis) Biotinylated Protein->Purification 2 Final Biotinylated Product Final Biotinylated Product Purification 2->Final Biotinylated Product

Caption: Overall workflow for the two-step biotinylation process.

G Protein-NH2 Protein-NH₂ Reaction + Protein-NH2->Reaction Azido-PEG5-NHS Azido-PEG₅-NHS Ester Azido-PEG5-NHS->Reaction Product Protein-NH-CO-PEG₅-Azide Reaction->Product Byproduct NHS Reaction->Byproduct pH 7.2-8.5

Caption: NHS ester reaction for azide modification of a protein.

G Azide-Protein Protein-PEG₅-N₃ Reaction + Azide-Protein->Reaction Alkyne-Biotin Biotin-Alkyne Alkyne-Biotin->Reaction Product Protein-PEG₅-Triazole-Biotin Reaction->Product Cu(I) catalyst

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G Azide-Protein Protein-PEG₅-N₃ Reaction + Azide-Protein->Reaction DBCO-Biotin Biotin-DBCO DBCO-Biotin->Reaction Product Protein-PEG₅-Triazole-Biotin Reaction->Product Strain-promoted

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Application Example: Biotinylation of Cell Surface Glycoproteins for Proteomic Analysis

A powerful application of this two-step biotinylation method is the selective labeling of cell surface glycoproteins for their subsequent enrichment and identification by mass spectrometry. This approach, often referred to as "glycocapture," allows for the characterization of the cell surface glycoproteome, which plays a critical role in cell signaling, adhesion, and communication.

The workflow involves metabolically labeling cells with an azide-containing sugar, which is incorporated into the glycan structures of cell surface glycoproteins. The cells are then treated with a membrane-impermeable alkyne-biotin (often a DBCO-biotin for SPAAC to avoid copper toxicity in live cells), leading to the specific biotinylation of the azide-labeled glycoproteins. Following cell lysis, the biotinylated glycoproteins can be enriched using streptavidin-coated beads and identified by mass spectrometry. This technique enables the quantitative comparison of the cell surface glycoproteome under different conditions, providing valuable insights into cellular processes and disease states.

G Cell Culture 1. Metabolic Labeling of Cells with Azide-Sugar Labeling 2. SPAAC Reaction with DBCO-Biotin (on live cells) Cell Culture->Labeling Lysis 3. Cell Lysis Labeling->Lysis Enrichment 4. Enrichment of Biotinylated Glycoproteins with Streptavidin Beads Lysis->Enrichment Digestion 5. On-Bead Digestion (e.g., with Trypsin) Enrichment->Digestion MS 6. Mass Spectrometry Analysis of Peptides Digestion->MS Data Analysis 7. Identification and Quantification of Cell Surface Glycoproteins MS->Data Analysis

Caption: Workflow for cell surface glycoprotein labeling and analysis.

References

Application Notes and Protocols for Fluorescent Labeling with Azido-PEG5-NHS Ester and an Alkyne-Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a two-step fluorescent labeling strategy for biomolecules, particularly proteins. This powerful technique leverages the specific reactivity of N-hydroxysuccinimide (NHS) esters towards primary amines and the highly efficient and bioorthogonal nature of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The overall workflow involves two key stages:

  • Amine Modification: The biomolecule of interest, containing accessible primary amines (e.g., the N-terminus or lysine residues), is first reacted with Azido-PEG5-NHS ester. This step covalently attaches an azide moiety to the biomolecule via a stable amide bond. The polyethylene glycol (PEG) spacer enhances the solubility of the modified biomolecule and can reduce steric hindrance.

  • Fluorescent Labeling via Click Chemistry: The azide-modified biomolecule is then reacted with an alkyne-functionalized fluorescent dye (alkyne-dye). In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole linkage, resulting in a fluorescently labeled biomolecule.[1][2][3] This reaction is highly specific, meaning the azide and alkyne will only react with each other, minimizing off-target labeling.[1][3]

This method offers a high degree of control and specificity in labeling, making it an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein trafficking studies.

Data Presentation

The following tables summarize key quantitative parameters for the two main experimental stages to facilitate reproducibility and optimization.

Table 1: Quantitative Parameters for Amine Modification with this compound

ParameterRecommended RangeKey Considerations
Molar Excess of this compound 5 to 20-foldA higher molar excess can increase the degree of labeling (DOL), but excessive amounts may lead to protein precipitation or loss of function. Optimization is recommended for each specific protein.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferThe buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.
Reaction pH 8.3 - 8.5This pH range is optimal for the reaction between NHS esters and primary amines. At lower pH, the amino groups are protonated and less reactive, while at higher pH, hydrolysis of the NHS ester increases.
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times can compensate for lower reaction temperatures. Protecting the reaction from light is recommended.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or GlycineAdded to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

Table 2: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConcentrationKey Considerations
Azide-Modified Protein >10 µMHigher concentrations lead to faster reaction rates.
Alkyne-Dye 1.5 to 5-fold molar excess over the azideThe optimal molar ratio should be determined empirically.
Copper(II) Sulfate (CuSO₄) 50 - 100 µMThis is the source of the copper catalyst.
Copper(I)-Stabilizing Ligand (e.g., THPTA) 5-fold molar excess over CuSO₄The ligand accelerates the reaction and protects the biomolecule from oxidative damage.
Reducing Agent (e.g., Sodium Ascorbate) 5 mMFreshly prepared solution is crucial. It reduces Cu(II) to the active Cu(I) state.
Reaction Buffer Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)The reaction is generally insensitive to pH in the range of 4-11.
Incubation Time 30 minutes to 2 hours at Room TemperatureThe reaction is typically rapid. Reaction progress can be monitored if necessary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fluorescent labeling of a generic protein using this compound and an alkyne-dye.

Part 1: Preparation of Azide-Modified Protein

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution. Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Purification of Azide-Modified Protein:

    • Remove the excess this compound and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Part 2: Fluorescent Labeling of Azide-Modified Protein via CuAAC

Materials:

  • Azide-modified protein (from Part 1)

  • Alkyne-dye

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-Stabilizing Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water). Note: Prepare this solution fresh immediately before use.

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein in Reaction Buffer.

      • Alkyne-dye (to the desired final molar excess).

      • A premixed solution of CuSO₄ and the stabilizing ligand. For example, for a final volume of 500 µL, you could add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 500 µM, respectively.

  • Initiate the Click Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Fluorescently Labeled Protein:

    • Remove the excess alkyne-dye and copper catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Fluorescent Labeling (CuAAC) Protein Protein (with primary amines) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Protein->Reaction1 Azido_PEG_NHS This compound Azido_PEG_NHS->Reaction1 Purification1 Purification (Size Exclusion or Dialysis) Reaction1->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Reaction2 Click Reaction (CuAAC) Azide_Protein->Reaction2 Alkyne_Dye Alkyne-Dye Alkyne_Dye->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) Catalyst->Reaction2 Purification2 Purification (Size Exclusion or Dialysis) Reaction2->Purification2 Labeled_Protein Fluorescently Labeled Protein Purification2->Labeled_Protein

Caption: Overall experimental workflow for fluorescent labeling.

Chemical Reaction Pathway

chemical_reaction cluster_reaction1 NHS Ester Reaction cluster_reaction2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-PEG₅-N₃ Protein_NH2->Amide_Bond pH 8.3-8.5 Azido_PEG_NHS N₃-PEG₅-NHS Azido_PEG_NHS->Amide_Bond Triazole_Linkage Protein-NH-CO-PEG₅-[Triazole]-Dye Amide_Bond->Triazole_Linkage Click Reaction Alkyne_Dye Alkyne-Dye Alkyne_Dye->Triazole_Linkage Catalyst Cu(I) Catalyst->Triazole_Linkage

Caption: Chemical reaction pathways for labeling.

References

Application Notes and Protocols for Biomolecule Immobilization with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules is a cornerstone of numerous applications in research, diagnostics, and drug development. Azido-PEG5-NHS ester is a bifunctional crosslinker that offers a versatile and efficient method for the covalent attachment of proteins, peptides, and oligonucleotides to various surfaces and other molecules. This two-stage process involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the biomolecule, followed by a highly specific and bioorthogonal "click chemistry" reaction with an alkyne-functionalized surface or molecule.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, thereby preserving the biological activity of the immobilized molecule.[3][4]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in biomolecule immobilization.

Principle of the Method

The immobilization strategy using this compound is a two-step process:

  • Amine Labeling: The NHS ester group of the this compound reacts with primary amines (-NH2), such as the N-terminus of proteins or the epsilon-amine of lysine residues, to form a stable amide bond.[5] This reaction is typically carried out in a buffer with a pH range of 7-9.

  • Click Chemistry: The azide group introduced onto the biomolecule serves as a handle for a subsequent bioorthogonal click chemistry reaction. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-functionalized surface or molecule. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling with Azido-PEG-NHS Ester
ParameterTypical Value/RangeNotes
Molar Excess of Azido-PEG-NHS Ester 10-20 foldHigher excess may be needed for dilute protein solutions.
Typical Degree of Labeling (DoL) for IgG 4-6 azides per antibodyAchieved with a 20-fold molar excess for a 1-10 mg/mL antibody solution.
DoL for Bovine Serum Albumin (BSA) ~1.1Resulted from a 6.5 equivalents of FAM NHS ester.
Reaction pH 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines.
Reaction Time 30-60 minutes at room temperature or 2 hours on iceIncubation time can be optimized based on the protein.
Organic Solvent Concentration < 10% of total reaction volumeNHS esters are often dissolved in DMSO or DMF.
Table 2: Comparison of Immobilization Strategies
FeatureNHS Ester-Based ImmobilizationTwo-Step Azide-Alkyne Click Chemistry
Specificity Moderate to low (reacts with available primary amines)High (bioorthogonal reaction)
Control over Orientation RandomCan be site-specific if azide is introduced at a specific location
Efficiency/Yield Variable, moderate to highGenerally high to very high
Linkage Stability High (Amide bond)High (Triazole ring)
Hybridization Efficiency (Oligonucleotides) LowerUp to 5 times higher than EDC/NHS methods

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., Antibodies, Enzymes) with this compound

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines like Tris, as they will compete with the labeling reaction.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by methods such as mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Immobilization of Azide-Labeled Biomolecules onto Alkyne-Functionalized Surfaces

Materials:

  • Azide-labeled biomolecule (from Protocol 1)

  • Alkyne-functionalized surface (e.g., microarray slide, sensor chip)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Click Chemistry Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing the azide-labeled biomolecule in PBS.

    • Add the alkyne-functionalized surface to the solution.

    • Prepare a fresh solution of sodium ascorbate (e.g., 500 mM in water).

    • Prepare a solution of CuSO4 (e.g., 50 mM in water).

    • If using, prepare a solution of THPTA (e.g., 100 mM in water).

  • Initiate the Click Reaction:

    • To the reaction mixture, add THPTA (final concentration 1 mM), followed by CuSO4 (final concentration 1 mM), and finally sodium ascorbate (final concentration 5 mM) to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Washing and Blocking:

    • Wash the surface extensively with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound biomolecules and reaction components.

    • Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA or a commercial blocking buffer).

  • Analysis:

    • The immobilized biomolecule can now be used for downstream applications such as immunoassays, surface plasmon resonance (SPR), or cell capture.

Protocol 3: Labeling and Immobilization of Amino-Modified Oligonucleotides

Materials:

  • 5'- or 3'-amino-modified oligonucleotide

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO

  • Alkyne-functionalized microarray slide

  • Click chemistry reagents (as in Protocol 2)

Procedure:

  • Oligonucleotide Labeling:

    • Dissolve the amino-modified oligonucleotide in the conjugation buffer.

    • Prepare a fresh solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the oligonucleotide solution (typically a 5- to 15-fold molar excess).

    • Incubate for 1-2 hours at room temperature.

    • Purify the azide-labeled oligonucleotide using ethanol precipitation or a suitable chromatography method.

  • Oligonucleotide Immobilization:

    • Spot the purified azide-labeled oligonucleotide onto the alkyne-functionalized microarray slide in the presence of the click chemistry reaction components (CuSO4 and sodium ascorbate).

    • Incubate in a humid chamber for 1-2 hours at room temperature.

    • Wash the slide thoroughly to remove unreacted oligonucleotides and reagents.

    • The slide is now ready for hybridization experiments.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Labeling cluster_step2 Step 2: Immobilization via Click Chemistry biomolecule Biomolecule (Protein, Peptide, Oligo) with Primary Amines reaction1 Amine-NHS Ester Reaction (pH 7-9) biomolecule->reaction1 azido_peg_nhs This compound azido_peg_nhs->reaction1 azide_labeled_biomolecule Azide-Labeled Biomolecule reaction1->azide_labeled_biomolecule purification1 Purification (Desalting/Dialysis) azide_labeled_biomolecule->purification1 reaction2 CuAAC or SPAAC Click Reaction purification1->reaction2 alkyne_surface Alkyne-Functionalized Surface alkyne_surface->reaction2 immobilized_biomolecule Immobilized Biomolecule reaction2->immobilized_biomolecule washing_blocking Washing & Blocking immobilized_biomolecule->washing_blocking final_application Downstream Application (e.g., Immunoassay, SPR) washing_blocking->final_application

Caption: General workflow for biomolecule immobilization.

spr_workflow start Start SPR Analysis immobilization Immobilize Azide-Labeled Ligand on Alkyne-Functionalized Sensor Chip (via Click Chemistry) start->immobilization stabilization Stabilize Baseline with Running Buffer immobilization->stabilization association Inject Analyte (Association Phase) stabilization->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration regeneration->stabilization Next Cycle data_analysis Data Analysis (Kinetics, Affinity) regeneration->data_analysis end End data_analysis->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

far_western_blot_workflow sample_prep Prepare Protein Lysate (Prey Proteins) sds_page SDS-PAGE Separation sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking probe Probe with Azide-Labeled Bait Protein blocking->probe wash1 Wash probe->wash1 detect Detect with Alkyne-Fluorophore (via Click Chemistry) wash1->detect wash2 Wash detect->wash2 imaging Image and Analyze wash2->imaging

Caption: Far-Western Blotting workflow with click chemistry detection.

References

Application Notes and Protocols: Azido-PEG5-NHS Ester in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Azido-PEG5-NHS ester in the formation of hydrogels for advanced applications in drug delivery and tissue engineering. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the fabrication of biocompatible hydrogels. Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, allows for a two-fold reaction mechanism. The NHS ester group reacts with primary amines (e.g., on proteins or other polymers), while the azide group participates in highly efficient and bioorthogonal "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing a dibenzocyclooctyne (DBCO) or other strained alkyne group.[1] This dual functionality enables the formation of crosslinked polymer networks with tunable properties, making them ideal scaffolds for controlled drug release and as matrices for tissue regeneration.[2][3]

The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions and lends its characteristic biocompatibility and resistance to protein fouling to the resulting hydrogel matrix.[4] The formation of hydrogels using this compound can be performed under physiological conditions, allowing for the encapsulation of sensitive biological molecules and living cells with high viability.

Applications in Drug Delivery and Tissue Engineering

Hydrogels formed using this compound are particularly valuable for applications requiring in situ gelation and the controlled release of therapeutics. The bioorthogonal nature of the SPAAC reaction allows for the rapid formation of a hydrogel scaffold directly at the target site without the need for cytotoxic catalysts.

In drug delivery , these hydrogels can serve as depots for the sustained release of a wide range of therapeutics, from small molecules to large proteins. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel network. For instance, hydrogels can be engineered to release angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) to promote blood vessel formation in ischemic tissues.

In tissue engineering , this compound-based hydrogels can be used to create scaffolds that mimic the native extracellular matrix (ECM). These scaffolds can be functionalized with cell-adhesive ligands (e.g., RGD peptides) and loaded with growth factors, such as Transforming Growth Factor-beta (TGF-β), to direct the differentiation of encapsulated stem cells for the regeneration of tissues like cartilage.

Quantitative Data

The physical properties of hydrogels are critical for their performance in drug delivery and tissue engineering applications. The following tables summarize key quantitative data for PEG-based hydrogels formed via click chemistry, providing insights into their swelling behavior and degradation kinetics.

Hydrogel CompositionCrosslinking ChemistrySwelling Ratio (q)Degradation TimeReference
4-arm PEG-Azide + 4-arm PEG-DBCOSPAAC29.7%> 15 days
Hyaluronic Acid-DBCO + 4-arm PEG-AzideSPAACNot SpecifiedTunable (cell-mediated)
PEG-diester-dithiol + PEG-maleimideMichael Addition~15-25 (mass swelling ratio)3-5 days

Table 1: Swelling and Degradation Properties of PEG-based Hydrogels. The swelling ratio and degradation time are influenced by the specific components and crosslinking chemistry of the hydrogel. SPAAC-crosslinked hydrogels generally exhibit high stability.

ParameterValueConditionsReference
Storage Modulus (G')1000-3000 PaPEG-SH2 3.4 hydrogels in 10 mM PBS, pH 7.4 at 37°C
Gelation Time< 2 minutesAzide-functionalized PEG and DBCO-functionalized PEG
Encapsulation Efficiency98.66% ± 1.01Ranitidine in a chitosan/guar gum/PVA hydrogel
Drug Release Half-life~3 weeksExenatide from a PEG hydrogel

Table 2: Mechanical and Drug Release Properties of PEG-based Hydrogels. The mechanical properties and drug release kinetics can be tailored for specific applications.

Experimental Protocols

Protocol 1: Hydrogel Formation using this compound and DBCO-functionalized PEG

This protocol describes the formation of a hydrogel using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • This compound

  • DBCO-functionalized 4-arm PEG

  • Amine-containing polymer or protein (e.g., gelatin, collagen, or amine-terminated PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the amine-containing polymer/protein in PBS at the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).

    • Dissolve DBCO-functionalized 4-arm PEG in PBS at the desired concentration (e.g., 10% w/v).

  • Functionalization of the Amine-containing Polymer:

    • Add the this compound stock solution to the amine-containing polymer solution at a molar excess to the available amine groups. The final DMSO concentration should be kept below 5% (v/v) to maintain biocompatibility.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • (Optional) Purify the resulting azide-functionalized polymer by dialysis against PBS to remove unreacted this compound and byproducts.

  • Hydrogel Formation:

    • Mix the azide-functionalized polymer solution and the DBCO-functionalized 4-arm PEG solution in a 1:1 stoichiometric ratio of azide to DBCO groups.

    • Gently pipette the mixture to ensure homogeneity. Gelation should occur within minutes at 37°C.

    • The resulting hydrogel can be cast into any desired shape using appropriate molds.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Procedure:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogel samples in an excess of PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (q) is calculated using the following formula: q = (Ws - Wi) / Wi * 100%

Protocol 3: Characterization of Hydrogel Degradation

Procedure:

  • Prepare pre-weighed, lyophilized hydrogel samples (Wd).

  • Place the hydrogels in a solution of PBS (pH 7.4) at 37°C. For enzymatic degradation studies, include the relevant enzyme (e.g., collagenase) in the buffer.

  • At specific time points, remove the hydrogel samples, rinse with deionized water, and lyophilize them to a constant weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(Wd - Wt) / Wd] * 100%

Protocol 4: Cell Viability Assay in Hydrogels

This protocol utilizes a Live/Dead viability/cytotoxicity assay to assess the viability of cells encapsulated within the hydrogel.

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Wash the cell-laden hydrogels twice with PBS.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • After incubation, wash the hydrogels again with PBS to remove excess dye.

  • Visualize the stained cells using a confocal microscope. Live cells will fluoresce green (Calcein AM), while dead cells will fluoresce red (Ethidium homodimer-1).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in hydrogel formation.

G cluster_0 Hydrogel Formation via SPAAC Polymer Amine-containing Polymer (e.g., Gelatin) AzidoPolymer Azide-functionalized Polymer Polymer->AzidoPolymer NHS ester reaction with amines AzidoPEG This compound AzidoPEG->AzidoPolymer Hydrogel Crosslinked Hydrogel AzidoPolymer->Hydrogel SPAAC Click Chemistry DBCO_PEG DBCO-functionalized PEG DBCO_PEG->Hydrogel G cluster_1 VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates EndothelialCell Endothelial Cell PLCg->EndothelialCell Akt Akt PI3K->Akt Activates Akt->EndothelialCell Proliferation Proliferation EndothelialCell->Proliferation Migration Migration EndothelialCell->Migration Survival Survival EndothelialCell->Survival G cluster_2 TGF-β Signaling in Chondrogenesis TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds to TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Binds to SmadComplex Smad2/3-Smad4 Complex Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to SOX9 SOX9 Gene Expression Nucleus->SOX9 Chondrogenesis Chondrogenic Differentiation SOX9->Chondrogenesis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-NHS ester conjugation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound conjugation reaction?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][][4][5] Within this range, the primary amine groups on biomolecules, such as the ε-amino group of lysine, are sufficiently deprotonated to be effective nucleophiles. A pH of 8.3-8.5 is often recommended as the ideal balance for efficient conjugation. At lower pH values, the amine groups are protonated (-NH3+), rendering them unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should I avoid?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.

Q3: How should I store and handle this compound reagents?

Azido-PEG5-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that competes with the desired conjugation?

The primary competing reaction is the hydrolysis of the NHS ester. In this reaction, water acts as a nucleophile, attacking the NHS ester and converting it into an unreactive carboxylic acid. This significantly reduces the amount of reagent available to react with the primary amines on your target molecule, thus lowering the conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction medium.

Q5: How can I stop the conjugation reaction?

To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris or glycine, typically added to a final concentration of 20-100 mM. These reagents will react with any unreacted NHS ester, preventing further modification of your target molecule.

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

This is a common problem with several potential causes. Follow the steps below to diagnose and resolve the issue.

Step 1: Verify Reagent and Buffer Integrity
  • Has the NHS ester been properly stored? Improper storage can lead to hydrolysis before use. Ensure the reagent was stored in a desiccated environment at -20°C.

  • Is the NHS ester solution freshly prepared? NHS esters are not stable in solution for extended periods. Always prepare the solution in anhydrous DMSO or DMF immediately before the experiment.

  • Is your buffer free of primary amines? Buffers like Tris and glycine will compete with your target molecule. If necessary, perform a buffer exchange into a compatible buffer like PBS.

  • Is the buffer pH correct? Use a calibrated pH meter to confirm that your reaction buffer is within the optimal 7.2-8.5 range.

Step 2: Optimize Reaction Conditions
  • Molar Excess of this compound: For dilute protein solutions, a higher molar excess of the NHS ester may be required to favor the conjugation reaction over hydrolysis. A common starting point is a 10- to 20-fold molar excess.

  • Concentration of Reactants: If possible, increase the concentration of your target molecule. Higher concentrations can favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis.

  • Incubation Time and Temperature: Typical incubation times are 1-4 hours at room temperature or overnight at 4°C. If you suspect hydrolysis is a significant issue, performing the reaction at 4°C for a longer duration may improve the yield.

Step 3: Purification and Analysis
  • Are you effectively removing unreacted reagents? After quenching the reaction, purify your conjugate using size-exclusion chromatography, dialysis, or a desalting column to remove excess this compound and byproducts.

  • Is your analytical method suitable for detecting the conjugate? Confirm the success of your conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The table below summarizes the effect of pH on the half-life of NHS esters.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Data compiled from multiple sources.

Experimental Protocols & Visualizations

General Protocol for Protein Conjugation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. The recommended protein concentration is 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add Molar Excess of NHS Ester to Protein p_prep->conjugation r_prep Prepare Fresh This compound in Anhydrous DMSO/DMF r_prep->conjugation incubation Incubate (1-4h at RT or O/N at 4°C) conjugation->incubation quenching Quench with Tris or Glycine incubation->quenching purify Purify Conjugate (e.g., Desalting Column) quenching->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for this compound conjugation.

Troubleshooting Logic

troubleshooting_workflow cluster_reagents Reagent & Buffer Checks cluster_conditions Reaction Condition Optimization cluster_outcome Outcome start Low Conjugation Yield check_storage NHS Ester Stored Properly (-20°C, Desiccated)? start->check_storage check_solution NHS Ester Solution Freshly Prepared? check_storage->check_solution check_buffer_amine Buffer Amine-Free? check_solution->check_buffer_amine check_buffer_ph Buffer pH (7.2-8.5)? check_buffer_amine->check_buffer_ph optimize_ratio Increase Molar Excess of NHS Ester? check_buffer_ph->optimize_ratio optimize_conc Increase Reactant Concentrations? optimize_ratio->optimize_conc optimize_time_temp Adjust Incubation Time/Temperature? optimize_conc->optimize_time_temp success Improved Yield optimize_time_temp->success

Caption: A logical workflow for troubleshooting low conjugation efficiency.

Competing Reactions

competing_reactions cluster_desired Desired Reaction cluster_competing Competing Reaction NHS_Ester This compound (Reactive) Amine Primary Amine (-NH2) NHS_Ester->Amine Aminolysis Water Water (H2O) NHS_Ester->Water Hydrolysis (pH Dependent) Conjugate Stable Amide Bond (Conjugate) Amine->Conjugate Hydrolyzed Carboxylic Acid (Inactive) Water->Hydrolyzed

Caption: Competing reaction pathways for NHS esters.

References

Technical Support Center: Azido-PEG5-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein labeling experiments with Azido-PEG5-NHS ester, focusing on addressing the issue of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency with this compound unexpectedly low?

Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits are related to reaction conditions, buffer composition, and the protein itself.[1]

A. Inoptimal Reaction Conditions

The reaction between the NHS ester and primary amines on the protein is highly dependent on the experimental setup.[1]

  • pH: The optimal pH range for NHS ester labeling is typically 7.2-8.5.[2] At a lower pH, the primary amines on the protein are protonated and less available for reaction. Conversely, at a higher pH, the hydrolysis of the this compound is significantly accelerated, which competes with the desired labeling reaction.

  • Temperature and Incubation Time: Reactions are generally performed for 0.5 to 4 hours at room temperature or at 4°C. Lower temperatures can minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.

  • Concentration of Reactants: Low concentrations of the protein (recommended to be at least 2 mg/mL) or the this compound can lead to reduced labeling efficiency due to the competing hydrolysis reaction.

Troubleshooting Steps for Reaction Conditions:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.

  • Optimize Temperature and Time: If you suspect hydrolysis is a major issue, try performing the reaction at 4°C overnight. If the reaction is slow, a longer incubation at room temperature might be beneficial.

  • Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the this compound.

B. Incompatible Buffer Composition

The choice of buffer is critical for a successful labeling reaction.

  • Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the primary amines on the target protein, leading to significantly reduced labeling efficiency.

Troubleshooting Steps for Buffer Composition:

  • Use Amine-Free Buffers: Employ amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.

  • Buffer Exchange: If your protein is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.

C. Protein-Specific Issues

The properties of the target protein can also influence the labeling efficiency.

  • Accessibility of Primary Amines: The primary amines (N-terminus and ε-amino group of lysine residues) on the protein surface must be accessible to the this compound. Steric hindrance can prevent efficient labeling.

  • Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.

Troubleshooting Steps for Protein-Specific Issues:

  • Assess Amine Accessibility: If the protein structure is known, you can predict the accessibility of lysine residues. If accessibility is low, alternative labeling strategies may be needed.

  • Ensure Protein Purity: Use highly purified protein for your labeling reactions.

Q2: My this compound reagent is difficult to dissolve or precipitates when added to the reaction buffer. What should I do?

Solubility issues with NHS esters can be a problem, especially for those that are not sulfonated.

  • Poor Aqueous Solubility: Many NHS esters have limited solubility in aqueous buffers.

    • Solution: Dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.

  • Reagent Quality: The NHS ester may have hydrolyzed due to improper storage in the presence of moisture.

    • Solution: Store the this compound in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

Q3: My protein precipitates after the labeling reaction. What is the cause and how can I prevent it?

Protein precipitation post-labeling can occur due to a few factors.

  • High Degree of Labeling: Labeling with a large number of PEG molecules can alter the protein's properties and lead to aggregation.

    • Solution: Optimize the molar ratio of the this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing precipitation.

  • Hydrophobic Nature of the Linker: Although PEG is hydrophilic, the overall modification can sometimes lead to aggregation.

    • Solution: Ensure the buffer conditions are optimal for your protein's stability throughout the labeling and purification process.

Q4: How can I stop the labeling reaction?

It is often desirable to quench the reaction to prevent further labeling or reaction with other components in downstream applications.

  • Quenching Agents: The reaction can be stopped by adding a quenching buffer containing primary amines. Common quenching agents include Tris, glycine, or hydroxylamine. A final concentration of 50-100 mM of the quenching agent is typically incubated for 15-30 minutes.

Q5: How do I determine the efficiency of my labeling reaction?

Quantifying the degree of labeling (DOL), which is the molar ratio of the Azido-PEG moiety to the protein, is essential for reproducibility.

  • Spectrophotometry: A common method involves measuring the absorbance of the labeled protein. However, as the azide and PEG components do not have a strong chromophore, a secondary detection method after a click reaction with a dye-containing alkyne might be necessary to determine the DOL by spectrophotometry.

  • Mass Spectrometry: A more direct and accurate method to determine the DOL is by using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift of the protein after labeling.

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values. This table illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates, reducing the amount of active reagent available for protein labeling.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction for 0.5 to 4 hours at room temperature or at 4°C.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Labeled Protein: Remove unreacted this compound and byproducts by using a desalting column or through dialysis.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Solution Protein->Mix NHS_Ester Dissolve this compound in DMSO/DMF NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Characterize Labeled Protein (DOL) Purify->Analyze

Caption: Experimental workflow for this compound protein labeling.

reaction Protein Protein-NH2 NHS_Ester This compound Labeled_Protein Protein-NH-CO-PEG5-Azide Protein->Labeled_Protein + p2 NHS_Ester->Labeled_Protein p1 NHS N-hydroxysuccinimide

References

Hydrolysis of Azido-PEG5-NHS ester during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule that contains an azide group and an N-hydroxysuccinimide (NHS) ester, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (-NH2) on molecules like proteins, antibodies, or amine-modified oligonucleotides to form stable amide bonds.[3] The azide group can then be used in "click chemistry" reactions, such as with alkynes (e.g., DBCO, BCN), to attach other molecules.[1][4] The hydrophilic PEG spacer enhances solubility in aqueous solutions.

Q2: My conjugation yield with this compound is low. What is the most likely cause?

Low conjugation yield is frequently caused by the hydrolysis of the NHS ester. The NHS ester is sensitive to water and can react with it, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This hydrolysis reaction directly competes with the desired reaction with the primary amine on your target molecule. Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces your product yield.

Q3: What factors influence the rate of this compound hydrolysis?

The stability and hydrolysis rate of an NHS ester are primarily affected by:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) will compete with your target molecule for reaction with the NHS ester.

Troubleshooting Guide

Issue: Low Conjugation Yield

This guide addresses common issues encountered during conjugation experiments with this compound that can lead to low yields, primarily focusing on mitigating hydrolysis.

Potential Cause Recommended Solution
NHS Ester Hydrolysis Prepare the this compound solution immediately before use. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Avoid repeated freeze-thaw cycles of the reagent.
Suboptimal pH The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and NHS ester stability. At a lower pH, primary amines are protonated and less reactive, while at a higher pH, hydrolysis is significantly accelerated.
Incorrect Buffer Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing primary amines like Tris, a buffer exchange is recommended prior to conjugation.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Improper Reagent Storage Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

Data Summary

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, it is crucial to perform reactions promptly after adding the NHS ester to the aqueous buffer.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess is a common starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: Quantification of NHS Ester Hydrolysis

This protocol allows for the quantification of NHS ester hydrolysis by measuring the absorbance of the released N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Spectrophotometer and quartz cuvettes capable of measuring absorbance at 260 nm

Procedure:

  • Prepare a solution of the this compound in the amine-free buffer at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Incubate the solution at a controlled temperature.

  • At various time points, measure the absorbance at 260 nm. The increase in absorbance corresponds to the release of NHS upon hydrolysis. The concentration of released NHS can be calculated, which will be equivalent to the concentration of hydrolyzed NHS ester.

Visualizations

Hydrolysis_vs_Aminolysis Azido-PEG5-NHS_Ester This compound (Reactive) Conjugated_Product Stable Amide Bond (Desired Product) Azido-PEG5-NHS_Ester->Conjugated_Product Aminolysis (Conjugation) Hydrolyzed_Product Inactive Carboxylic Acid (Side Product) Azido-PEG5-NHS_Ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Target_Amine Primary Amine (e.g., on Protein) Target_Amine->Conjugated_Product Water Water (H₂O) Water->Hydrolyzed_Product

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was the NHS ester dissolved immediately before use? Check_Buffer->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent_Prep->Prepare_Fresh No Success Improved Yield Check_Reagent_Prep->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent_Prep Prepare_Fresh->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker used in bioconjugation.[1][2] It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][][5]

  • An azide group (-N3) : This group is used in "click chemistry," most commonly in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to attach molecules containing an alkyne group. The azide group is bioorthogonal, meaning it is highly selective and does not typically react with other functional groups found in biological systems.

The polyethylene glycol (PEG) spacer (PEG5) increases the hydrophilicity and solubility of the molecule and the resulting conjugate.

Q2: What is the most common side reaction when using this compound?

The most significant side reaction is the hydrolysis of the NHS ester . In aqueous solutions, the NHS ester can react with water, which converts the NHS ester into an unreactive carboxylic acid. This reaction competes with the desired conjugation to primary amines and is a primary cause of low labeling efficiency.

Q3: How does pH affect the conjugation reaction and the hydrolysis side reaction?

The pH of the reaction buffer is a critical factor. The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5 .

  • Below pH 7.2 : The primary amines on the target molecule are mostly protonated (-NH3+), which makes them poor nucleophiles and slows down the desired conjugation reaction.

  • Above pH 8.5 : The rate of hydrolysis of the NHS ester increases significantly, leading to a rapid loss of the reagent's reactivity.

Therefore, maintaining the pH within the optimal range is crucial for balancing efficient conjugation with minimal hydrolysis.

Q4: Which buffers are compatible with this compound reactions?

It is essential to use buffers that do not contain primary amines . Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should I store and handle this compound?

This compound is sensitive to moisture.

  • Storage : Store the reagent at -20°C in a desiccated environment.

  • Handling : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q6: Can the NHS ester react with other functional groups on a protein?

While the primary target of NHS esters is primary amines, side reactions with other nucleophilic amino acid side chains can occur, although generally to a lesser extent. These include:

  • Hydroxyl groups (serine, threonine, tyrosine): Reaction with these groups forms unstable esters that can be hydrolyzed.

  • Sulfhydryl groups (cysteine): Reaction forms a thioester, which is less stable than an amide bond.

  • Imidazole groups (histidine)

Optimizing the reaction pH towards the lower end of the recommended range (e.g., pH 7.2-7.5) can help minimize these side reactions.

Q7: Is the azide group reactive under the conditions used for NHS ester conjugation?

The azide group is generally unreactive under the conditions used for NHS ester conjugation (pH 7.2-8.5, in the absence of copper catalysts or strained alkynes). The azide group remains available for subsequent click chemistry reactions after the initial amine conjugation is complete.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Hydrolyzed NHS ester: The reagent was exposed to moisture during storage or handling.Ensure proper storage of the reagent in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of the NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm.
Incorrect buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast).Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Incompatible buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer like PBS, HEPES, or borate before the reaction.
Low protein concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.If possible, increase the concentration of your protein to favor the conjugation reaction.
Inaccessible primary amines: The amine groups on the target protein are sterically hindered.Consider using a linker with a longer PEG spacer arm. In some cases, partial denaturation of the protein (if it doesn't affect its function) might expose more amine groups.
Protein Precipitation or Aggregation after Conjugation High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation.Reduce the molar excess of the this compound used in the reaction.
Hydrophobic nature of the attached molecule (in a subsequent step): The molecule attached via click chemistry is poorly soluble.The PEG5 spacer in this compound is designed to increase hydrophilicity. If aggregation still occurs, consider using a linker with a longer PEG chain.
Inconsistent Results Between Experiments Variable reagent quality: Impurities or degradation of the NHS ester or solvent.Use high-quality, anhydrous solvents. Avoid repeated freeze-thaw cycles of stock solutions.
Acidification of the reaction mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture.Monitor the pH of the reaction throughout the process, especially for longer reaction times or large-scale reactions. Use a more concentrated buffer to maintain a stable pH.

Quantitative Data

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
7.0Room Temperature~7 hours
9.0Room Temperatureminutes

Note: This data is for general NHS esters. The exact half-life of this compound may vary but will follow the same trend of decreasing stability with increasing pH and temperature.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. The optimal conditions, such as the molar ratio of the NHS ester to the protein, may need to be determined empirically.

1. Materials:

  • Protein solution (1-10 mg/mL in a compatible buffer)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Compatible reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

2. Procedure:

  • Buffer Exchange (if necessary): Ensure the protein is in a compatible amine-free buffer at a concentration of 1-10 mg/mL. If not, perform a buffer exchange.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently but thoroughly. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

G Competing Reactions of this compound cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Azido-PEG5-NHS_Ester This compound Conjugated_Protein Azido-PEG5-Protein Conjugate (Stable Amide Bond) Azido-PEG5-NHS_Ester->Conjugated_Protein Aminolysis Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->Conjugated_Protein Azido-PEG5-NHS_Ester_Side This compound Hydrolyzed_Product Hydrolyzed Azido-PEG5-Carboxylic Acid (Inactive) Azido-PEG5-NHS_Ester_Side->Hydrolyzed_Product Hydrolysis Water Water (H2O) Water->Hydrolyzed_Product

Caption: Competing reaction pathways for this compound.

G General Experimental Workflow for NHS Ester Bioconjugation Start Start Buffer_Exchange Buffer Exchange Protein into Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Exchange Prepare_Reagent Prepare Fresh Solution of this compound in Anhydrous DMSO/DMF Buffer_Exchange->Prepare_Reagent Add_Reagent Add NHS Ester to Protein Solution (10-20x Molar Excess) Prepare_Reagent->Add_Reagent Incubate Incubate (30-60 min at RT or 2-4h at 4°C) Add_Reagent->Incubate Quench Quench Reaction with Tris or Glycine (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify End End Purify->End

Caption: General experimental workflow for NHS ester bioconjugation.

G Troubleshooting Low Conjugation Yield Low_Yield Low Conjugation Yield? Check_Reagent Check Reagent Handling and Storage Low_Yield->Check_Reagent Yes Check_Buffer Verify Buffer pH and Composition Low_Yield->Check_Buffer No Check_Concentration Increase Protein Concentration Low_Yield->Check_Concentration No Optimize_Ratio Optimize Molar Ratio of NHS Ester to Protein Low_Yield->Optimize_Ratio No   Solution_Reagent Use Fresh Reagent, Prepare in Anhydrous Solvent Check_Reagent->Solution_Reagent Issue Found Solution_Buffer Use Amine-Free Buffer, pH 7.2-8.5 Check_Buffer->Solution_Buffer Issue Found Solution_Concentration Concentrate Protein if Possible Check_Concentration->Solution_Concentration Issue Found Solution_Ratio Perform Titration Experiment Optimize_Ratio->Solution_Ratio

Caption: Troubleshooting decision tree for low conjugation yield.

References

How to improve solubility of Azido-PEG5-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG5-NHS Ester Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and overall success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a bifunctional crosslinker containing a five-unit polyethylene glycol (PEG) spacer. This linker has two reactive ends:

  • An azide (N3) group , which is used in "click chemistry" to react with molecules containing alkyne, BCN, or DBCO groups, forming a stable triazole linkage.[1][2][3][4][5]

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH2), commonly found on proteins, peptides, and amine-modified oligonucleotides, to form a stable amide bond.

The hydrophilic PEG spacer is incorporated to increase the solubility of the molecule and the resulting conjugate in aqueous solutions.

Q2: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is a common issue as many non-sulfonated NHS esters have limited solubility in aqueous buffers.

Solution:

  • Use a Co-solvent: First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add to Buffer: Once fully dissolved in the organic solvent, add this stock solution to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of proteins or other adverse effects on your biomolecule.

  • Use High-Quality Solvents: It is critical to use anhydrous (dry) and amine-free solvents, as moisture will lead to hydrolysis of the NHS ester, and any amine contaminants will react with it, reducing your yield.

Q3: What is the optimal pH for my conjugation reaction with an NHS ester?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point.

  • Below pH 7.2: The primary amine on the target molecule is mostly protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, where water molecules attack and inactivate the ester. This competing reaction will significantly lower the yield of your desired conjugate.

Q4: Which buffers should I use for my NHS ester conjugation, and which should I avoid?

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

These buffers are suitable as long as they are amine-free.

Buffers to Avoid:

  • Tris-buffered saline (TBS) and glycine buffers should be avoided for the reaction itself because they contain primary amines that will compete with your target molecule for reaction with the NHS ester.

  • However, these amine-containing buffers are useful for quenching (stopping) the reaction once it is complete.

Q5: How should I store my this compound?

Proper storage is crucial to maintain the reactivity of the NHS ester.

  • Solid Form: Store the solid reagent at -20°C in a desiccated container to protect it from moisture.

  • In Solution: It is best to prepare stock solutions in anhydrous DMSO or DMF immediately before use. If you need to store a stock solution, keep it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon adding NHS ester to buffer Low aqueous solubility of the this compound conjugate.First, dissolve the ester in a minimal amount of anhydrous DMSO or DMF. Then, add this solution dropwise to the reaction buffer while gently vortexing. Ensure the final organic solvent concentration is below 10%.
Low Conjugation Yield 1. Hydrolysis of the NHS ester: The reagent was inactivated by moisture before or during the reaction.Store the reagent properly under desiccated conditions at -20°C. Use anhydrous solvents for stock solutions. Perform the reaction promptly after preparing the reagent solution.
2. Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too fast).Optimize the reaction pH to be within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.
3. Competing Amines in Buffer: Use of an amine-containing buffer like Tris or glycine.Switch to an amine-free buffer such as PBS, HEPES, or Borate.
Inconsistent Results 1. Reagent Degradation: The solid reagent has been compromised by moisture over time due to improper handling.Aliquot the solid reagent upon receipt to minimize exposure of the entire batch to atmospheric moisture. Always allow the vial to reach room temperature before opening.
2. pH Drift: During a large-scale reaction, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly lower the pH of a poorly buffered solution.Use a more concentrated buffer to maintain a stable pH throughout the reaction.
Protein Aggregation The conjugation process, especially with a high degree of labeling, can sometimes lead to protein aggregation.Optimize the molar ratio of the NHS ester to your protein. Start with a lower molar excess (e.g., 5-10 fold) and perform small-scale pilot reactions to find the optimal ratio. The PEG spacer is designed to reduce aggregation, but excessive modification can still be an issue.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH. Hydrolysis is the primary competing reaction that reduces conjugation efficiency.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHHalf-life of NHS EsterReference(s)
7.04-5 hours (at 0°C)
8.0~1 hour
8.610 minutes (at 4°C)
9.0Minutes

Note: These values are general for NHS esters and can vary based on the specific molecule and temperature.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing on the cold powder.

  • Prepare Stock Solution: Immediately before use, weigh the desired amount of the ester and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Ensure the solvent is high-quality and free of amines.

  • Use Immediately: Do not store the ester in an aqueous solution. The stock solution in anhydrous organic solvent should be used promptly. Discard any unused reconstituted reagent that has been exposed to aqueous conditions.

Protocol 2: Standard Conjugation of this compound to a Protein
  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0). If the protein is in a buffer containing amines like Tris, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester: Following Protocol 1, prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the ester solution dropwise while gently stirring or vortexing to ensure mixing and prevent localized precipitation. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours (can be extended overnight). The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Solubility start Start: Solubility Issue with This compound check_solvent Is the ester being dissolved directly in aqueous buffer? start->check_solvent use_organic Dissolve ester first in anhydrous DMSO or DMF check_solvent->use_organic Yes check_reagent_handling Was the reagent vial warmed to room temp before opening? check_solvent->check_reagent_handling No add_to_buffer Add organic stock solution dropwise to aqueous buffer use_organic->add_to_buffer check_concentration Is the final organic solvent concentration > 10%? add_to_buffer->check_concentration reduce_solvent Reduce volume of organic solvent or increase reaction volume check_concentration->reduce_solvent Yes success Solubility Improved check_concentration->success No reduce_solvent->add_to_buffer warm_vial Always allow vial to equilibrate to room temp to prevent condensation check_reagent_handling->warm_vial No check_reagent_handling->success Yes warm_vial->use_organic

Caption: A flowchart for troubleshooting solubility issues.

competing_reactions NHS Ester Competing Reaction Pathways cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Competing Pathway: Hydrolysis nhs_ester This compound (Active Reagent) desired_product Stable Amide Bond (Desired Conjugate) nhs_ester->desired_product + Primary Amine (pH 7.2-8.5) hydrolyzed_product Unreactive Carboxylic Acid (Inactive Reagent) nhs_ester->hydrolyzed_product + H2O (Rate increases with pH) primary_amine Primary Amine (e.g., on Protein) water Water (H2O) (Present in Buffer)

Caption: Competing reactions for an NHS ester in aqueous buffer.

References

Technical Support Center: Stoichiometry for Azido-PEG5-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my protein/antibody?

A1: The optimal molar ratio, or molar excess, of this compound to your protein is a critical parameter that influences the degree of labeling (DOL). A common starting point is a 20-fold molar excess of the this compound to the protein.[1][2][3] However, the ideal ratio can vary depending on several factors including the concentration of your protein, the number of available primary amines (lysine residues and the N-terminus), and the desired DOL. For dilute protein solutions, a higher molar excess may be required to achieve the same level of labeling as for a more concentrated protein solution.[1][2] It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific application.

Q2: Which buffer should I use for the conjugation reaction?

A2: It is crucial to use an amine-free buffer for the reaction, as primary amines in the buffer will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency. The reaction is also highly pH-dependent. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. A commonly recommended buffer is 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 7.2-8.0.

Q3: How long should I incubate the reaction and at what temperature?

A3: The incubation time and temperature are key parameters that affect the efficiency of the conjugation. Typical incubation conditions are 30-60 minutes at room temperature or 2 hours on ice. Lower temperatures can help to minimize the competing hydrolysis of the NHS ester, but may require a longer incubation time.

Q4: How should I prepare and store my this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. It is highly recommended to dissolve the NHS ester in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester moiety readily hydrolyzes in water.

Q5: How do I stop the reaction and remove unreacted this compound?

A5: To stop the reaction, a quenching buffer containing a primary amine is added to consume any unreacted NHS ester. Common quenching agents include Tris-buffered saline (TBS) or a solution of glycine. Following quenching, unreacted reagent and byproducts can be removed by methods such as dialysis, gel filtration (desalting columns), or spin filtration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis is rapid).Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with your target molecule.Ensure you are using an amine-free buffer such as PBS or sodium bicarbonate. Perform buffer exchange if necessary.
Hydrolyzed NHS Ester: The this compound has been exposed to moisture and has hydrolyzed.Use fresh, properly stored reagent. Allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Insufficient Molar Excess: The amount of this compound is too low to achieve the desired degree of labeling.Increase the molar excess of the NHS ester. Perform a titration to find the optimal ratio. For dilute protein solutions, a higher excess is needed.
Protein Precipitation High Degree of Labeling: Over-labeling can alter the protein's solubility.Reduce the molar excess of the this compound or shorten the reaction time.
Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high.Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
Inconsistent Results Inaccurate Reagent Concentration: Difficulty in weighing small amounts of the NHS ester.Prepare a fresh stock solution in anhydrous DMSO or DMF and use it immediately.
Variable Reaction Conditions: Inconsistent incubation times or temperatures.Standardize your protocol with consistent incubation parameters.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueNotes
Molar Excess (NHS:Protein) 10- to 20-foldStarting with a 20-fold excess is common. Optimization is recommended.
pH 7.2 - 8.5Crucial for balancing amine reactivity and NHS ester stability.
Reaction Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Avoid Tris, glycine, or other primary amine-containing buffers.
Reaction Temperature Room Temperature or 4°C4°C can minimize hydrolysis but may require longer incubation.
Incubation Time 30 - 120 minutes30-60 minutes at room temperature or 2 hours on ice are typical starting points.
Organic Solvent Anhydrous DMSO or DMFFor preparing the NHS ester stock solution.
Final Organic Solvent Conc. < 10% (v/v)To avoid protein precipitation.

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure for labeling an antibody. Optimization may be required for your specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve ~5 mg in 1 mL of solvent.

  • Perform the Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution while gently stirring.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 25-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Labeled Antibody:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Characterization and Storage:

    • Determine the concentration of the labeled antibody using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled antibody under conditions that are optimal for the unlabeled antibody.

Visualizations

G This compound Reaction with a Primary Amine cluster_products Products Azido-PEG5-NHS_Ester This compound Conjugate Azido-PEG5-Protein (Stable Amide Bond) Azido-PEG5-NHS_Ester->Conjugate + Primary_Amine Protein-NH2 (Primary Amine) Primary_Amine->Conjugate Reaction (pH 7.2-8.5) Byproduct N-Hydroxysuccinimide (NHS)

Caption: Chemical reaction of this compound with a primary amine.

G Experimental Workflow for Protein Labeling Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer) Start->Prepare_Protein Prepare_NHS 2. Prepare this compound Stock Solution (in DMSO/DMF) Prepare_Protein->Prepare_NHS React 3. Mix and Incubate (Control Time & Temperature) Prepare_NHS->React Quench 4. Quench Reaction (e.g., Tris buffer) React->Quench Purify 5. Purify Conjugate (e.g., Desalting column) Quench->Purify Characterize 6. Characterize and Store Purify->Characterize End End Characterize->End

Caption: General experimental workflow for protein labeling.

G Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh & dry? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Ratio Is molar excess sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent No Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio No Success Problem Solved Check_Ratio->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success Increase_Ratio->Success

References

Temperature and incubation time for Azido-PEG5-NHS ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for an this compound reaction with a primary amine?

A1: The optimal temperature for your experiment will depend on the stability of your specific biomolecule and the desired reaction time. Generally, two conditions are recommended: incubation for 30-60 minutes at room temperature (20-25°C) or for 2 hours to overnight at 4°C (or on ice).[1] Lower temperatures can help minimize the competing hydrolysis of the NHS ester, but will require a longer incubation time to achieve sufficient labeling.[2]

Q2: How long should I incubate my reaction?

A2: Incubation time is inversely related to temperature. For reactions at room temperature, 30-60 minutes is often sufficient.[1] If you are performing the reaction at 4°C to protect a sensitive protein, an incubation time of 2 hours is a good starting point, though it can be extended overnight.[1][3]

Q3: What is the impact of pH on the reaction?

A3: The pH of the reaction buffer is a critical parameter. The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes significantly faster, reducing the yield of your desired conjugate.

Q4: What buffers should I use for the reaction?

A4: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers, all within the optimal pH range of 7.2-8.5. Avoid buffers such as Tris or glycine, as they will compete with your target molecule for the NHS ester.

Q5: My this compound is not dissolving well. What should I do?

A5: this compound, like many NHS esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. You can then add this stock solution to your aqueous reaction mixture. Ensure the final concentration of the organic solvent is low, typically not exceeding 10%, to avoid denaturing your protein.

Data Presentation

Reaction Condition Comparison

This table summarizes the common starting conditions for this compound conjugation reactions. The optimal conditions may vary depending on the specific reactants and should be empirically determined.

ParameterCondition ACondition B
Temperature Room Temperature (20-25°C)4°C (on ice)
Incubation Time 30 - 60 minutes2 hours - overnight
Primary Advantage Faster reaction rateMinimizes hydrolysis of NHS ester, better for sensitive proteins
Impact of pH and Temperature on NHS Ester Stability

The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis is highly dependent on pH and temperature. The following table provides the half-life of a typical NHS ester under different conditions as a guideline.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Room Temperature~1 hour
8.0Room Temperature< 1 hour

Note: This data is for general NHS esters and should be used as a guideline for this compound.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein
  • Prepare the Protein Solution : Ensure your protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution : Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as the NHS ester readily hydrolyzes.

  • Reaction Setup : Add a 5- to 20-fold molar excess of the this compound solution to your protein solution. Gently mix immediately. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction under one of the following conditions:

    • For 30-60 minutes at room temperature.

    • For 2 hours at 4°C (on ice).

  • Quenching : Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Troubleshooting Guide

This section addresses common issues encountered during this compound reactions.

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause 1: Hydrolysis of this compound.

    • Solution: The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store it. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.

  • Possible Cause 2: Incorrect Buffer.

    • Solution: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer with a calibrated pH meter.

  • Possible Cause 3: Insufficient Molar Excess of NHS Ester.

    • Solution: For dilute protein solutions, a higher molar excess of the NHS ester may be required to drive the reaction. Try increasing the molar excess of the this compound.

Issue 2: Protein Precipitation During Reaction

  • Possible Cause 1: High Concentration of Organic Solvent.

    • Solution: Ensure the final concentration of DMSO or DMF in your reaction mixture is 10% or less, as higher concentrations can denature proteins.

  • Possible Cause 2: Alteration of Protein Charge.

    • Solution: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This change in the protein's isoelectric point can sometimes lead to precipitation if the protein is near its pI. Try performing the reaction at a lower protein concentration or in a buffer with a different pH (still within the 7.2-8.5 range).

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conjugation Yield check_reagent Check Reagent Quality and Handling start->check_reagent check_buffer Verify Buffer pH (7.2-8.5) and Composition start->check_buffer check_conditions Optimize Reaction Conditions start->check_conditions check_reagent->check_buffer Reagent OK reagent_sol Use fresh, dry DMSO/DMF. Equilibrate vial before opening. check_reagent->reagent_sol Reagent Hydrolyzed? check_buffer->check_conditions Buffer OK buffer_sol Use amine-free buffer. Calibrate pH meter. check_buffer->buffer_sol Buffer Incorrect? conditions_sol Increase molar excess. Decrease temperature & increase time. check_conditions->conditions_sol Suboptimal? success Successful Conjugation check_conditions->success Conditions OK reagent_sol->check_buffer buffer_sol->check_conditions conditions_sol->success

A troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Post-Reaction Purification of Azido-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of excess Azido-PEG5-NHS ester following its conjugation to proteins or other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after my conjugation reaction?

A1: Complete removal of the unreacted PEG linker is critical for several reasons. Firstly, excess this compound can interfere with downstream applications by reacting with other molecules. Secondly, its presence can complicate the characterization of your conjugate, leading to inaccurate determinations of conjugation efficiency and stoichiometry. Finally, for therapeutic applications, residual unreacted linker may elicit an undesirable immune response.

Q2: What is the molecular weight of this compound, and why is it important?

A2: The molecular weight of this compound is approximately 432.43 g/mol .[1][2][3] Knowing this precise molecular weight is essential for selecting the appropriate purification method and parameters, such as the molecular weight cut-off (MWCO) for dialysis membranes, to ensure its efficient removal while retaining your much larger protein conjugate.

Q3: What are the primary methods for removing excess this compound?

A3: The most common and effective methods are based on the significant size difference between the small PEG linker and the larger protein conjugate. These techniques include dialysis, size exclusion chromatography (also known as gel filtration or desalting), and precipitation.[4][]

Q4: Which purification method should I choose?

A4: The best method depends on your specific experimental needs, including sample volume, desired purity, and the stability of your protein conjugate. Dialysis is gentle and suitable for larger volumes, while size exclusion chromatography is faster and ideal for smaller volumes. Precipitation is a rapid, bulk method but may carry a higher risk of protein denaturation or loss.

Troubleshooting Guide

Issue 1: My protein has precipitated after the purification process.

  • Potential Cause: The buffer conditions (pH, ionic strength) may not be optimal for your protein's stability, especially after the addition of organic solvents used to dissolve the NHS ester or during precipitation steps. High concentrations of PEG can also cause protein precipitation.

  • Solution:

    • Ensure your protein is in a buffer that maintains its solubility and stability throughout the purification process.

    • If using precipitation, perform the steps at low temperatures (e.g., 4°C or on ice) to minimize protein denaturation.

    • For dialysis, ensure the dialysis buffer is compatible with your protein.

    • If precipitation occurs during dialysis due to high PEG concentration, you can try to resuspend the precipitate in fresh buffer.

Issue 2: I have low recovery of my protein conjugate after purification.

  • Potential Cause: Your protein may be non-specifically binding to the purification materials (e.g., dialysis membrane or chromatography resin). For precipitation methods, the protein pellet may not have been fully resolubilized.

  • Solution:

    • For dialysis, consider using a dialysis device made from a material known for low protein binding, such as regenerated cellulose.

    • For size exclusion chromatography, ensure the column is properly equilibrated with the running buffer. A buffer with a slightly higher ionic strength can sometimes reduce non-specific binding.

    • When using precipitation, ensure the pellet is thoroughly, yet gently, resuspended in a suitable buffer.

Issue 3: Analysis shows that there is still unreacted this compound in my sample.

  • Potential Cause: The purification process was not efficient enough. This could be due to an inappropriate MWCO for dialysis, the wrong size exclusion resin, or insufficient buffer exchanges.

  • Solution:

    • Dialysis: Use a dialysis membrane with a MWCO that is significantly smaller than your protein conjugate but large enough to allow the 432.43 Da linker to pass through freely. A MWCO of 2-5 kDa is generally recommended. Increase the number and duration of buffer changes, and use a large volume of dialysis buffer (at least 100 times the sample volume).

    • Size Exclusion Chromatography: Choose a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25) that will effectively separate the small linker from your large protein. Ensure the sample volume does not exceed the column's recommended capacity (typically less than 30% of the total column volume for optimal separation).

Comparison of Purification Methods

FeatureDialysisSize Exclusion Chromatography (SEC) / DesaltingEthanol Precipitation
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.Separation of molecules based on their size as they pass through a porous resin.Reduction of protein solubility by an organic solvent, causing the protein to precipitate.
Primary Use Removal of small molecules from larger ones, buffer exchange.Rapid removal of salts and other small molecules, buffer exchange.Bulk protein purification and concentration.
Pros Gentle on proteins, suitable for large sample volumes, low cost.Fast, can be automated, good for small to medium sample volumes.Rapid, can concentrate the protein sample.
Cons Time-consuming (can take hours to days), requires large volumes of buffer, potential for sample dilution.Can lead to sample dilution, potential for non-specific binding to the resin, requires specialized columns and equipment.Can cause protein denaturation if not performed at low temperatures, may not be suitable for all proteins, potential for co-precipitation of impurities.
Recommended for this compound removal? Yes, highly effective and gentle.Yes, very effective and fast for smaller sample volumes.Can be effective, but carries a higher risk to protein integrity.

Experimental Protocols

Protocol 1: Dialysis

This protocol is designed for the removal of unreacted this compound from a protein solution.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 2-5 kDa.

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Stir plate and stir bar.

  • Large beaker.

Procedure:

  • Prepare the Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. This often involves rinsing with distilled water. Dialysis cassettes are typically ready for use.

  • Load the Sample: Carefully load your reaction mixture containing the protein conjugate and excess this compound into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the tubing/cassette.

  • Perform Dialysis:

    • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

    • Allow dialysis to proceed for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Discard the old buffer and replace it with an equal volume of fresh, cold buffer.

    • Repeat the buffer exchange at least two more times. For optimal removal, an overnight dialysis step after the initial changes is recommended.

  • Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing/cassette from the buffer. Gently remove your purified protein conjugate from the tubing/cassette.

Protocol 2: Size Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of excess this compound from smaller volume reactions.

Materials:

  • Desalting column (e.g., a pre-packed column containing a resin like Sephadex G-25).

  • Elution buffer (e.g., PBS, pH 7.4).

  • Centrifuge (for spin columns) or chromatography system.

  • Collection tubes.

Procedure:

  • Column Equilibration:

    • Remove the storage buffer from the desalting column.

    • Equilibrate the column with 3-5 column volumes of your desired elution buffer. For spin columns, this is typically done by adding the buffer and centrifuging according to the manufacturer's instructions.

  • Sample Application:

    • Carefully apply your reaction mixture to the top of the equilibrated column. Ensure the sample volume is within the manufacturer's recommended range.

  • Elution:

    • Gravity-flow columns: Add elution buffer to the top of the column and begin collecting fractions. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound.

    • Spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified protein conjugate will be in the eluate.

  • Fraction Analysis (for gravity-flow columns): Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified conjugate. Pool the relevant fractions.

Protocol 3: Ethanol Precipitation

This method is a cruder but faster alternative for removing small molecules. It should be used with caution as it may affect protein stability.

Materials:

  • Ice-cold 90% ethanol.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

Procedure:

  • Precipitation:

    • Place your protein solution in a microcentrifuge tube.

    • Add 9 volumes of ice-cold ethanol to the protein solution.

    • Vortex briefly to mix.

    • Incubate the mixture at -20°C for at least 60 minutes.

  • Pelleting:

    • Centrifuge the tube at high speed (e.g., >14,000 x g) for 30 minutes in a refrigerated centrifuge (4°C).

  • Supernatant Removal: Carefully decant the supernatant, which contains the soluble unreacted this compound. Be careful not to disturb the protein pellet at the bottom of the tube.

  • Pellet Drying: Allow the remaining ethanol to evaporate from the open tube. This can be done at room temperature or in a vacuum concentrator. Do not over-dry the pellet.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer of your choice.

Visualizations

experimental_workflow_dialysis start Reaction Mixture (Protein Conjugate + Excess Linker) prepare_membrane Prepare Dialysis Membrane (2-5 kDa MWCO) start->prepare_membrane load_sample Load Sample into Dialysis Cassette prepare_membrane->load_sample dialyze Dialyze against Large Volume of Buffer (4°C, with stirring) load_sample->dialyze buffer_exchange Change Buffer (Repeat 2-3 times) dialyze->buffer_exchange buffer_exchange->dialyze Repeat recover_sample Recover Purified Protein Conjugate buffer_exchange->recover_sample Final end Purified Conjugate recover_sample->end

Caption: Workflow for removing excess this compound using dialysis.

experimental_workflow_sec start Reaction Mixture (Protein Conjugate + Excess Linker) equilibrate_column Equilibrate Desalting Column (e.g., G-25) start->equilibrate_column load_sample Apply Sample to Column equilibrate_column->load_sample elute_and_collect Elute with Buffer and Collect Fractions/Eluate load_sample->elute_and_collect end Purified Conjugate elute_and_collect->end

Caption: Workflow for removing excess this compound using SEC.

troubleshooting_logic start Problem After Purification precipitate Protein Precipitation? start->precipitate low_recovery Low Recovery? precipitate->low_recovery No precip_sol1 Check Buffer Compatibility (pH, ionic strength) precipitate->precip_sol1 Yes linker_remaining Excess Linker Remaining? low_recovery->linker_remaining No recovery_sol1 Use Low-Binding Membranes/ Resins low_recovery->recovery_sol1 Yes linker_sol1 Optimize Dialysis: - Lower MWCO - More Buffer Changes linker_remaining->linker_sol1 Yes precip_sol2 Perform Purification at 4°C precip_sol1->precip_sol2 recovery_sol2 Ensure Complete Resolubilization of Pellet recovery_sol1->recovery_sol2 linker_sol2 Optimize SEC: - Check Resin Type - Reduce Sample Volume linker_sol1->linker_sol2

Caption: A logical workflow for troubleshooting common purification issues.

References

Characterization of Azido-PEG5-NHS Ester Labeled Proteins: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG5-NHS ester for protein labeling.

Troubleshooting Guide

This section addresses common issues encountered during the labeling and characterization of proteins with this compound.

Q1: Why is my labeling efficiency with this compound unexpectedly low?

Low labeling efficiency is a frequent challenge. Several factors can contribute to this issue, primarily related to reaction conditions, buffer composition, reagent quality, and the protein itself.

Troubleshooting Low Labeling Efficiency

  • Reaction Conditions: The reaction between an NHS ester and a primary amine is highly dependent on the experimental setup.[1]

    • pH: The optimal pH range for the reaction is typically 7.2-8.5.[1][2] At lower pH, the primary amines on the protein are protonated and less available for reaction.[1][2] At higher pH, the hydrolysis of the NHS ester competes with the labeling reaction, reducing efficiency.

    • Temperature and Incubation Time: Reactions are commonly performed for 30-60 minutes at room temperature or for up to 2 hours on ice. Lower temperatures can minimize hydrolysis of the NHS ester but may necessitate a longer incubation time.

    • Concentration: Low concentrations of the protein or the this compound can lead to reduced labeling efficiency due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.

  • Buffer Composition: The choice of buffer is critical for a successful labeling reaction.

    • Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the protein's primary amines for reaction with the NHS ester. Always use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.

  • Reagent Quality and Handling: The stability of the this compound is crucial.

    • Hydrolysis: NHS esters are moisture-sensitive and can readily hydrolyze, rendering them non-reactive. It is essential to store the reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation.

    • Solvent: The reagent should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare and store stock solutions in aqueous buffers. Ensure the DMF is of high quality, as degraded DMF can contain amines that will react with the NHS ester.

  • Protein Characteristics: The properties of the target protein can also affect the outcome.

    • Accessibility of Amines: The primary amines (N-terminus and lysine residues) on the protein's surface must be accessible to the NHS ester. Steric hindrance can prevent efficient labeling.

    • Protein Purity: Impurities within the protein sample may interfere with the labeling reaction.

Q2: My protein precipitates after labeling with this compound. What can I do?

Protein precipitation post-labeling can occur due to over-labeling or the hydrophobic nature of the attached molecule.

Troubleshooting Protein Precipitation

  • Molar Excess of Reagent: Using a large molar excess of the this compound can lead to the modification of a high number of primary amines. This can alter the protein's net charge and isoelectric point (pI), potentially leading to a decrease in solubility and precipitation.

    • Solution: Optimize the molar ratio of the NHS ester to the protein. Start with a lower molar excess (e.g., 5-10 fold) and titrate up to find the optimal ratio that provides sufficient labeling without causing precipitation.

  • Hydrophobicity: Although the PEG component of this compound is hydrophilic, the azide group and the linker can introduce some hydrophobicity. Excessive labeling can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.

    • Solution: Similar to the above, reducing the degree of labeling by adjusting the molar excess of the reagent can mitigate this issue.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning and troubleshooting your experiments.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures minimize hydrolysis but may require longer incubation.
Incubation Time 30 minutes - 2 hoursDependent on temperature and desired degree of labeling.
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester 5 to 20-foldThis should be optimized for each specific protein.

Table 2: Half-life of NHS Esters Under Various Conditions

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
9.0Room Temperature~10 minutes

Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10 to 20-fold molar excess of the NHS ester to the protein.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterize and Store: Determine the protein concentration and the degree of labeling (see characterization methods below). Store the labeled protein under conditions appropriate for the unlabeled protein.

Protocol 2: Characterization of Labeled Proteins by SDS-PAGE

SDS-PAGE is a common method to qualitatively assess the success of the labeling reaction.

Procedure:

  • Run samples of the unlabeled protein and the purified labeled protein on an SDS-PAGE gel.

  • A successful labeling reaction will result in a shift in the molecular weight of the labeled protein compared to the unlabeled protein. The extent of the shift will depend on the number of PEG molecules attached.

  • Note: PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. Additionally, interactions between PEG and SDS can sometimes lead to smeared or broadened bands. If this occurs, native PAGE can be a useful alternative.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the degree of labeling and identifying the sites of modification.

Procedure:

  • Analyze the unlabeled and labeled protein samples by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The mass spectrum of the labeled protein will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached Azido-PEG5 groups.

  • The mass difference between the peaks will correspond to the mass of the this compound minus the NHS group. This allows for the determination of the degree of labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein in Amine-Free Buffer reaction Combine Protein and NHS Ester (pH 7.2-8.5) protein_prep->reaction nhs_prep Dissolve Azido-PEG5-NHS in Anhydrous Solvent nhs_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purify via Desalting Column or Dialysis quench->purify sds_page SDS-PAGE Analysis purify->sds_page mass_spec Mass Spectrometry purify->mass_spec functional_assay Functional Assay purify->functional_assay

Caption: Experimental workflow for labeling and characterization.

troubleshooting_workflow cluster_checks Troubleshooting Steps start Low Labeling Efficiency? check_ph Verify Buffer pH (7.2-8.5) start->check_ph Yes check_buffer Ensure Buffer is Amine-Free check_ph->check_buffer check_reagent Use Freshly Prepared NHS Ester Solution check_buffer->check_reagent optimize_ratio Optimize Molar Ratio of NHS Ester to Protein check_reagent->optimize_ratio check_protein Assess Protein Purity and Concentration optimize_ratio->check_protein end Improved Labeling check_protein->end

Caption: Troubleshooting workflow for low labeling efficiency.

Frequently Asked Questions (FAQs)

Q3: What is the role of the azide group in this compound?

The azide group (N₃) serves as a "bioorthogonal handle." This means it is a chemical functionality that is inert to the biological components of a system but can be specifically reacted with a complementary functional group (an alkyne) through a reaction known as "click chemistry." This two-step approach allows for the initial, less specific labeling of primary amines, followed by a highly specific and efficient attachment of a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule) that has been modified with an alkyne.

Q4: Can I store the this compound after dissolving it in a solvent?

It is strongly recommended to dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use. NHS esters are susceptible to hydrolysis, and their reactivity will decrease over time, even in an anhydrous solvent if any moisture is present. Do not prepare stock solutions for long-term storage.

Q5: How do I determine the degree of labeling?

The degree of labeling (DOL), or the average number of PEG molecules per protein, can be determined using several methods:

  • Mass Spectrometry: As detailed in the protocol above, this is the most direct and accurate method.

  • TNBS Assay: This colorimetric assay quantifies the number of remaining free primary amines after the labeling reaction. By comparing the absorbance of the labeled protein to the unlabeled protein, the degree of labeling can be estimated.

  • Barium-Iodide Assay: This method directly measures the PEG content by forming a colored complex with barium iodide, which can be measured spectrophotometrically.

Q6: Will the labeling process affect the function of my protein?

It is possible that the labeling process can affect protein function. The NHS ester reacts with primary amines, which are present at the N-terminus and on the side chains of lysine residues. If these residues are located in the active site or a binding site of the protein, their modification could lead to a loss of activity. It is therefore important to perform a functional assay on the labeled protein to confirm that it retains its biological activity. If a loss of activity is observed, you may need to reduce the degree of labeling or investigate site-specific labeling strategies.

References

Technical Support Center: Mass Spectrometry Analysis of Azido-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of molecules conjugated with Azido-PEG5-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weight and formula for this compound?

A1: The molecular formula for this compound is C17H28N4O9, with an average molecular weight of approximately 432.4 g/mol and a monoisotopic mass of about 432.1856 Da.[1][2][3]

Q2: How should I store and handle this compound?

A2: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][5] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to prepare solutions on the same day of use, as the NHS ester readily hydrolyzes in aqueous solutions. If stock solutions in an anhydrous organic solvent like DMSO or DMF are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.

Q3: What is the primary reaction of an this compound?

A3: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9. The azide group can then be used for "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups.

Q4: What is the most common side reaction with NHS esters?

A4: The primary competing side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid. The rate of hydrolysis increases with higher pH.

Q5: Which buffers should I avoid when performing a conjugation with an NHS ester?

A5: Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS) at a pH of 7.2-7.4 are recommended.

Q6: What are the best mass spectrometry techniques for analyzing my this compound conjugate?

A6: Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) are suitable for analyzing PEGylated molecules. ESI-LC/MS is often preferred for analyzing PEGylated proteins as it can handle the heterogeneity of the sample and can be coupled with deconvolution software to determine the masses of the conjugates.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Solution
Hydrolysis of NHS ester Prepare fresh solutions of the this compound immediately before use. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).
Incorrect pH The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9. A common starting point is a phosphate buffer at pH 7.2-7.5.
Inactive Protein/Molecule Confirm the presence of accessible primary amines on your target molecule. Steric hindrance can prevent the reaction.
Insufficient Molar Excess of Reagent A 20-fold molar excess of the this compound solution is a common starting point for protein labeling.
Problem 2: Poor Mass Spectrometry Signal or Complex Spectra
Possible Cause Solution
(MALDI) Poor Co-crystallization The presence of PEG can interfere with matrix crystallization. Experiment with different matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or sinapinic acid (SA). The "dried droplet" method can improve crystallinity.
(ESI) Multiple Charge States PEGylated proteins can produce a complex distribution of multiple charge states. Use deconvolution software to interpret the zero-charge mass spectrum. Post-column addition of a charge stripping agent like triethylamine can simplify the mass spectrum.
(MALDI) Inappropriate Matrix For PEGylated peptides and proteins, CHCA and DHB are good starting points for molecules below 5,000 Da. Sinapic acid is often used for larger proteins.
Sample Heterogeneity The PEGylation reaction can result in a heterogeneous mixture of products with varying numbers of PEG chains attached. LC-MS can help separate these different species before mass analysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Buffer Exchange: If your protein of interest is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free buffer such as PBS at pH 7.2-7.4.

  • Prepare Reagent Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to prepare a 10 mM stock solution.

  • Reaction: Add a calculated amount of the this compound solution to your protein solution. A common starting point is a 20-fold molar excess of the NHS ester. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, you can add a buffer containing primary amines, such as Tris-buffered saline (TBS).

  • Purification: Remove unreacted this compound using dialysis or gel filtration.

Protocol 2: MALDI-TOF MS Analysis of a PEGylated Peptide
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., CHCA) in a solvent mixture like 30% acetonitrile in water with 0.1% TFA.

  • Sample Preparation: Dilute your PEGylated peptide sample to approximately 0.1 mg/mL in the same solvent mixture used for the matrix.

  • Spotting (Dried Droplet Method):

    • Apply 1 µL of the matrix solution to the MALDI target and let it air dry.

    • Mix your analyte solution 1:1 with the saturated matrix solution.

    • Apply 1 µL of this mixture onto the dried matrix spot.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion mode.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation and MS Analysis cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis MS Analysis protein Protein in Amine-Free Buffer (pH 7.2-7.4) reaction Mix Protein and PEG Reagent (e.g., 20x molar excess of PEG) Incubate RT 30-60 min protein->reaction peg_reagent Freshly Prepared Azido-PEG5-NHS in DMSO peg_reagent->reaction purify Remove Excess Reagent (Dialysis or Gel Filtration) reaction->purify Quench (Optional) ms_analysis Analyze by MALDI-TOF or ESI-LC/MS purify->ms_analysis data_interp Data Interpretation (e.g., Deconvolution) ms_analysis->data_interp troubleshooting_low_signal Troubleshooting Low MS Signal cluster_conjugation Conjugation Issues cluster_ms MS Parameter Issues start Low MS Signal check_reagent Was this compound solution fresh? start->check_reagent check_buffer Was an amine-free buffer used? start->check_buffer check_ph Was the pH optimal (7.2-8.5)? start->check_ph maldi_matrix (MALDI) Try different matrix (CHCA, DHB, SA) start->maldi_matrix esi_deconv (ESI) Use deconvolution software start->esi_deconv charge_strip (ESI) Add charge stripping agent start->charge_strip

References

Technical Support Center: Azido-PEG5-NHS Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Azido-PEG5-NHS ester in their click chemistry workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a bifunctional linker used in a two-step bioconjugation process.[1][2]

  • Amine-reactive NHS ester: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3][4][5]

  • Bioorthogonal Azide Group: The azide group serves as a handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent attachment of an alkyne-containing molecule.

  • PEG5 Spacer: The polyethylene glycol (PEG) spacer increases the hydrodynamic volume and enhances the water solubility of the conjugate.

Q2: Why is my initial protein labeling efficiency with this compound low?

A2: Low labeling efficiency in the first step is often related to the reactivity of the NHS ester or the conditions of the reaction. Common causes include:

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid. It is crucial to use anhydrous solvents for stock solutions and to prepare them immediately before use.

  • Competing Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the NHS ester, significantly reducing labeling efficiency. Use amine-free buffers like PBS or sodium bicarbonate.

  • Incorrect pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases.

  • Inaccessible Amine Groups: The primary amines on your target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.

Q3: My click reaction (CuAAC) is not working or has a very low yield. What could be the problem?

A3: Issues with the copper-catalyzed click reaction step often point to problems with the catalyst's activity. Key factors include:

  • Copper(I) Oxidation: The active catalyst is the Cu(I) ion. Cu(I) is readily oxidized to the inactive Cu(II) state by atmospheric oxygen. It is essential to include a reducing agent, most commonly sodium ascorbate, in the reaction to regenerate Cu(I) from Cu(II). Minimizing the reaction's exposure to oxygen can also be beneficial.

  • Absence of a Stabilizing Ligand: A copper-stabilizing ligand is critical for protecting the Cu(I) ion from oxidation and disproportionation, thereby accelerating the reaction and improving yields. Water-soluble ligands like THPTA or BTTAA are highly recommended for bioconjugation.

  • Catalyst Deactivation: In complex biological samples like cell lysates, biothiols (e.g., glutathione) can chelate and deactivate the copper catalyst, leading to very low reaction yields.

  • Inhibitory Buffer Components: Ensure your buffer does not contain strong chelating agents like EDTA, which would sequester the copper ions.

Q4: How do I purify my final PEGylated conjugate?

A4: The purification strategy depends on the properties of your conjugate. Due to the significant increase in size and mass from the PEG chain, size-based separation methods are very effective.

  • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating the larger PEGylated protein from the smaller unreacted protein, excess PEG linker, and other small-molecule reagents.

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of a protein. This change in charge interaction can be exploited to separate PEGylated species from the unreacted protein using IEX.

  • Dialysis/Ultrafiltration: These membrane-based techniques can be used to remove smaller impurities but may not be able to effectively separate unreacted protein from the PEGylated product.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

ProblemPossible CauseRecommended Solution
Low/No Labeling with this compound 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.Always equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.
2. Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).Exchange the protein into an amine-free buffer such as PBS (pH 7.2-7.4) or sodium bicarbonate buffer (pH 8.0-8.5) using dialysis or a desalting column.
3. Suboptimal pH: Reaction pH is too low (<7) or too high (>9).Adjust the pH of your protein solution to be within the optimal range of 7.2-8.5 for efficient NHS ester chemistry.
Low/No Yield in Click Reaction (CuAAC) 1. Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).Add a freshly prepared solution of a reducing agent, typically sodium ascorbate, at a final concentration 5-10 times that of the copper.
2. Missing Ligand: No ligand was used to stabilize the Cu(I) catalyst.Include a water-soluble copper ligand such as THPTA or BTTAA in the reaction. A common molar ratio is 5 parts ligand to 1 part copper.
3. Oxygen Interference: Atmospheric oxygen is oxidizing the catalyst.While not always necessary, gently purging the solution with nitrogen or argon before adding the catalyst can improve results, especially for slow reactions. Capping the reaction tube is also recommended.
Protein Precipitation/Aggregation 1. High Organic Solvent Concentration: The concentration of DMSO or DMF from reagent stock solutions is too high.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10-15%.
2. Excessive Labeling: Too many PEG chains have been attached, altering protein structure and solubility.Reduce the molar excess of the this compound used in the initial labeling step. Perform a titration experiment to find the optimal ratio.
3. High Copper Concentration: Excess copper can sometimes lead to protein aggregation.Use the lowest effective concentration of copper, typically in the range of 50-250 µM for the final reaction.
Difficulty in Purifying the Final Product 1. Poor Separation: Incomplete separation of PEGylated product from unreacted protein.Optimize your chromatography method. For SEC, ensure the column has the appropriate fractionation range. For IEX, try different columns or elution gradients to exploit the charge-shielding effect of the PEG.
2. Product Heterogeneity: The reaction produces a mixture of proteins with different degrees of PEGylation.This is an inherent challenge of labeling proteins with multiple available amine sites. High-resolution IEX or hydrophobic interaction chromatography (HIC) may be able to separate species with low degrees of labeling.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the first step of modifying a protein with an azide group.

  • Buffer Exchange: Ensure your protein (e.g., an antibody) is in an amine-free buffer like PBS at pH 7.2-8.0. If your current buffer contains amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed. A 20-fold molar excess relative to the protein is a common starting point for an antibody.

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Ensure the final DMSO/DMF concentration is below 10%. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis against your buffer of choice (e.g., PBS). The resulting azide-labeled protein is now ready for the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step for conjugating an alkyne-containing molecule to your azide-labeled protein.

  • Prepare Reagents:

    • Azide-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS).

    • Alkyne-containing molecule (e.g., a fluorescent probe) stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).

    • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

    • Sodium Ascorbate stock solution (e.g., 500 mM in water). This solution must be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. The azide-labeled protein. b. The alkyne-containing molecule. A 2- to 5-fold molar excess over the protein is a good starting point. c. The copper ligand (e.g., THPTA) to a final concentration of ~1 mM.

  • Prepare Catalyst Premix: In a separate tube, briefly premix the CuSO₄ and sodium ascorbate solutions before adding them to the main reaction. This promotes the reduction of Cu(II) to Cu(I). A common final concentration is ~1 mM for both copper and 5 mM for ascorbate.

  • Initiate Reaction: Add the catalyst premix to the protein/alkyne mixture.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification: Once the reaction is complete, purify the final conjugate to remove excess reagents and byproducts using an appropriate method, such as size exclusion chromatography (SEC).

Visualizations

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: CuAAC Click Reaction Protein Protein (-NH2) Reaction1 pH 7.2-8.5 Amine-free buffer Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Azide_Protein Azide-Labeled Protein Azide_Protein2 Azide-Labeled Protein Azide_Protein->Azide_Protein2 Purification (remove excess NHS ester) Reaction1->Azide_Protein Alkyne Alkyne Probe Reaction2 Click Reaction Alkyne->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Catalyst->Reaction2 Final_Product Final Conjugate Azide_Protein2->Reaction2 Reaction2->Final_Product

Caption: Experimental workflow for two-step bioconjugation.

G Start Low Click Reaction Yield Check_Catalyst Was a fresh reducing agent (e.g., Sodium Ascorbate) used? Start->Check_Catalyst Check_Ligand Was a Cu(I) stabilizing ligand (e.g., THPTA) used? Check_Catalyst->Check_Ligand Yes Solution1 Prepare fresh Sodium Ascorbate solution and repeat reaction. Check_Catalyst->Solution1 No Check_Buffer Does the buffer contain chelators (e.g., EDTA)? Check_Ligand->Check_Buffer Yes Solution2 Add a suitable ligand (e.g., THPTA) at a 5:1 ratio to copper. Check_Ligand->Solution2 No Check_O2 Was reaction protected from excess oxygen? Check_Buffer->Check_O2 No Solution3 Perform buffer exchange into a non-chelating buffer like PBS. Check_Buffer->Solution3 Yes Solution4 Consider capping the reaction tube to minimize air exposure. Check_O2->Solution4 No End Yield should improve. Check_O2->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision tree for low CuAAC yield.

References

Technical Support Center: Azido-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Azido-PEG5-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety.[1][2][3][4] The NHS ester is highly susceptible to reaction with water, which cleaves the ester and renders the reagent inactive for conjugation to primary amines.[3] This competing hydrolysis reaction is a critical factor to control for successful conjugation.

Q2: How does pH affect the stability and reactivity of the this compound?

The pH of the reaction buffer is a critical parameter that influences two competing processes:

  • Amine Reactivity: The desired reaction with primary amines is most efficient at a slightly basic pH (7.2-8.5). In this range, the primary amine groups are sufficiently deprotonated and thus more nucleophilic.

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis significantly increases at higher pH values.

Therefore, an optimal pH must be maintained to balance maximizing the conjugation efficiency while minimizing hydrolytic degradation of the ester. A pH of 8.3-8.5 is often recommended as an ideal starting point.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure maximum stability and reactivity, this compound should be handled as follows:

  • Storage: Store the solid reagent in a cool, dry place, protected from moisture, ideally in a desiccator at -20°C.

  • Handling: Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation onto the reagent. It is highly recommended to prepare solutions of the NHS ester immediately before use. Avoid preparing stock solutions for long-term storage.

Q4: Which buffers are compatible with this compound conjugations?

It is crucial to use amine-free buffers to prevent them from competing with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the conjugation reaction itself. However, they can be used to quench the reaction.

Q5: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions. To overcome this, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.- Ensure the reagent is stored in a desiccator at -20°C. - Allow the vial to warm to room temperature before opening. - Prepare the NHS ester solution immediately before use.
Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated and unreactive) or too high (rapid hydrolysis of the NHS ester).- Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.
Use of Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.- Use an amine-free buffer such as PBS, carbonate-bicarbonate, HEPES, or borate. - If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration before the reaction.
Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.- If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Protein Precipitation During or After Conjugation High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF to the aqueous protein solution can cause precipitation.- Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.
Over-labeling of the Protein: Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation.- Reduce the molar excess of the this compound in the reaction. - Perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio.
Inconsistent Results Between Experiments Inconsistent NHS Ester Activity: The reactivity of the NHS ester can decrease over time due to improper handling and storage.- Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment. - Always prepare the NHS ester solution fresh for each experiment.
Variations in Reaction Time or Temperature: Inconsistent incubation times or temperatures can lead to variable conjugation efficiency.- Standardize the reaction time and temperature for all experiments. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The stability of an NHS ester is highly dependent on the pH of the solution. The half-life (t½) is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

    • Add the calculated volume of the this compound solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Assessing the Stability of this compound

This protocol allows for the indirect assessment of NHS ester stability by monitoring its hydrolysis. The release of N-hydroxysuccinimide upon hydrolysis can be monitored spectrophotometrically by the increase in absorbance at 260 nm.

Materials:

  • This compound

  • Reaction Buffers at various pH values (e.g., pH 7.0, 8.0, 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of this compound in the different reaction buffers at a known concentration.

  • Immediately after preparation, begin monitoring the absorbance of the solutions at 260 nm at a constant temperature.

  • Record the absorbance at regular time intervals.

  • The rate of increase in absorbance is proportional to the rate of hydrolysis of the NHS ester. The half-life can be calculated from the kinetic data.

Visualizations

G cluster_0 Competing Reactions Azido-PEG5-NHS_Ester This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) Azido-PEG5-NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) Azido-PEG5-NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction, rate increases with pH) Primary_Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing aminolysis and hydrolysis pathways for this compound.

G Start Start: Prepare Protein in Amine-Free Buffer Prepare_NHS Immediately Before Use: Dissolve this compound in Anhydrous DMSO/DMF Start->Prepare_NHS Step 1 Mix Add NHS Ester Solution to Protein Solution (Molar Excess) Prepare_NHS->Mix Step 2 Incubate Incubate: 1-2h at RT or Overnight at 4°C Mix->Incubate Step 3 Quench Quench Reaction: Add Tris or Glycine Buffer Incubate->Quench Step 4 Purify Purify Conjugate: Desalting Column or Dialysis Quench->Purify Step 5 End End: Characterize and Store Conjugate Purify->End Step 6

Caption: General experimental workflow for protein conjugation.

G Low_Yield Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Low_Yield->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Storage Was NHS ester stored properly (-20°C, desiccated)? Check_Reagent->Check_Storage Yes Use_Fresh_Reagent Prepare fresh NHS ester solution immediately before use Check_Reagent->Use_Fresh_Reagent No Order_New_Reagent Order new reagent and ensure proper storage Check_Storage->Order_New_Reagent No Optimize_Ratio Optimize molar ratio of NHS ester to protein Check_Storage->Optimize_Ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

The Impact of PEGylation: A Comparative Guide to Azido-PEG-NHS Esters (PEG3, PEG4, PEG5, and PEG6)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the performance of the resulting molecule. This guide provides a comprehensive comparison of Azido-PEG-NHS esters with varying polyethylene glycol (PEG) chain lengths—specifically PEG3, PEG4, PEG5, and PEG6—to aid in the rational design of bioconjugates, including antibody-drug conjugates (ADCs).

The introduction of a PEG spacer between a biomolecule and a payload can significantly modulate the conjugate's physicochemical properties, including its solubility, stability, pharmacokinetics, and immunogenicity. Azido-PEG-NHS esters are heterobifunctional linkers that offer the versatility of N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines on biomolecules and an azide group for subsequent "click chemistry" reactions. The length of the discrete PEG (dPEG®) chain, even with minor variations, can have a substantial impact on the final conjugate's behavior.

Physicochemical Properties: A Balancing Act

The length of the PEG chain directly influences the hydrophilicity, solubility, and steric hindrance of the linker. While longer PEG chains generally lead to increased hydrophilicity and solubility, this comes at the cost of potentially increased steric hindrance, which can affect reaction kinetics and the biological activity of the conjugated molecule. For short PEG linkers like PEG3, PEG4, PEG5, and PEG6, these differences are more nuanced but still significant.

PropertyAzido-PEG3-NHSAzido-PEG4-NHSAzido-PEG5-NHSAzido-PEG6-NHS
Molecular Weight ~344.3 g/mol [1]~388.4 g/mol [2]~432.4 g/mol ~476.5 g/mol
Spacer Arm Length ~18.4 Å~21.8 Å~25.2 Å~28.6 Å
Calculated LogP -0.4[1]-0.5[2]-0.7Estimated < -0.7
Hydrophilicity GoodVery GoodExcellentExcellent
Solubility Soluble in aqueous buffers (up to 5mM for NHS-Azide) and organic solvents (DMSO, DMF).[1]Soluble in aqueous buffers and organic solvents (DMSO, DMF).Soluble in water, DCM, DMF, DMSO.Soluble in water, DCM, DMF, DMSO.
Steric Hindrance LowModerateModerate-HighHigh

Note: Calculated LogP is a measure of lipophilicity; a more negative value indicates greater hydrophilicity. The LogP for Azido-PEG6-NHS is estimated based on the trend of increasing hydrophilicity with longer PEG chains.

Impact on Bioconjugate Performance

The subtle differences in the physicochemical properties of these short PEG linkers can translate into significant variations in the performance of the final bioconjugate, particularly in the context of ADCs.

Pharmacokinetics and Stability

Generally, increasing the PEG linker length in an ADC can lead to a longer plasma half-life and improved stability. This is attributed to the increased hydrodynamic radius, which reduces renal clearance, and the hydrophilic nature of PEG, which can shield the hydrophobic payload from the surrounding environment. However, even with short PEG linkers, a longer chain can offer incremental benefits. While longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, this is often compensated by improved in vivo efficacy due to better pharmacokinetics.

Performance MetricPEG3PEG4PEG5PEG6
ADC Plasma Half-life GoodBetterBetterBest
ADC Stability GoodBetterBetterBest
In Vitro Cytotoxicity HighestHighSlightly ReducedSlightly Reduced
In Vivo Efficacy GoodPotentially ImprovedPotentially ImprovedPotentially Optimal
Steric Hindrance and Reactivity

A critical consideration when choosing a PEG linker is the potential for steric hindrance. While PEG linkers are often employed to create space between the antibody and the payload, the linker itself can sometimes hinder the conjugation reaction or the binding of the final conjugate to its target. Shorter PEG linkers, such as PEG3 and PEG4, offer less steric hindrance, which may be advantageous in scenarios where the conjugation site is less accessible.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the synthesis and characterization of bioconjugates using Azido-PEG-NHS esters.

Protocol 1: Protein Conjugation with Azido-PEG-NHS Ester

Objective: To covalently attach an Azido-PEG-NHS ester to a protein via primary amines.

Materials:

  • Protein solution (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Azido-PEGn-NHS ester (n=3, 4, 5, or 6).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEGn-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent by size-exclusion chromatography or dialysis.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.

  • Inject the purified ADC onto a HIC column and elute with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average of these peaks provides the average DAR.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Generation and Evaluation

The following diagram illustrates a typical workflow for the development and preclinical evaluation of an antibody-drug conjugate using an Azido-PEG-NHS ester linker.

ADC_Development_Workflow cluster_Linker_Synthesis Drug-Linker Synthesis cluster_Antibody_Modification Antibody Modification cluster_Final_Conjugation Final Conjugation & Purification cluster_Evaluation Preclinical Evaluation Drug Cytotoxic Drug Drug_Linker Azido-PEGn-Drug Drug->Drug_Linker Conjugation Linker Azido-PEGn-NHS Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Click Chemistry Antibody Monoclonal Antibody Activated_Antibody Antibody-Linker Antibody->Activated_Antibody NHS Ester Reaction Activated_Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification In_Vitro In Vitro Studies (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Purification->In_Vivo

Caption: A generalized workflow for the synthesis and evaluation of an antibody-drug conjugate.

HER2 Signaling Pathway and ADC Mechanism of Action

Antibody-drug conjugates targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The following diagram illustrates the HER2 signaling pathway and the mechanism by which a HER2-targeting ADC exerts its effect.

HER2_Signaling_and_ADC_Action HER2 Signaling and ADC Mechanism cluster_Cell_Surface Cell Surface cluster_Intracellular Intracellular HER2_dimer HER2 Dimerization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK ADC_Binding ADC Binds to HER2 Internalization Internalization ADC_Binding->Internalization Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: The binding of a HER2-targeting ADC leads to internalization and release of the cytotoxic payload, inducing apoptosis.

Conclusion

The choice between Azido-PEG3, PEG4, PEG5, and PEG6-NHS esters represents a trade-off between maximizing hydrophilicity and minimizing steric hindrance. While longer PEG chains within this short range generally offer improved pharmacokinetics and stability, the optimal choice is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. Careful consideration of these factors, guided by the comparative data and protocols presented here, will enable researchers to rationally design and synthesize more effective and well-characterized bioconjugates.

References

A Head-to-Head Comparison: Azido-PEG5-NHS Ester vs. DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of crosslinker is a critical determinant of experimental success. Among the plethora of available reagents, heterobifunctional linkers combining amine-reactive N-hydroxysuccinimide (NHS) esters with bioorthogonal functionalities have gained prominence. This guide provides an objective, data-driven comparison of two such widely used linkers: Azido-PEG5-NHS ester and Dibenzocyclooctyne-PEG-NHS (DBCO-PEG-NHS) ester. This analysis will delve into their respective reaction mechanisms, performance characteristics, and ideal use cases to empower researchers in making informed decisions for their specific applications in drug development, diagnostics, and fundamental research.

Introduction to the Competitors

Both this compound and DBCO-PEG-NHS ester are powerful tools for covalently attaching molecules to proteins, antibodies, and other biomolecules containing primary amines.[1] The NHS ester moiety on both linkers reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[1] The key difference lies in their bioorthogonal reactive groups: the azide and the DBCO, respectively.

  • This compound introduces an azide group, which can participate in two types of "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, or the strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO.[2][3]

  • DBCO-PEG-NHS ester incorporates a dibenzocyclooctyne (DBCO) group, a strained alkyne that readily reacts with azides via SPAAC in the absence of a copper catalyst.[4]

The polyethylene glycol (PEG) spacer (e.g., PEG5) in both linkers enhances solubility in aqueous buffers, reduces aggregation of the conjugate, and minimizes steric hindrance.

Reaction Mechanisms

The conjugation process for both linkers is a two-step procedure. The initial step is identical for both: the acylation of a primary amine with the NHS ester. The second step is where the chemistries diverge.

Step 1: NHS Ester Acylation of Primary Amines

The NHS ester is a highly reactive group that efficiently forms a stable amide bond with primary amines at physiological to slightly basic pH (typically pH 7.2-8.5). This reaction proceeds via a nucleophilic acyl substitution mechanism.

NHS_Ester_Reaction

Step 2: Bioorthogonal Ligation

This is the key differentiating step between the two linkers.

  • This compound modified biomolecules can undergo:

    • CuAAC: A highly efficient reaction with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction is fast and high-yielding.

    • SPAAC: A reaction with a strained alkyne (like DBCO) without the need for a catalyst. This is advantageous for in vivo applications where copper toxicity is a concern.

  • DBCO-PEG-NHS ester modified biomolecules undergo SPAAC with an azide-containing molecule. This copper-free click chemistry is highly bioorthogonal, meaning it does not interfere with native biological processes.

Click_Chemistry_Mechanisms

Performance Comparison: A Data-Driven Analysis

The choice between this compound and DBCO-PEG-NHS ester often comes down to a trade-off between reaction kinetics, biocompatibility, and the nature of the molecule to be conjugated.

FeatureThis compound (via CuAAC)This compound (via SPAAC)DBCO-PEG-NHS ester (via SPAAC)
Second Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Terminal AlkyneStrained Alkyne (e.g., DBCO)Azide
Catalyst Required Yes (Copper I)NoNo
Biocompatibility Lower (due to copper cytotoxicity)HighHigh
Reaction Rate Very Fast (k ≈ 10² - 10⁴ M⁻¹s⁻¹)Slower (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)Slower (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)
Potential Side Reactions Minimal for the click reaction itself.Potential for reaction with thiols.Potential for reaction with thiols.
NHS Ester Side Reactions O-acylation of Ser, Thr, Tyr residues.O-acylation of Ser, Thr, Tyr residues.O-acylation of Ser, Thr, Tyr residues.
Stability of Triazole Linkage Very HighVery HighVery High

Key Takeaways from the Data:

  • Speed vs. Biocompatibility: The most significant trade-off is between the rapid kinetics of CuAAC and the biocompatibility of the copper-free SPAAC. For in vitro applications where speed is paramount and the final product can be purified from copper, the this compound coupled with a terminal alkyne is an excellent choice. For applications in living cells or in vivo, the copper-free SPAAC approach offered by both linkers (Azide + DBCO or DBCO + Azide) is superior.

  • Reaction Partner Availability: The choice may also be dictated by the availability of the functionalized binding partner. If you have an azide-modified molecule, you will need the DBCO-PEG-NHS ester. Conversely, if you have a DBCO-modified molecule, the this compound is the appropriate choice for a SPAAC reaction.

  • NHS Ester Reactivity: It is crucial to be aware of potential side reactions of the NHS ester with nucleophilic amino acid residues other than primary amines, such as serine, threonine, and tyrosine, especially at higher pH and with a large excess of the linker.

Experimental Protocols

Below are generalized protocols for the conjugation of an antibody with this compound and DBCO-PEG-NHS ester. Note: These are starting points and optimization is recommended for each specific antibody and application.

Protocol 1: Antibody Labeling with this compound

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against PBS.

  • Subsequent Click Chemistry (CuAAC Example):

    • To the azide-labeled antibody, add the alkyne-containing molecule.

    • Add a freshly prepared solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Incubate for 1-4 hours at room temperature.

    • Purify the final conjugate.

Protocol 2: Antibody Labeling with DBCO-PEG-NHS Ester

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

The procedure for labeling with DBCO-PEG-NHS ester is nearly identical to the this compound protocol up to the purification step.

  • Reagent Preparation:

    • Equilibrate the DBCO-PEG-NHS ester vial to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the DBCO-labeled antibody using a desalting column or dialysis.

  • Subsequent Copper-Free Click Chemistry (SPAAC):

    • To the DBCO-labeled antibody, add the azide-containing molecule.

    • Incubate for 4-12 hours at room temperature, or overnight at 4°C.

    • The reaction proceeds without any catalyst.

    • Purify the final conjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of an antibody-drug conjugate (ADC) using either this compound or DBCO-PEG-NHS ester.

ADC_Workflow

Conclusion

Both this compound and DBCO-PEG-NHS ester are highly effective heterobifunctional crosslinkers for bioconjugation. The choice between them hinges on the specific requirements of the experiment.

  • Choose this compound when:

    • You require the fastest possible reaction kinetics and are working in a system where copper catalysis is tolerable (CuAAC).

    • You have a strained alkyne (e.g., DBCO) modified molecule and need to perform a copper-free ligation (SPAAC).

  • Choose DBCO-PEG-NHS ester when:

    • Your application demands high biocompatibility and a copper-free environment, such as in vivo imaging or live-cell labeling (SPAAC).

    • You have an azide-modified molecule for conjugation.

By carefully considering the factors outlined in this guide, researchers can select the optimal linker to achieve their desired bioconjugation outcomes with high efficiency and specificity.

References

Navigating the Bioconjugation Landscape: A Guide to Alternatives for Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology. Azido-PEG5-NHS ester has emerged as a popular reagent, offering a convenient method to introduce an azide handle for subsequent "click" chemistry via an amine-reactive N-hydroxysuccinimide (NHS) ester, all while providing the benefits of a polyethylene glycol (PEG) spacer. However, the expanding demands of bioconjugation, from in vivo applications to the creation of highly defined therapeutic conjugates, have driven the development of a diverse array of alternative strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tools for their specific needs.

Deconstructing the Alternatives: Beyond the Azide, PEG, and NHS Ester

The versatility of this compound lies in its three key components: the amine-reactive NHS ester, the azide bioorthogonal handle, and the PEG linker. Alternatives can be categorized based on which of these components they replace, offering tailored solutions for different bioconjugation challenges.

1. Alternatives to the NHS Ester Reactive Group:

While NHS esters are widely used for their ability to react with primary amines on lysine residues and the N-terminus of proteins, they are susceptible to hydrolysis, particularly at higher pH.[1][2][3][4][5] This has led to the adoption of other reactive groups with different specificities and stability profiles.

  • Maleimides: These reagents exhibit high selectivity for sulfhydryl (thiol) groups on cysteine residues. This provides a more site-specific conjugation approach compared to the often abundant lysine residues. However, the resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability.

  • Hydrazones and Oximes: These are formed through the reaction of aldehydes or ketones with hydrazides or aminooxy compounds, respectively. This chemistry offers high specificity and can be performed under mild conditions. The introduction of the required carbonyl group into a biomolecule can be achieved through various methods, including the oxidation of N-terminal serine residues or the incorporation of unnatural amino acids.

2. Alternatives to the Azide Bioorthogonal Handle:

The azide group is a key component of the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the potential cytotoxicity of the copper catalyst has spurred the development of copper-free click chemistry alternatives.

  • Strained Alkynes (DBCO, BCN): Dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are strained alkynes that react rapidly with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a copper catalyst. This makes them ideal for applications in living systems.

  • Tetrazines: Tetrazines react with strained alkenes, such as trans-cyclooctene (TCO), in an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is exceptionally fast, allowing for efficient labeling at very low concentrations.

3. Alternatives to the PEG Linker:

Polyethylene glycol (PEG) has been the gold standard for linkers in bioconjugation, prized for its ability to increase solubility, stability, and circulation half-life of biomolecules. However, concerns about the potential immunogenicity of PEG and its non-biodegradability have fueled the search for alternatives.

  • Polysarcosine (PSar): This polypeptoid, a polymer of N-methylated glycine, shares many of the favorable properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and having low immunogenicity.

  • Polypeptide Linkers: Using sequences of natural amino acids as linkers offers the advantages of biodegradability and low immunogenicity. The sequence of the polypeptide can be tailored to achieve specific properties, such as flexibility, rigidity, or cleavability by specific proteases.

Quantitative Comparison of Bioconjugation Alternatives

The selection of a bioconjugation strategy should be guided by quantitative data. The following tables provide a comparative summary of key performance metrics for the alternatives discussed.

Table 1: Comparison of Reaction Kinetics for Different Bioconjugation Chemistries

Reaction ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
NHS Ester - Amine 0.1 - 10pH-dependent, susceptible to hydrolysis.
Maleimide - Thiol 10² - 10³Highly selective for thiols, potential for retro-Michael addition.
CuAAC (Azide - Alkyne) 10⁴ - 10⁵High efficiency, requires copper catalyst.
SPAAC (Azide - DBCO) ~1Copper-free, excellent for in vivo applications.
iEDDA (Tetrazine - TCO) 10³ - 10⁶Extremely fast, bioorthogonal.
Hydrazone Ligation 10¹ - 10³Catalyzed by aniline, fast at acidic pH.

Table 2: Stability of Common Bioconjugation Linkages

LinkageFormed FromStability under Physiological Conditions
Amide Bond NHS Ester + AmineHighly stable.
Thioether Bond Maleimide + ThiolGenerally stable, but can undergo retro-Michael addition, especially in the presence of other thiols.
1,2,3-Triazole Azide + Alkyne (CuAAC/SPAAC)Extremely stable to hydrolysis and enzymatic degradation.
Hydrazone Bond Hydrazide + Aldehyde/KetoneReversible, stability is pH-dependent.
Oxime Bond Aminooxy + Aldehyde/KetoneMore stable than hydrazone bonds.

Table 3: Performance Comparison of PEG vs. Polysarcosine (PSar) Linkers (Data from IFN-α2b conjugation study)

FeaturePEG-IFNPSar-IFNReference
In Vitro Protease Resistance ComparableComparable
In Vivo Circulation Half-Life ProlongedProlonged and Comparable to PEG
In Vitro Antitumor Activity HighSlightly more potent than PEG-IFN
Tumor Accumulation IncreasedHigher than PEG-IFN
Immunogenicity (Anti-IFN Antibodies) ObservedSignificantly less than PEG-IFN

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized procedures for key alternative methods.

Protocol 1: Protein Labeling with Maleimides

  • Protein Preparation: Dissolve the protein containing a free cysteine residue in a degassed, thiol-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted maleimide reagent using a desalting column or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Biomolecule Preparation: Prepare the azide-modified biomolecule in an amine-free and copper-free buffer (e.g., PBS, pH 7.4).

  • Strained Alkyne Preparation: Dissolve the DBCO or BCN-functionalized reagent in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 2- to 10-fold molar excess of the strained alkyne solution to the azide-modified biomolecule solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.

  • Purification: Purify the conjugate using size-exclusion chromatography or other suitable methods to remove unreacted reagents.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized biomolecules in a suitable buffer (e.g., PBS, pH 7.4). Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).

  • Conjugation Reaction: In a reaction tube, combine the azide- and alkyne-functionalized molecules. Add the copper(I) source and the ligand. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst and unreacted reagents.

Visualizing Bioconjugation Strategies

To aid in the selection and understanding of these alternative bioconjugation strategies, the following diagrams illustrate key concepts and workflows.

G Decision Tree for Selecting a Bioconjugation Strategy start Start: Need to bioconjugate a molecule target_residue What is the target residue on the biomolecule? start->target_residue amine Primary Amine (Lysine, N-terminus) target_residue->amine Amine thiol Thiol (Cysteine) target_residue->thiol Thiol unnatural Unnatural Amino Acid / Other target_residue->unnatural Other in_vivo Is the application in a living system? amine->in_vivo maleimide Maleimide Chemistry thiol->maleimide unnatural->in_vivo yes_vivo Yes in_vivo->yes_vivo Yes no_vivo No in_vivo->no_vivo No reaction_speed Is reaction speed critical? yes_vivo->reaction_speed nhs_ester NHS Ester Chemistry no_vivo->nhs_ester cuaac CuAAC no_vivo->cuaac fast Yes reaction_speed->fast Fast moderate No reaction_speed->moderate Moderate iedda iEDDA (e.g., TCO-Tetrazine) fast->iedda spaac SPAAC (e.g., DBCO-Azide) moderate->spaac

Caption: A decision tree to guide the selection of a bioconjugation strategy.

G Bioconjugation Reaction Pathways cluster_0 Amine-Reactive (NHS Ester) cluster_1 Thiol-Reactive (Maleimide) cluster_2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_3 Inverse-Electron-Demand Diels-Alder (iEDDA) Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R (Amide Bond) Protein_NH2->Amide_Bond NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond Protein_SH Protein-SH Thioether_Bond Protein-S-R (Thioether Bond) Protein_SH->Thioether_Bond Maleimide R-Maleimide Maleimide->Thioether_Bond Protein_N3 Protein-N₃ Triazole_SPAAC Protein-Triazole-R Protein_N3->Triazole_SPAAC DBCO R-DBCO DBCO->Triazole_SPAAC Protein_TCO Protein-TCO Diels_Alder_Adduct Protein-Adduct-R Protein_TCO->Diels_Alder_Adduct Tetrazine R-Tetrazine Tetrazine->Diels_Alder_Adduct

Caption: Chemical reaction pathways for key bioconjugation alternatives.

G General Experimental Workflow for Bioconjugation start Start prep_biomolecule Prepare Biomolecule (e.g., buffer exchange, concentration adjustment) start->prep_biomolecule conjugation Perform Conjugation Reaction (control pH, temperature, time) prep_biomolecule->conjugation prep_reagent Prepare Conjugation Reagent (e.g., dissolve in appropriate solvent) prep_reagent->conjugation purification Purify the Conjugate (e.g., size-exclusion chromatography, dialysis) conjugation->purification characterization Characterize the Conjugate (e.g., mass spectrometry, SDS-PAGE, UV-Vis) purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for a typical bioconjugation experiment.

Conclusion

The field of bioconjugation has moved far beyond a one-size-fits-all approach. While this compound remains a valuable tool, a comprehensive understanding of the available alternatives is essential for researchers aiming to push the boundaries of their work. By considering the specific requirements of the biomolecule, the intended application, and the desired properties of the final conjugate, scientists can now choose from a rich toolbox of reactive groups, bioorthogonal handles, and linkers. The quantitative data and detailed protocols provided in this guide serve as a starting point for navigating this complex landscape, ultimately enabling the rational design and synthesis of next-generation bioconjugates with enhanced performance and therapeutic potential.

References

The PEG Spacer Advantage: A Comparative Guide to Optimizing Crosslinker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. The linker connecting the targeting antibody to the potent payload is a critical component influencing the overall efficacy, safety, and manufacturability of these complex molecules. The incorporation of a polyethylene glycol (PEG) spacer into the crosslinker has emerged as a key strategy to overcome many of the challenges associated with bioconjugation, transforming promising candidates into viable therapeutics.

This guide provides an objective comparison of crosslinkers with and without PEG spacers, supported by experimental data, to elucidate the significant advantages conferred by PEGylation.

Core Advantages of PEG Spacer Integration

The inclusion of a PEG spacer within a crosslinker's architecture addresses several key challenges in bioconjugate development, primarily by mitigating the hydrophobicity of many cytotoxic payloads and other functional moieties.[1][] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.

Enhanced Solubility and Stability

A primary benefit of PEG spacers is their ability to increase the hydrophilicity of the bioconjugate.[3] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The hydrophilic nature of the PEG spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation.[4] This improved solubility is critical for developing ADCs with higher drug-to-antibody ratios (DARs) without compromising stability. For instance, a biopharmaceutical partner developing an ADC with a highly hydrophobic payload saw a 10-fold increase in solubility and a 6-fold reduction in aggregation after seven days in serum by replacing a non-PEG linker with a monodisperse PEG8 linker.

Improved Pharmacokinetics

By increasing the hydrophilicity and hydrodynamic size of the bioconjugate, a PEG spacer contributes to a longer circulation half-life and altered biodistribution. This leads to slower plasma clearance and increased overall exposure (Area Under the Curve - AUC), allowing more time for the therapeutic agent to reach its target.

Reduced Immunogenicity

PEGylation can shield the bioconjugate from the immune system, a phenomenon known as the "stealth effect." This steric hindrance reduces the likelihood of the body producing anti-drug antibodies (ADAs), lowering the risk of an immunogenic response.

Optimized Drug-to-Antibody Ratio (DAR)

The inclusion of a PEG spacer can influence the efficiency of the conjugation reaction, often leading to a more optimal and homogeneous DAR. The length of the PEG spacer can be tuned to balance steric hindrance and reactivity, allowing for the attachment of a desired number of payload molecules.

Comparative Data Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacers on key performance indicators of ADCs.

FeatureNon-PEGylated CrosslinkerPEGylated CrosslinkerFold Change/ImprovementReference
Solubility Low (e.g., <2 mg/mL)High (e.g., >20 mg/mL)>10x
Aggregation High (e.g., >30% aggregates)Low (e.g., <5% aggregates)>6x reduction
Plasma Clearance RapidSlowerVaries with PEG length
Overall Exposure (AUC) LowerHigherVaries with PEG length
PEG Spacer LengthAverage DARIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionReference
No PEG2.51.0 nM40%
PEG43.01.2 nM55%
PEG84.81.5 nM75%
PEG123.71.8 nM70%
PEG243.02.5 nM60%

Visualizing the Impact of PEG Spacers

The following diagrams illustrate key concepts related to the use of PEG spacers in crosslinkers.

PEG_Structure_and_Function Structure of a PEGylated Crosslinker cluster_0 Antibody cluster_1 Crosslinker cluster_2 Payload Antibody Antibody Crosslinker Reactive Group 1 PEG Spacer Reactive Group 2 Antibody->Crosslinker:f0 Payload Payload Crosslinker:f2->Payload Hydrophobicity_Comparison Impact of PEG Spacer on Hydrophobicity cluster_0 Without PEG Spacer cluster_1 With PEG Spacer A Hydrophobic Payload B Antibody A->B Direct Conjugation C Aggregation B->C Leads to D Hydrophobic Payload F PEG Spacer D->F Conjugation E Antibody G Improved Solubility E->G Results in F->E Conjugation PK_Profile Effect of PEG Spacer on Pharmacokinetics A Rapid Clearance B Lower Exposure (AUC) A->B C Slower Clearance D Higher Exposure (AUC) C->D

References

A Head-to-Head Comparison: Click Chemistry vs. NHS Ester Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern molecular exploration. The choice of conjugation chemistry is a critical decision that dictates the specificity, yield, and stability of the final bioconjugate, ultimately impacting the reliability of experimental outcomes. This guide provides a comprehensive, data-driven comparison of two of the most prominent methods in the protein labeling toolbox: the bioorthogonal precision of click chemistry and the well-established, amine-reactive approach of N-hydroxysuccinimide (NHS) ester chemistry.

At a Glance: Key Differences

FeatureClick Chemistry (Copper-Free SPAAC)NHS Ester Chemistry
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Residues Site-specifically introduced azides or alkynesPrimary amines (Lysine residues, N-terminus)
Specificity High to Very HighModerate to Low
Efficiency/Yield Generally high to very high (>90% for the click reaction step)Variable, moderate to high (Overall labeling efficiency can be 20-50%)[1]
Control over Degree of Labeling (DoL) High; can be precisely controlledModerate; can be challenging to control
Linkage Stability High (Stable triazole ring)High (Stable amide bond)
Side Reactions MinimalHydrolysis of the ester, potential for off-target reactions with other nucleophiles
Biocompatibility High (especially copper-free methods)High

Delving into the Chemistries

Click Chemistry: A Tale of Bioorthogonal Precision

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized protein labeling by offering a highly specific and bioorthogonal reaction. This means the reactive partners, an azide and a strained alkyne (like DBCO or BCN), selectively react with each other without cross-reacting with other functional groups found in biological systems.[1] This high degree of specificity allows for the precise labeling of proteins at predetermined sites, which is crucial for applications where the orientation and stoichiometry of the label are critical, such as in the development of antibody-drug conjugates (ADCs).[1]

The process typically involves a two-step approach: first, the introduction of an azide or alkyne moiety onto the protein of interest, often through genetic encoding of a non-canonical amino acid or enzymatic modification. The second step is the "click" reaction with the corresponding reactive partner linked to the desired label (e.g., a fluorophore, biotin, or drug molecule). The resulting triazole linkage is highly stable.[1]

NHS Ester Chemistry: The Workhorse of Amine Labeling

N-hydroxysuccinimide (NHS) ester chemistry is a long-standing and widely used method for labeling proteins.[2] It relies on the reaction of an NHS ester-activated label with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. This reaction forms a stable amide bond.

The primary advantage of NHS ester chemistry lies in its simplicity and the natural abundance of lysine residues on the surface of most proteins. However, this lack of site-specificity can also be a significant drawback. The random nature of the labeling can lead to a heterogeneous population of labeled proteins, potentially impacting protein function if lysine residues in or near active sites are modified. Furthermore, controlling the degree of labeling (DoL) can be challenging, and the NHS ester is susceptible to hydrolysis, which can reduce labeling efficiency.

Quantitative Performance Metrics

The following tables summarize the key performance indicators for click chemistry and NHS ester chemistry based on available data. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and efficiency can vary depending on the specific protein, reagents, and reaction conditions.

Table 1: Labeling Efficiency and Yield

ParameterClick Chemistry (SPAAC)NHS Ester Chemistry
Typical Yield (Click Reaction Step) >90%N/A
Overall Labeling Efficiency High20-50%
Control over Degree of Labeling (DoL) Precise control is achievableCan be difficult to control precisely

Table 2: Linkage Stability

ChemistryFormed BondStability
Click Chemistry (SPAAC) 1,2,3-TriazoleHighly stable
NHS Ester Chemistry AmideHighly stable

Visualizing the Processes

Reaction Mechanisms

Click Chemistry vs. NHS Ester Chemistry Mechanisms cluster_click Click Chemistry (SPAAC) cluster_nhs NHS Ester Chemistry protein_azide Protein-Azide triazole_product Protein-Triazole-Label protein_azide->triazole_product Cycloaddition dbco_label DBCO-Label dbco_label->triazole_product protein_amine Protein-NH2 (Lysine, N-terminus) amide_product Protein-Amide-Label protein_amine->amide_product Nucleophilic Acyl Substitution nhs_label NHS-Ester-Label nhs_label->amide_product nhs_ester_hydrolysis Hydrolysis nhs_label->nhs_ester_hydrolysis General Experimental Workflows cluster_click_workflow Click Chemistry Workflow cluster_nhs_workflow NHS Ester Chemistry Workflow start_click Start introduce_handle Introduce Azide/Alkyne Handle onto Protein start_click->introduce_handle purify_protein1 Purify Modified Protein introduce_handle->purify_protein1 react_label React with DBCO/Azide-Label purify_protein1->react_label purify_conjugate1 Purify Final Conjugate react_label->purify_conjugate1 end_click End purify_conjugate1->end_click start_nhs Start prepare_protein Prepare Protein in Amine-Free Buffer (pH 7-9) start_nhs->prepare_protein add_nhs_label Add NHS-Ester-Label prepare_protein->add_nhs_label incubate Incubate add_nhs_label->incubate quench Quench Reaction (optional) incubate->quench purify_conjugate2 Purify Final Conjugate quench->purify_conjugate2 end_nhs End purify_conjugate2->end_nhs

References

A Comparative Guide to the Purity of Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. Azido-PEG5-NHS ester is a bifunctional crosslinker critical in bioconjugation, diagnostics, and drug delivery systems. Its azide group allows for "click" chemistry reactions, while the N-hydroxysuccinimide (NHS) ester enables covalent linkage to primary amines on biomolecules. This guide provides a comparative characterization of this compound purity, offering insights into common analytical techniques and presenting a framework for evaluating different sources of this reagent.

Comparative Purity of Commercially Available this compound

The purity of this compound can vary between suppliers. The following table summarizes the stated purity from several commercial vendors. It is important to note that while suppliers provide a purity specification, the analytical method used to determine this purity can differ.

SupplierStated Purity (%)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Supplier A (BroadPharm)98%[1]1433996-86-1[1]C17H28N4O9[1]432.4[1]
Supplier B (CD Bioparticles)98%[2]1433996-86-1C17H28N4O9432.4
Supplier C (Precise PEG)> 90%*1433996-86-1C17H28N4O9432.43
Supplier D (MedchemExpress)≥95%1433996-86-1C17H28N4O9432.43
Supplier E (Santa Cruz Biotechnology)Not specified1433996-86-1C17H28N4O9432.43

*Supplier C notes that while the initial purity is over 95%, it may decrease over time due to the instability of the NHS ester, guaranteeing a minimum of 90% upon shipping.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of analytical techniques is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of small molecules by separating the main compound from its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile. Inject 10 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound and to detect the presence of structurally related impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~2.85 ppm (singlet, 4H, NHS ester protons)

    • ~3.40 ppm (triplet, 2H, -CH₂-N₃)

    • ~3.65 ppm (multiplet, 20H, PEG chain protons)

    • ~3.88 ppm (triplet, 2H, -O-CH₂-CH₂-N₃)

    • ~4.40 ppm (triplet, 2H, -COO-CH₂-)

  • Purity Assessment: The presence of unexpected peaks may indicate impurities. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity.

3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Expected Mass: The calculated monoisotopic mass of this compound (C₁₇H₂₈N₄O₉) is approximately 432.18 g/mol . The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 433.19 and/or the [M+Na]⁺ ion at m/z 455.17.

  • Purity Assessment: The presence of other significant ions may indicate impurities.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the purity of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms hplc_data Chromatogram Peak Integration hplc->hplc_data nmr_data Spectral Peak Assignment nmr->nmr_data ms_data Mass-to-Charge Ratio Analysis ms->ms_data purity Purity Determination hplc_data->purity structure Structural Confirmation nmr_data->structure mw Molecular Weight Verification ms_data->mw G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_downstream Downstream Application reagent This compound conjugation Amine-NHS Ester Reaction (pH 7-9) reagent->conjugation biomolecule Biomolecule with Primary Amine (e.g., Protein) biomolecule->conjugation azido_biomolecule Azido-PEGylated Biomolecule conjugation->azido_biomolecule nhs_byproduct N-hydroxysuccinimide conjugation->nhs_byproduct click_chemistry Click Chemistry with Alkyne-modified Molecule azido_biomolecule->click_chemistry

References

A Researcher's Guide to Validating Azido-PEG5-NHS Ester Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a protein is a critical step in enhancing its therapeutic properties. The use of a heterobifunctional linker like Azido-PEG5-NHS ester allows for the initial attachment to the protein via the N-hydroxysuccinimide (NHS) ester and provides a terminal azide group for subsequent "click" chemistry applications. Validating this conjugation is paramount to ensure the quality, efficacy, and safety of the resulting bioconjugate. This guide provides a comparative overview of key analytical techniques for validating the conjugation of this compound to a protein, complete with experimental protocols and supporting data to inform your selection of the most appropriate methods.

Principles of Validation

The validation process for this compound conjugation aims to confirm two primary events:

  • Successful conjugation of the PEG linker to the protein: This involves verifying the increase in molecular weight and determining the degree of PEGylation (the average number of PEG molecules per protein).

  • Presence and accessibility of the azide group: This is crucial for subsequent conjugation steps via click chemistry.

This guide will compare the following widely used analytical techniques for these validation purposes:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Click Chemistry-Based Detection

Comparison of Validation Methods

The choice of validation method depends on several factors, including the specific information required (qualitative vs. quantitative), the available instrumentation, and the desired throughput and cost. The following table summarizes the key performance characteristics of the discussed techniques.

FeatureSDS-PAGEMass Spectrometry (ESI-MS, MALDI-TOF)HPLC (SEC, RP)Click Chemistry-Based Detection
Information Provided Qualitative assessment of molecular weight shift.Precise mass determination, degree of PEGylation, identification of conjugation sites.Separation of conjugated, unconjugated protein, and free PEG; quantification.Confirmation of azide group presence and accessibility.
Resolution Low to moderate.High to very high.Moderate to high.Not applicable for resolution.
Sensitivity Microgram range (Coomassie), Nanogram range (Silver stain).Picomole to femtomole range.Microgram to nanogram range.Dependent on the detection tag (e.g., fluorophore).
Quantitative Accuracy Semi-quantitative (densitometry).Highly quantitative.Highly quantitative.Qualitative to semi-quantitative.
Cost Low.High.Moderate.Moderate.
Throughput High.Low to moderate.Moderate.High.
Expertise Required Low.High.Moderate.Moderate.

I. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and readily accessible technique for the initial qualitative assessment of protein PEGylation. The covalent attachment of the this compound to the protein results in an increase in its hydrodynamic radius, leading to a retarded migration through the polyacrylamide gel and a visible upward shift in the band position compared to the unconjugated protein.

Experimental Protocol:
  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare the following samples:

      • Unconjugated protein control.

      • PEGylated protein reaction mixture.

      • Purified PEGylated protein.

    • Mix approximately 10-20 µg of each protein sample with 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Gel Electrophoresis:

    • Load the denatured samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the protein's molecular weight).

    • Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[2]

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel for documentation.

Visualization of the Experimental Workflow:

sds_page_workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization p1 Mix Protein with Laemmli Buffer p2 Heat at 95-100°C p1->p2 g1 Load Samples and Marker p2->g1 g2 Run Gel at Constant Voltage g1->g2 v1 Stain Gel g2->v1 v2 Destain Gel v1->v2 v3 Image Gel v2->v3

SDS-PAGE experimental workflow.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful and highly accurate technique for the detailed characterization of PEGylated proteins.[3][4] It provides precise molecular weight information, allowing for the confirmation of conjugation and the determination of the degree of PEGylation. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed.

Experimental Protocol (General for LC-MS):
  • Sample Preparation:

    • Desalt the protein samples (unconjugated and PEGylated) using a suitable method like dialysis or size-exclusion chromatography to remove interfering salts and excess reagents.

    • Dilute the samples to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reverse-phase or size-exclusion HPLC column coupled to the mass spectrometer.

    • Elute the protein using a suitable gradient to separate the PEGylated protein from the unconjugated form and other impurities.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Acquire the mass spectra of the intact protein and its PEGylated forms.

    • Deconvolute the raw data to obtain the zero-charge mass of the species present in the sample.[5]

Visualization of the Logical Relationship:

ms_analysis cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Desalt Protein Sample s2 Dilute in MS-compatible Solvent s1->s2 a1 Inject onto HPLC s2->a1 a2 Separate Species a1->a2 a3 Introduce into MS a2->a3 a4 Acquire Mass Spectra a3->a4 d1 Deconvolute Spectra a4->d1 d2 Determine Molecular Weights and Degree of PEGylation d1->d2

LC-MS analysis workflow.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of a PEGylation reaction mixture. Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes used for this purpose.

Experimental Protocol (SEC-HPLC):
  • System Preparation:

    • Equilibrate a size-exclusion column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Analysis:

    • Inject the unconjugated protein, the PEGylation reaction mixture, and the purified PEGylated protein onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The PEGylated protein will elute earlier than the unconjugated protein due to its larger size. Unreacted PEG may also be detected if it has a chromophore or if an alternative detector like a refractive index detector is used.

  • Data Analysis:

    • Integrate the peak areas to quantify the relative amounts of conjugated and unconjugated protein.

Visualization of the Signaling Pathway:

hplc_separation cluster_system System Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation sys1 Equilibrate SEC Column ana1 Inject Sample sys1->ana1 ana2 Monitor Elution at 280 nm ana1->ana2 data1 Integrate Peak Areas ana2->data1 data2 Quantify Conjugated vs. Unconjugated Protein data1->data2

SEC-HPLC analysis workflow.

IV. Click Chemistry-Based Detection

The presence of the azide group on the PEGylated protein is a key feature of using this compound. Click chemistry provides a highly specific method to confirm the successful installation of this functional group. This is typically achieved by reacting the azide-modified protein with an alkyne-containing reporter molecule, such as a fluorophore or biotin.

Experimental Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
  • Reagent Preparation:

    • Prepare stock solutions of:

      • Azide-PEGylated protein in a suitable buffer (e.g., PBS).

      • Alkyne-fluorophore or alkyne-biotin in DMSO.

      • Copper(II) sulfate (CuSO4) in water.

      • A reducing agent, such as sodium ascorbate, in water (prepare fresh).

      • A copper-chelating ligand, such as THPTA, in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-PEGylated protein, alkyne-reporter, and the copper-chelating ligand.

    • Initiate the reaction by adding the premixed CuSO4 and sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Analysis:

    • Fluorescent Detection: Analyze the reaction mixture by SDS-PAGE and visualize the fluorescently labeled protein using a gel imager.

    • Biotin Detection: Analyze the reaction mixture by Western blot using a streptavidin-HRP conjugate for detection. Alternatively, the degree of biotinylation can be quantified using a HABA assay.

Visualization of the Experimental Workflow:

click_chemistry_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis r1 Azide-PEG-Protein react1 Combine Reagents r1->react1 r2 Alkyne-Reporter r2->react1 r3 CuSO4, NaAsc, Ligand r3->react1 react2 Incubate at RT react1->react2 a1 SDS-PAGE/ Fluorescence Imaging react2->a1 a2 Western Blot/ Streptavidin-HRP react2->a2 a3 HABA Assay react2->a3

Click chemistry validation workflow.

Conclusion

Validating the conjugation of this compound to a protein is a multi-faceted process that often requires the use of orthogonal analytical techniques. For a quick and qualitative assessment of conjugation, SDS-PAGE is an excellent initial step. For precise and detailed characterization of the PEGylated product, including the degree of PEGylation and identification of conjugation sites, mass spectrometry is the gold standard. HPLC provides a robust method for separation and quantification of the reaction components. Finally, click chemistry-based detection is essential to confirm the presence and reactivity of the crucial azide functionality for subsequent bioconjugation steps. By selecting the appropriate combination of these methods, researchers can ensure the quality and consistency of their PEGylated proteins, paving the way for successful downstream applications in research and drug development.

References

A Comparative Guide to Functional Assays for Proteins Modified with Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of proteins with reagents like Azido-PEG5-NHS ester is a critical step in enhancing therapeutic efficacy and enabling targeted applications. This guide provides an objective comparison of functional assays for proteins modified with this compound against alternative modification strategies, supported by experimental data and detailed protocols.

Introduction to this compound Modification

This compound is a popular bioconjugation reagent used to introduce a polyethylene glycol (PEG) spacer and an azide functional group onto a protein. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine residues and the N-terminus of the protein, forming a stable amide bond. The PEG linker enhances the protein's solubility, stability, and pharmacokinetic profile, while the terminal azide group enables subsequent modification via "click chemistry," a highly efficient and specific reaction. This allows for the attachment of various payloads, such as fluorophores, small molecule drugs, or other biomolecules.

While advantageous, it is crucial to assess how this modification impacts the protein's function. This guide will explore the relevant functional assays and compare the outcomes with proteins modified using alternative methods.

Comparison of Protein Modification Chemistries

The choice of modification chemistry can significantly influence a protein's biological activity. Below is a comparison of this compound (amine-reactive) with a common alternative, Maleimide-PEG (cysteine-reactive).

FeatureThis compound (Amine-Reactive)Maleimide-PEG (Cysteine-Reactive)
Target Residue Lysine, N-terminusCysteine
Specificity Can be less specific due to multiple lysines on the protein surface, potentially leading to a heterogeneous mixture of products.[1][2]Highly specific if the protein has a limited number of accessible cysteine residues. Site-directed mutagenesis can be used to introduce a specific cysteine for modification.[3]
Reaction pH Typically pH 7-9Typically pH 6.5-7.5
Potential Impact on Function Modification of lysines in or near active sites or binding interfaces can lead to a loss of function.[2]Cysteine modification is often less disruptive to the overall protein structure and function, especially if the cysteine is engineered away from critical sites.[4]
Stability of Linkage Stable amide bondThe thioether bond is generally stable, but can undergo retro-Michael addition, especially in the presence of other thiols, potentially leading to conjugate instability.

Functional Assays for Modified Proteins

A battery of functional assays is essential to comprehensively evaluate the impact of modification on a protein's biological activity.

Cell Viability and Proliferation Assays

These assays determine the effect of the modified protein on cell growth and survival.

Experimental Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the unmodified protein, this compound modified protein, and the alternative modified protein for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Table 1: Comparative IC50 Values from Cell Viability Assays

Protein ModificationIC50 (nM)Fold Change vs. Unmodified
Unmodified Growth Factor101.0
This compound Modified252.5
Maleimide-PEG Modified151.5

Note: Data is illustrative and will vary depending on the protein and cell line.

Apoptosis Assays

These assays are crucial for assessing whether the modified protein induces programmed cell death, particularly for cancer therapeutics.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the modified and unmodified proteins as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

Table 2: Percentage of Apoptotic Cells After Treatment

Protein Modification% Apoptotic Cells (Early + Late)
Untreated Control5%
Unmodified Therapeutic Antibody45%
This compound Modified35%
Maleimide-PEG Modified42%

Note: Data is illustrative.

Cytokine Secretion Assays

For immunomodulatory proteins, it is vital to measure their effect on cytokine release from immune cells.

Experimental Protocol: ELISA for TNF-α Secretion

  • Cell Stimulation: Seed immune cells (e.g., macrophages) and pre-treat with the modified and unmodified proteins for 1 hour. Stimulate the cells with an appropriate agent (e.g., LPS).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's protocol. Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate for colorimetric detection.

  • Measurement: Measure the absorbance at 450 nm.

Table 3: TNF-α Secretion in Response to Modified Protein

Protein ModificationTNF-α Concentration (pg/mL)
Unstimulated Control50
Stimulated + Unmodified Protein800
Stimulated + this compound Modified650
Stimulated + Maleimide-PEG Modified750

Note: Data is illustrative.

Receptor Binding Assays

These assays quantify the ability of the modified protein to bind to its target receptor, a critical determinant of its biological activity.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation: Immobilize the receptor on a sensor chip.

  • Binding Analysis: Flow different concentrations of the unmodified and modified proteins over the chip surface and measure the association and dissociation rates.

  • Data Analysis: Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Table 4: Receptor Binding Kinetics of Modified Proteins

Protein Modificationka (1/Ms)kd (1/s)KD (nM)
Unmodified Ligand1.5 x 10^52.0 x 10^-41.3
This compound Modified0.8 x 10^53.5 x 10^-44.4
Maleimide-PEG Modified1.2 x 10^52.2 x 10^-41.8

Note: Data is illustrative.

Enzyme Activity Assays

For therapeutic enzymes, it is essential to measure the catalytic activity after modification.

Experimental Protocol: Chromogenic Substrate-Based Enzyme Assay

  • Reaction Setup: In a 96-well plate, add a specific chromogenic substrate for the enzyme to a suitable buffer.

  • Enzyme Addition: Add the unmodified and modified enzymes to initiate the reaction.

  • Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the colored product.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. Determine kinetic parameters like Km and Vmax.

Table 5: Kinetic Parameters of a Modified Therapeutic Enzyme

Enzyme ModificationKm (µM)Vmax (µmol/min)Catalytic Efficiency (Vmax/Km)
Unmodified Enzyme501002.0
This compound Modified75801.07
Maleimide-PEG Modified55951.73

Note: Data is illustrative.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Modification and Functional Analysis

G cluster_modification Protein Modification cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Protein Protein Azido-PEG5-NHS This compound Protein->Azido-PEG5-NHS Alternative Alternative Reagent (e.g., Maleimide-PEG) Protein->Alternative Modified_Azido Azido-PEG Modified Protein Azido-PEG5-NHS->Modified_Azido Modified_Alt Alternative Modified Protein Alternative->Modified_Alt Viability Cell Viability Assay Modified_Azido->Viability Apoptosis Apoptosis Assay Modified_Azido->Apoptosis Cytokine Cytokine Secretion Assay Modified_Azido->Cytokine Binding Receptor Binding Assay Modified_Azido->Binding Enzyme Enzyme Activity Assay Modified_Azido->Enzyme Modified_Alt->Viability Modified_Alt->Apoptosis Modified_Alt->Cytokine Modified_Alt->Binding Modified_Alt->Enzyme Comparison Comparative Analysis of Functional Parameters Viability->Comparison Apoptosis->Comparison Cytokine->Comparison Binding->Comparison Enzyme->Comparison

Caption: Workflow for comparing functional assays of modified proteins.

Example Signaling Pathway: Growth Factor Receptor Signaling

Many therapeutic proteins are growth factors that activate intracellular signaling pathways upon binding to their receptors. PEGylation can sterically hinder this interaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K PEG_Protein PEGylated Growth Factor PEG_Protein->Receptor Binding (Potentially Inhibited) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Impact of PEGylation on a generic growth factor signaling pathway.

Conclusion

The selection of a protein modification strategy requires careful consideration of its impact on biological function. While this compound offers a versatile platform for PEGylation and subsequent click chemistry, it is imperative to conduct a thorough functional assessment. This guide provides a framework for comparing this compound modification with alternatives like maleimide chemistry, utilizing a suite of in vitro functional assays. The provided protocols and data tables serve as a foundation for researchers to design their own comparative studies, ensuring the development of safe and effective protein therapeutics. Ultimately, the optimal modification strategy will depend on the specific protein, its mechanism of action, and the desired therapeutic outcome.

References

A Comparative Guide to the In Vivo Stability of Azido-PEG5-NHS Ester Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the in vivo performance of bioconjugates. The stability of the linkage between a biomolecule and its payload—be it a therapeutic agent, a diagnostic probe, or a pharmacokinetic modulator—is paramount for ensuring efficacy, minimizing off-target toxicity, and achieving desired therapeutic outcomes. This guide provides an objective comparison of the in vivo stability of the amide bond formed from an Azido-PEG5-NHS ester with other commonly used bioconjugation linkages, supported by experimental data and detailed methodologies.

The Central Role of the Amide Bond

The this compound is a heterobifunctional linker designed to react with primary amines (e.g., the ε-amino group of lysine residues on proteins) via its N-hydroxysuccinimide (NHS) ester, forming a highly stable amide bond. The azide group serves as a handle for subsequent "click chemistry" reactions. The in vivo stability of a bioconjugate formed using this linker is primarily determined by the robustness of this newly formed amide bond under physiological conditions.

Amide bonds are notoriously stable and are the fundamental linkage in peptides and proteins. Their stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it resistant to hydrolysis.[1]

Comparative Stability of Bioconjugation Linkages

While the amide bond is considered one of the most stable linkages in bioconjugation, various other chemistries are employed, each with its own stability profile. The choice of linkage often depends on the specific application, the desired release mechanism (if any), and the functional groups available on the biomolecule.

Here, we compare the in vivo stability of the amide linkage with two other widely used alternatives: the maleimide-thiol adduct and the triazole linkage formed via click chemistry.

Data Presentation: Quantitative Comparison of Linkage Stability

The following table summarizes available quantitative data on the stability of these linkages. It is important to note that direct head-to-head comparisons in the same in vivo model are scarce, and stability can be influenced by the specific biomolecule, conjugation site, and local microenvironment.

Linkage TypeChemical BondTypical In Vivo StabilityHalf-life / Cleavage DataKey Considerations
Amide (from NHS Ester) Amide (-CO-NH-)Highly Stable Generally considered non-cleavable under physiological conditions. Half-life is typically determined by the biological clearance of the entire conjugate.Resistant to enzymatic and chemical degradation in circulation.[2] Ideal for applications requiring long-term stability.
Maleimide-Thiol Adduct Thioether (succinimide ring)Conditionally Stable Susceptible to retro-Michael reaction, leading to deconjugation. Half-life can range from hours to days depending on the local environment and maleimide structure.[3][4]Can undergo thiol exchange with endogenous thiols like albumin and glutathione. Stabilized maleimides (e.g., self-hydrolyzing) show significantly improved stability.[5]
Triazole (Click Chemistry) 1,2,3-TriazoleHighly Stable Considered metabolically inert and highly resistant to cleavage. In vivo half-life of triazole-linked conjugates is typically governed by the pharmacokinetics of the biomolecule.Bioorthogonal reaction provides high specificity. The triazole ring is a stable, aromatic heterocycle.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are detailed methodologies for key experiments to evaluate the in vivo and in vitro stability of bioconjugates.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from relevant species (e.g., mouse, rat, human) as an initial screen for in vivo stability.

Materials:

  • Test bioconjugate

  • Control (unconjugated biomolecule)

  • Plasma from the desired species (e.g., CD-1 mouse plasma, human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity capture beads (e.g., Protein A/G for antibodies)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Spike the test bioconjugate into the plasma at a final concentration of 100 µg/mL. Prepare a control sample with the unconjugated biomolecule.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any degradation.

  • Immunoaffinity Capture: Thaw the samples and perform affinity capture to isolate the bioconjugate from plasma proteins.

  • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bioconjugate from the beads using the elution buffer and immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS. For antibody-drug conjugates (ADCs), this is often done under denaturing and reducing conditions to separate heavy and light chains, or at the intact/subunit level.

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of the intact conjugate and any deconjugated or modified species. For ADCs, calculate the average drug-to-antibody ratio (DAR) at each time point. Plot the percentage of intact conjugate or the average DAR over time to determine the stability profile.

In Vivo Stability Assessment in a Murine Model

Objective: To evaluate the pharmacokinetic profile and stability of the bioconjugate in a living organism.

Materials:

  • Test bioconjugate

  • Tumor-bearing mice (if applicable for the therapeutic target)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Surgical tools for tissue collection

  • LC-MS/MS system for quantitative bioanalysis

Procedure:

  • Administration: Administer the test bioconjugate to a cohort of mice via the intended route (e.g., intravenous injection).

  • Blood Sampling: At various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr), collect blood samples from a subset of animals.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Total Antibody/Bioconjugate Quantification: Use a surrogate peptide approach. After affinity capture, digest the bioconjugate with trypsin and quantify a unique peptide from the biomolecule using a stable isotope-labeled internal standard.

    • Intact Bioconjugate Quantification: Use affinity capture followed by LC-MS analysis of the intact or subunit bioconjugate to determine the extent of drug/payload loss over time.

  • Biodistribution (Optional): At the final time point, euthanize the animals and collect major organs and tumors. Homogenize the tissues and quantify the amount of bioconjugate and/or free payload in each tissue.

  • Data Analysis: Plot the plasma concentration of the total biomolecule and the intact bioconjugate over time to determine their respective pharmacokinetic parameters, including half-life. The divergence between the two curves indicates the rate of in vivo deconjugation.

Mandatory Visualizations

G Experimental Workflow for In Vivo Stability Assessment cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Bioconjugate Administration (e.g., IV injection in mice) B Serial Blood Sampling (various time points) A->B C Tissue Collection (optional, at study termination) B->C D Plasma Isolation B->D E Tissue Homogenization C->E F Affinity Capture of Bioconjugate D->F E->F G LC-MS/MS Analysis (Intact, Subunit, or Peptide Level) F->G H Quantification of Total and Intact Bioconjugate G->H I Pharmacokinetic Modeling H->I J Determination of Half-life and Cleavage Rate I->J G Decision Tree for Linkage Selection A Start: Define Application Requirements B Is Payload Release at Target Site Required? A->B C Is Maximum In Vivo Stability Essential? B->C No D Consider Cleavable Linkers (e.g., Disulfides, Hydrazones) B->D Yes E Are Primary Amines Available for Conjugation? C->E Yes K Consider Alternative Chemistries C->K No F Use NHS Ester Chemistry (Amide Bond) E->F Yes G Are Thiols Available for Conjugation? E->G No H Use Maleimide Chemistry (Thioether Bond) Consider stabilized maleimides. G->H Yes I Is Bioorthogonal Chemistry Required? G->I No J Use Click Chemistry (Triazole Bond) I->J Yes I->K No

References

A Comparative Guide to Azido-PEG5-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Azido-PEG5-NHS ester, a heterobifunctional crosslinker, and compares its performance with common alternatives in the fields of bioconjugation, drug delivery, and surface modification. We present available quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal reagent for their specific applications.

Introduction to this compound

This compound is a versatile chemical tool that combines two key reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a flexible polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[3] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for highly specific and efficient covalent ligation to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO or BCN).[4][5] The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

This dual-reactivity makes this compound a powerful reagent for two-step bioconjugation strategies, enabling the precise attachment of a wide range of molecules, including fluorophores, small molecule drugs, and other biomolecules.

Comparison with Alternative Crosslinkers

The choice of a crosslinker is critical for the success of any bioconjugation strategy. This compound is one of many available options, each with its own advantages and disadvantages. Here, we compare it with other commonly used PEGylated crosslinkers.

Data Presentation: A Comparative Overview of PEG-based Crosslinkers

The following table summarizes key performance parameters for this compound and its alternatives based on available data from various studies. It is crucial to note that these values are not from direct head-to-head comparisons under identical conditions and should be interpreted as indicative rather than absolute.

FeatureThis compoundMaleimide-PEG-NHS EsterDBCO-PEG4-NHS Ester
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2) & Thiols (-SH)Primary Amines (-NH2)
Reaction Chemistry Amide bond formation & Click Chemistry (CuAAC or SPAAC)Amide bond formation & Michael additionAmide bond formation & Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reported Conjugation Efficiency High (often >80% for click reaction)High (can be >80% for maleimide-thiol reaction)High to near-quantitative for SPAAC
Linkage Stability Amide bond: Very stable. Triazole (from click chemistry): Metabolically very stable.Amide bond: Very stable. Thioether (from maleimide-thiol): Susceptible to retro-Michael reaction (reversibility), especially in the presence of other thiols.Amide bond: Very stable. Triazole (from SPAAC): Very stable.
Bioorthogonality of Second Reaction Click chemistry is highly bioorthogonal, especially copper-free SPAAC.Michael addition to thiols is not fully bioorthogonal as it can react with endogenous thiols.SPAAC is highly bioorthogonal and does not require a cytotoxic copper catalyst.
Key Advantages Versatile two-step conjugation, stable linkages, bioorthogonal second step.High reactivity with thiols under physiological conditions.Copper-free click chemistry, high specificity and efficiency.
Key Disadvantages CuAAC requires a copper catalyst which can be cytotoxic.Potential for off-target reactions with endogenous thiols and reversibility of the thioether bond.DBCO group is relatively bulky.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its alternatives.

Protocol 1: Protein Labeling with this compound

This protocol describes the first step of conjugation, where the NHS ester of the this compound reacts with primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step, the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, premix the CuSO4 (final concentration 1 mM) and THPTA (final concentration 5 mM).

  • Initiate Click Reaction: Add the CuSO4/THPTA mixture to the protein solution, followed by the addition of the sodium ascorbate solution (final concentration 5 mM).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.

Protocol 3: Quantification of Degree of Labeling (DoL)

Determining the average number of linker molecules conjugated per protein is crucial for consistency and characterization.

For Azido-PEG-NHS Ester: A two-step reaction with a complementary click tag can be used for precise DoL control.

  • Activate the protein with an excess of Azido-NHS ester.

  • After purification, react the azide-labeled protein with a known, limited amount of a fluorescently tagged DBCO or other strained alkyne.

  • The DoL can then be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.

For Maleimide-PEG Reagents: The number of conjugated maleimides can be quantified using Ellman's reagent, which reacts with free thiols. By measuring the decrease in the concentration of a known amount of a thiol-containing compound after reaction with the maleimide-labeled protein, the number of reacted maleimides can be determined. Alternatively, mass spectrometry can be used to detect the mass shift corresponding to the number of conjugated maleimide-PEG molecules.

For DBCO-PEG-NHS Ester: The DoL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at ~309 nm (for the DBCO group). The molar extinction coefficients of both the protein and the DBCO reagent are used to calculate the DoL.

Mandatory Visualizations

Reaction Mechanism of this compound

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry Protein-NH2 Protein-NH2 Azido-PEG5-Protein Azido-PEG5-Protein (Stable Amide Bond) Protein-NH2->Azido-PEG5-Protein pH 7-9 Azido-PEG5-NHS This compound Azido-PEG5-NHS->Azido-PEG5-Protein NHS NHS byproduct Azido-PEG5-Protein->NHS Azido-PEG5-Protein_ref Azido-PEG5-Protein Alkyne-Molecule Alkyne-Molecule Final-Conjugate Final Conjugate (Stable Triazole Linkage) Alkyne-Molecule->Final-Conjugate Azido-PEG5-Protein_ref->Final-Conjugate Cu(I) or Strain

Caption: Two-step bioconjugation using this compound.

Experimental Workflow: PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow cluster_degradation PROTAC-Mediated Degradation POI_Ligand Protein of Interest (POI) Ligand with Alkyne PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Click Chemistry E3_Ligand E3 Ligase Ligand with Primary Amine E3_Linker E3 Ligase-Linker Intermediate E3_Ligand->E3_Linker Amide Coupling Azido_PEG_NHS This compound Azido_PEG_NHS->E3_Linker E3_Linker->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC synthesis and mechanism of action.

Signaling Pathway: Simplified EGFR Signaling

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

References

A Comparative Guide to Azido-PEG5-NHS Ester Conjugations: Performance and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. The choice of crosslinker in bioconjugation is critical, directly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an in-depth comparison of Azido-PEG5-NHS ester, a popular heterobifunctional crosslinker, with its primary alternatives. We will delve into their reaction mechanisms, compare their performance with supporting experimental data, and provide detailed protocols for their successful application.

The Role of this compound in Bioconjugation

This compound is a versatile tool in the bioconjugation toolkit. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer.

  • NHS Ester: This group reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is typically carried out in a slightly alkaline buffer (pH 7-9).

  • Azide Group: This moiety serves as a bioorthogonal handle for "click chemistry." It can specifically and efficiently react with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups to form a stable triazole linkage. This two-step approach allows for a high degree of control and specificity in conjugation.[1]

  • PEG Spacer: The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize steric hindrance.[2]

Head-to-Head: this compound vs. Key Alternatives

The selection of a PEGylation reagent is dictated by the specific application, the target molecule, and the desired properties of the conjugate. Here, we compare this compound with two common alternatives: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters.

FeatureThis compoundMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester
Primary Target Primary Amines (-NH₂)Primary Amines (-NH₂) & Thiols (-SH)Primary Amines (-NH₂)
Secondary Reaction Azide-Alkyne Click ChemistryThiol-Maleimide Michael AdditionAzide-Alkyne Click Chemistry (Copper-free)
Linkage Formed Amide & TriazoleAmide & ThioetherAmide & Triazole
Linkage Stability High (Amide & Triazole)[1]Variable (Amide is stable, Thioether can be reversible)High (Amide & Triazole)[2]
Specificity of Secondary Reaction High (Bioorthogonal)High for thiols at pH 6.5-7.5Very High (Bioorthogonal)
Reaction Speed of Secondary Reaction Moderate (Copper-catalyzed) to Fast (Strain-promoted)FastVery Fast[3]

Key Considerations:

  • Stability: The amide and triazole bonds formed using this compound and DBCO-PEG-NHS ester are generally very stable. In contrast, the thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. However, advancements have led to more stable maleimide derivatives.

  • Specificity: Click chemistry, utilized by both azido and DBCO reagents, is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. Maleimide chemistry is highly specific for thiols at a controlled pH range (6.5-7.5).

  • Reaction Kinetics: Strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO reagents is known for its exceptionally fast reaction rates, even at low concentrations, without the need for a copper catalyst.

Experimental Data: A Comparative Overview

While direct head-to-head studies with identical conditions are limited in published literature, we can synthesize available data to provide a comparative overview of expected performance. The degree of labeling (DOL), a measure of the number of PEG molecules per protein, is a key metric for conjugation efficiency.

ReagentTarget Protein (Example)Molar Excess of ReagentTypical Degree of Labeling (DOL)Reference
Azido-PEG-NHS Ester Antibody (IgG)20-fold4-6
Maleimide-PEG-NHS Ester Protein with available thiols10-20 foldVaries with available thiols
DBCO-PEG-NHS Ester Protein with available amines5-15 foldVaries with protein and conditions

Note: The optimal molar excess and resulting DOL are highly dependent on the specific protein, buffer conditions, and reaction time. It is always recommended to perform small-scale optimization experiments.

Experimental Protocols

Below are generalized protocols for protein conjugation using this compound and a common alternative, Maleimide-PEG-NHS ester.

Protocol 1: Two-Step Conjugation using this compound and Click Chemistry

This protocol first introduces the azide group onto the protein via the NHS ester reaction, followed by a click chemistry reaction to attach a payload.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Alkyne-, DBCO-, or BCN-functionalized payload

  • Desalting columns

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.

  • Amine Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the appropriate buffer for the subsequent click chemistry step.

  • Click Reaction: To the azide-modified protein, add the alkyne-, DBCO-, or BCN-functionalized payload. The specific protocol for the click reaction will depend on the chosen chemistry (e.g., copper-catalyzed or strain-promoted).

  • Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted payload.

  • Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: One- or Two-Step Conjugation using Maleimide-PEG-NHS Ester

This protocol can be performed in one or two steps depending on the target functional groups.

Materials:

  • Protein solution(s) with primary amines and/or free thiols

  • Maleimide-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffers (e.g., PBS, pH 7.2-7.5 for simultaneous reaction; separate buffers for sequential reactions)

  • Desalting columns

Procedure (Two-Step):

  • Amine Reaction: React the amine-containing protein with a molar excess of Maleimide-PEG-NHS ester in a buffer at pH 7-9 for 30-60 minutes at room temperature.

  • Purification: Remove excess crosslinker using a desalting column, exchanging the buffer to pH 6.5-7.5.

  • Thiol Reaction: Add the thiol-containing molecule to the maleimide-activated protein.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the conjugate to remove unreacted molecules.

Visualizing the Workflows

To better illustrate the conjugation processes, the following diagrams outline the key steps.

G cluster_0 This compound Conjugation Workflow start Protein with Primary Amines reaction1 Amine Reaction (pH 7-9) start->reaction1 reagent1 This compound reagent1->reaction1 intermediate Azide-Modified Protein reaction1->intermediate purification1 Purification (Desalting) intermediate->purification1 reaction2 Click Chemistry purification1->reaction2 reagent2 Alkyne/DBCO/BCN-Payload reagent2->reaction2 purification2 Final Purification reaction2->purification2 final_product Final Conjugate purification2->final_product

Caption: Workflow for a two-step conjugation using this compound.

G cluster_1 Maleimide-PEG-NHS Ester (Two-Step) Conjugation Workflow start_amine Amine-Containing Protein reaction_amine Amine Reaction (pH 7-9) start_amine->reaction_amine reagent Maleimide-PEG-NHS Ester reagent->reaction_amine intermediate_maleimide Maleimide-Activated Protein reaction_amine->intermediate_maleimide purification_maleimide Purification & Buffer Exchange intermediate_maleimide->purification_maleimide reaction_thiol Thiol Reaction (pH 6.5-7.5) purification_maleimide->reaction_thiol start_thiol Thiol-Containing Molecule start_thiol->reaction_thiol purification_final_maleimide Final Purification reaction_thiol->purification_final_maleimide final_product_maleimide Final Conjugate purification_final_maleimide->final_product_maleimide

Caption: Workflow for a two-step conjugation using Maleimide-PEG-NHS ester.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation, offering a balance of reactivity, stability, and control through its two-step reaction mechanism. The choice between this compound and its alternatives, such as Maleimide-PEG-NHS or DBCO-PEG-NHS esters, will depend on the specific requirements of the experiment. For applications demanding high stability and specificity, the click chemistry handle of Azido-PEG5-NHS provides a significant advantage. When targeting thiols is desired, a maleimide-based reagent is the appropriate choice. For applications requiring very fast, copper-free conjugation, a DBCO-based reagent is often preferred. Careful consideration of the target molecule, desired linkage stability, and reaction conditions will enable researchers to select the optimal PEGylation strategy for their needs.

References

Safety Operating Guide

Proper Disposal of Azido-PEG5-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Azido-PEG5-NHS ester, a bifunctional crosslinking agent commonly used in biomedical research and drug development. This guide provides a step-by-step protocol to ensure the safe deactivation and disposal of this reagent, minimizing risks to personnel and the environment.

This compound is a valuable tool in bioconjugation, featuring a reactive N-hydroxysuccinimide (NHS) ester for targeting primary amines and an azide group for "click chemistry" applications. However, these reactive functionalities also necessitate careful handling and specific disposal procedures to mitigate potential hazards. The NHS ester is highly susceptible to hydrolysis and can react indiscriminately with amine-containing compounds if not properly quenched. The azide group, characteristic of organic azides, presents a risk of energetic decomposition and is incompatible with strong acids and certain metals.[1]

This document outlines a sequential procedure for the complete deactivation of both the NHS ester and the azide moieties of this compound before final disposal. The protocol is designed to be conducted in a standard laboratory setting with appropriate personal protective equipment.

I. Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and its reaction byproducts.

  • This compound: The primary hazards are associated with the two reactive functional groups. The azide group can be shock-sensitive and may form explosive compounds, especially in the presence of heavy metals or strong acids.[1] The NHS ester is a potent acylating agent and can cause irritation upon contact with skin or eyes. A safety data sheet (SDS) for a similar compound, Azido-PEG6-NHS ester, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.

  • Triphenylphosphine: Used in the Staudinger reduction of the azide, triphenylphosphine is a solid that is insoluble in water.[2][3] It is harmful if swallowed and can cause skin and eye irritation.

  • Triphenylphosphine oxide: The byproduct of the Staudinger reduction is generally considered less hazardous but should still be handled with care. It is poorly soluble in water and can be persistent.[4]

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields at all times.

  • Conduct all steps of the disposal procedure within a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

This protocol employs a sequential approach: first, the deactivation of the highly reactive NHS ester through hydrolysis in a basic aqueous solution, followed by the reduction of the azide group to a stable amine via the Staudinger reaction.

Step 1: Quenching of the NHS Ester

The first step is to hydrolyze the reactive NHS ester to prevent unintended reactions. This is achieved by increasing the pH of the solution.

Experimental Protocol:

  • Preparation of Waste Solution: Collect all aqueous waste solutions containing this compound in a designated, properly labeled glass container.

  • pH Adjustment: While stirring the solution in a chemical fume hood, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is between 8.5 and 9.0. Monitor the pH using a calibrated pH meter or pH indicator strips.

  • Hydrolysis: Allow the solution to stir at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester. The half-life of NHS esters decreases significantly at higher pH.

Step 2: Reduction of the Azide Group (Staudinger Reduction)

Following the deactivation of the NHS ester, the azide group is reduced to a non-hazardous primary amine using triphenylphosphine.

Experimental Protocol:

  • Prepare Triphenylphosphine Solution: In a separate container, dissolve triphenylphosphine (approximately 1.5 equivalents relative to the estimated amount of this compound in the waste) in a minimal amount of a water-miscible organic solvent such as tetrahydrofuran (THF) or isopropanol.

  • Addition of Reducing Agent: Slowly add the triphenylphosphine solution to the stirring, basic aqueous waste from Step 1. The evolution of nitrogen gas should be observed, indicating the reduction of the azide.

  • Reaction: Continue stirring the mixture at room temperature for at least 12 hours to ensure the complete reduction of the azide. The reaction progress can be monitored by the cessation of gas evolution.

III. Data Presentation: Key Disposal Parameters

ParameterValue/RangeNotes
NHS Ester Quenching pH 8.5 - 9.0Ensures rapid hydrolysis of the NHS ester.
NHS Ester Quenching Time ≥ 1 hourAllows for complete deactivation of the ester.
Staudinger Reduction Reagent TriphenylphosphineA common and effective reagent for azide reduction.
Triphenylphosphine Equivalents ~1.5 equivalentsA slight excess ensures complete reaction.
Staudinger Reduction Solvent THF or IsopropanolTo dissolve the water-insoluble triphenylphosphine.
Staudinger Reduction Time ≥ 12 hoursEnsures complete conversion of the azide to an amine.

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_start Start: this compound Waste cluster_step1 Step 1: NHS Ester Quenching cluster_step2 Step 2: Azide Reduction cluster_final Final Disposal Start Aqueous Waste Containing This compound Quench Adjust pH to 8.5-9.0 with 1M NaOH Stir for >= 1 hour Start->Quench Hydrolysis Reduce Add Triphenylphosphine (in THF/Isopropanol) Stir for >= 12 hours Quench->Reduce Staudinger Reduction Final Neutralize pH Dispose as Hazardous Chemical Waste Reduce->Final Final Waste Stream

Caption: Logical workflow for the proper disposal of this compound.

V. Final Waste Disposal

After the sequential deactivation of both the NHS ester and the azide functional groups, the resulting waste mixture contains the hydrolyzed PEG linker (now with a primary amine), triphenylphosphine oxide, residual triphenylphosphine, the solvent used for its dissolution, and salts from the pH adjustments.

  • Neutralization: Carefully neutralize the final waste solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed.

  • Collection and Labeling: Collect the neutralized waste in a designated hazardous waste container. The container must be clearly labeled with all its chemical constituents, including "Amino-PEG5-carboxylic acid," "triphenylphosphine oxide," "triphenylphosphine," and the solvents used.

  • Institutional Disposal: Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EH&S) office or equivalent waste management program. Do not pour the final waste solution down the drain.

By following this comprehensive disposal procedure, researchers can safely manage waste containing this compound, ensuring a secure laboratory environment and responsible chemical stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG5-NHS ester. Adherence to these protocols is essential for ensuring laboratory safety and procedural success.

This compound is a valuable tool in bioconjugation and drug development, utilized in "click chemistry" and for labeling primary amines in proteins and other molecules.[1][2] However, its dual functional nature, containing both a potentially energetic azide group and a moisture-sensitive N-hydroxysuccinimide (NHS) ester, necessitates stringent handling protocols.[3][4] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks and ensure the integrity of your experiments.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to protect against the dual hazards of this compound: the acute toxicity of azides and the potential for skin and eye irritation.[5]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.The inner glove provides a secondary barrier in case the outer glove is compromised. Powder-free gloves prevent contamination of the work area.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from accidental splashes of the chemical or solvents.
Body Protection A disposable gown or a clean lab coat. Polyethylene-coated polypropylene gowns offer superior resistance.Prevents contamination of personal clothing and skin contact.
Respiratory Protection Not generally required when handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any potential aerosols or dust.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide for Safe Handling and Use

This protocol details the safe handling of this compound from storage to use in a typical protein labeling experiment.

1. Preparation and Acclimatization:

  • Storage: Store the vial of this compound at -20°C in a desiccator to protect it from moisture.

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Work Area: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

2. Reagent Preparation:

  • Dissolution: Immediately before use, dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.

  • Utensils: Use plastic or ceramic spatulas for weighing and handling the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

3. Protein Labeling Reaction:

  • Buffer Selection: Use a non-amine-containing buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

  • Reaction Conditions: Add the dissolved this compound solution to the protein solution. A typical reaction involves a 20-fold molar excess of the reagent and incubation at room temperature for 30-60 minutes or on ice for two hours. The volume of the organic solvent should not exceed 10% of the final reaction volume.

4. Post-Reaction Quenching and Purification:

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100mM.

  • Purification: Remove unreacted this compound and byproducts via dialysis or gel filtration.

5. Decontamination of Glassware:

  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual organic azide. Collect this rinse as hazardous waste.

  • Decontamination Soak: For thorough decontamination, a solution of a reducing agent can be used to destroy the azide functionality.

G Workflow for Handling this compound cluster_prep Preparation cluster_reagent Reagent Handling cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_disposal Waste Disposal storage Store at -20°C with desiccant equilibrate Equilibrate to Room Temperature fume_hood Work in a Chemical Fume Hood weigh Weigh with Plastic Spatula fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) weigh->dissolve add_to_protein Add to Protein in Amine-Free Buffer dissolve->add_to_protein incubate Incubate add_to_protein->incubate quench Quench Reaction (e.g., with Tris) incubate->quench solid_waste Solid Waste (Tips, Tubes) incubate->solid_waste purify Purify Labeled Protein quench->purify liquid_waste Liquid Azide Waste purify->liquid_waste decontaminate Decontaminate Glassware purify->decontaminate hazardous_waste Dispose as Hazardous Waste solid_waste->hazardous_waste liquid_waste->hazardous_waste decontaminate->hazardous_waste Rinsate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.